molecular formula C7H6ClNO3 B599664 3-Chloro-5-methoxypicolinic acid CAS No. 128073-09-6

3-Chloro-5-methoxypicolinic acid

Cat. No.: B599664
CAS No.: 128073-09-6
M. Wt: 187.579
InChI Key: NYOBDBZFHLWEJL-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxypicolinic acid is a chemical compound belonging to the picolinic acid derivative class, which serves as a versatile scaffold in scientific research and development. While specific biological data for this exact compound is not available in the public domain, its core structure is of significant interest in medicinal and agrochemical discovery. Picolinic acid derivatives are recognized as key precursors in the synthesis of complex molecules for pharmaceutical and agricultural applications . The structural motif of substituted picolinic acids is frequently explored in the design of novel herbicidal agents, as this class is known to exhibit auxin-like activity and can act on plant hormonal systems . Furthermore, pyridine and picolinic acid derivatives are extensively investigated for their potential in developing new therapeutic agents, demonstrating the broad utility of this chemical family in bioactive compound design . As a building block, this compound provides researchers with a multifunctional intermediate for constructing compound libraries, facilitating hit-to-lead optimization campaigns in drug and agrochemical discovery. This product is intended for research purposes in a controlled laboratory environment only.

Properties

IUPAC Name

3-chloro-5-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-4-2-5(8)6(7(10)11)9-3-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOBDBZFHLWEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10737537
Record name 3-Chloro-5-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128073-09-6
Record name 3-Chloro-5-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-5-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-methoxypicolinic acid, a substituted pyridine derivative, is a versatile building block of significant interest in medicinal and agrochemical research. Its unique arrangement of a chloro group, a methoxy group, and a carboxylic acid on the pyridine scaffold provides a rich electronic landscape and multiple points for chemical modification. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, providing researchers with the foundational knowledge to effectively utilize this compound in their discovery and development programs.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, formulation, and reaction optimization.

Structural and General Properties
PropertyValueSource
CAS Number 128073-09-6[1]
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol [1]
Appearance White to pale cream powder[2]
Canonical SMILES COC1=CC(=NC(=C1)C(=O)O)Cl
Solubility and Melting Point

The melting point for the analogous compound, 3-chloro-5-methoxybenzoic acid, is reported to be in the range of 171.0-177.0 °C[2]. It is anticipated that this compound will have a comparable, though distinct, melting point.

Acidity (pKa)

The acidity of the carboxylic acid group in this compound is a key determinant of its reactivity and biological interactions. The pKa of the parent compound, picolinic acid, is approximately 5.4[1]. The substituents on the pyridine ring of this compound will influence its acidity:

  • Chloro Group (-Cl): As an electron-withdrawing group, the chlorine atom at the 3-position stabilizes the conjugate base (picolinate anion) through a negative inductive effect (-I), thereby increasing the acidity and lowering the pKa value compared to unsubstituted picolinic acid.

  • Methoxy Group (-OCH₃): The methoxy group at the 5-position has a dual electronic effect. It exerts a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and a stronger electron-donating resonance effect (+M). The net effect is electron-donating, which destabilizes the conjugate base and would tend to increase the pKa.

The final pKa of this compound will be a balance of these opposing electronic influences, alongside the inherent acidity imparted by the pyridine nitrogen. An exact experimental value is not currently available in the literature.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While experimental spectra are not widely published, the expected spectral characteristics can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton.

Functional GroupPredicted Chemical Shift (ppm)Multiplicity
Carboxylic Acid (-COOH)>10Broad Singlet
Aromatic (-CH)~7.0 - 8.5Doublet
Aromatic (-CH)~7.0 - 8.5Doublet
Methoxy (-OCH₃)~3.9 - 4.1Singlet

Table based on analogous compounds and general NMR principles[1].

¹³C NMR: The carbon NMR spectrum will provide confirmation of the carbon framework.

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (-COOH)~165-175
Aromatic (C-Cl)~130-140
Aromatic (C-OCH₃)~155-165
Aromatic (C-H)~110-130
Aromatic (C-COOH)~145-155
Methoxy (-OCH₃)~55-60

Table based on analogous compounds and general NMR principles.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

Functional GroupExpected FT-IR Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500-3300 (broad)
C=O Stretch (Carboxylic Acid)~1700 (strong)
Pyridine Ring Vibrations1400-1600
C-O Stretch (Methoxy)~1250 and ~1050
C-Cl Stretch600-800

Table of expected vibrational frequencies[1].

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

IonExpected m/zDescription
[M+H]⁺188.0Protonated molecular ion
[M-Cl]⁺152.0Loss of chlorine
[M-CO₂H]⁺142.0Loss of carboxylic acid group

Table of predicted mass spectrometry data[1].

Synthesis

A key synthetic route to this compound is described in the patent literature and involves the methylation of a hydroxypicolinate precursor.

Patented Synthesis Route: Methylation of Methyl 3-chloro-5-hydroxypicolinate

This synthesis proceeds via the O-methylation of the corresponding 5-hydroxy derivative, followed by hydrolysis of the methyl ester.

Caption: Synthesis of this compound.

Detailed Experimental Protocol (Proposed)

The following is a proposed, detailed protocol based on the patented method[1] and general organic synthesis principles.

Step 1: Synthesis of Methyl 3-chloro-5-methoxypicolinate

  • To a solution of methyl 3-chloro-5-hydroxypicolinate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add iodomethane (CH₃I, 1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 3-chloro-5-methoxypicolinate.

Step 2: Synthesis of this compound

  • Dissolve methyl 3-chloro-5-methoxypicolinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) or sodium hydroxide (NaOH) to the solution.

  • Stir the reaction mixture at room temperature for 4-8 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid (HCl).

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three key functional groups: the carboxylic acid, the chloro substituent, and the methoxy group on the electron-deficient pyridine ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations such as esterification and amidation.

Esterification:

Sources

An In-depth Technical Guide to the Synthesis of 3-chloro-5-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of 3-chloro-5-methoxypicolinic acid, a key building block in the development of novel pharmaceutical and agrochemical agents.[1] The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and process chemistry. It delves into a retrosynthetic analysis to logically deconstruct the target molecule and subsequently outlines three distinct, scientifically-grounded synthetic strategies. Each pathway is presented with detailed, step-by-step protocols, mechanistic insights, and the rationale behind key experimental choices. The guide aims to serve as a practical and authoritative resource for the efficient and regioselective synthesis of this important heterocyclic compound.

Introduction and Retrosynthetic Analysis

This compound (CAS No: 128073-09-6) is a disubstituted pyridine derivative whose structural motifs are of significant interest in medicinal chemistry.[1] The strategic placement of the chloro, methoxy, and carboxylic acid groups on the pyridine ring offers multiple points for further functionalization, making it a versatile scaffold for library synthesis and lead optimization.

A retrosynthetic analysis of the target molecule reveals several potential bond disconnections that inform the forward synthesis strategies. The most logical disconnections are at the C2-carboxyl and C3-chloro bonds, suggesting pathways that either introduce the carboxylic acid group onto a pre-functionalized pyridine ring or build the substitution pattern sequentially.

Retrosynthesis T This compound I1 3-Chloro-5-methoxypyridine T->I1 C-C disconnection (Carboxylation) I2 5-Methoxypicolinic Acid T->I2 C-Cl disconnection (Chlorination) I3 3-Chloro-5-methoxy-2-methylpyridine T->I3 C-C disconnection (Oxidation)

Caption: Retrosynthetic analysis of this compound.

This analysis leads to three primary synthetic approaches that will be discussed in detail:

  • Pathway A: Carboxylation of a 3-chloro-5-methoxypyridine precursor.

  • Pathway B: Chlorination of a 5-methoxypicolinic acid intermediate.

  • Pathway C: Oxidation of a 2-methyl-3-chloro-5-methoxypyridine intermediate.

Synthetic Pathways and Experimental Protocols

This section provides a detailed examination of the proposed synthetic routes. Each pathway is accompanied by a step-by-step protocol, a discussion of the underlying chemical principles, and a visual representation of the workflow.

Pathway A: Synthesis via Directed Ortho-Metalation and Carboxylation

This pathway is arguably the most direct approach, leveraging the principles of directed ortho-metalation (DoM), a powerful strategy for the regioselective functionalization of substituted aromatic and heteroaromatic compounds. The synthesis commences with the commercially available 3-chloro-5-methoxypyridine.

Scientific Rationale: The methoxy group at the C5 position and the pyridine nitrogen atom are expected to direct lithiation to the C6 position. However, the chloro group at the C3 position also has a directing effect. The interplay of these directing groups and the choice of the lithiating agent are crucial for achieving the desired regioselectivity at the C2 position. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures is often employed to prevent nucleophilic addition to the pyridine ring and to favor deprotonation at the most acidic proton, which in this case is at the C2 position, ortho to the pyridine nitrogen.

Pathway_A cluster_0 Step A1: Directed Lithiation and Carboxylation cluster_1 Step A2: Acidification A1 3-Chloro-5-methoxypyridine A2 Lithium 3-chloro-5-methoxypicolinate A1->A2 1. LDA, THF, -78 °C 2. CO2 (g) 3. H3O+ workup A3 This compound A2->A3 HCl (aq)

Caption: Workflow for the synthesis of this compound via Pathway A.

Experimental Protocol (Pathway A):

  • Preparation of the Lithiating Agent: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C. Stir the solution for 30 minutes.

  • Lithiation: To the freshly prepared LDA solution, add a solution of 3-chloro-5-methoxypyridine (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 2-3 hours at this temperature to ensure complete deprotonation.

  • Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, ensuring the temperature does not rise above -60 °C. The reaction mixture will typically become a thick slurry.

  • Quenching and Work-up: Allow the reaction to warm to room temperature and quench by the slow addition of water. Acidify the aqueous layer to a pH of 3-4 with 2M hydrochloric acid.

  • Isolation and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Pathway B: Synthesis via Electrophilic Chlorination

This pathway begins with the commercially available 5-methoxypicolinic acid hydrochloride and introduces the chlorine atom in the final step.[2][3] The success of this route is highly dependent on the regioselectivity of the chlorination reaction.

Scientific Rationale: The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, the methoxy group is an activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. In this case, the C3 and C5 positions are meta to the carboxyl group. The methoxy group at C5 will strongly direct electrophilic attack to the ortho positions (C4 and C6). Therefore, achieving chlorination at the C3 position would be challenging and may result in a mixture of isomers. A more plausible approach would be to start with 3-hydroxy-5-methoxypicolinic acid, followed by chlorination, which is a known transformation for converting hydroxy-pyridines to chloro-pyridines. However, given the available starting materials, direct chlorination is explored here with the caveat of potential regioselectivity issues.

Pathway_B cluster_0 Step B1: Chlorination B1 5-Methoxypicolinic Acid B2 This compound B1->B2 N-Chlorosuccinimide (NCS), Acetonitrile, Reflux

Caption: Workflow for the synthesis of this compound via Pathway B.

Experimental Protocol (Pathway B):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methoxypicolinic acid (1.0 equivalent) in acetonitrile.

  • Chlorination: Add N-chlorosuccinimide (NCS) (1.1 to 1.5 equivalents) to the solution. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Isolation and Purification: Dissolve the residue in a mixture of water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product will likely be a mixture of isomers and will require careful purification by column chromatography or preparative HPLC to isolate the desired this compound.

Pathway C: Synthesis via Oxidation of a Methyl Group

This pathway involves the construction of the substituted pyridine ring with a methyl group at the C2 position, which is then oxidized to a carboxylic acid in the final step. The starting material for this route could be the commercially available 3-chloro-5-methylpyridine.[4]

Scientific Rationale: The oxidation of an alkyl group on a pyridine ring to a carboxylic acid is a well-established transformation.[5][6] Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid are typically used. This method avoids the use of organometallic intermediates, which can be sensitive to moisture and air. The key challenge in this pathway is the synthesis of the 3-chloro-5-methoxy-2-methylpyridine precursor. A potential route to this intermediate could start from 3-chloro-5-methylpyridine via N-oxidation, followed by rearrangement and nucleophilic substitution with methoxide.

Pathway_C cluster_0 Step C1: Synthesis of Precursor cluster_1 Step C2: Oxidation C1 3-Chloro-5-methylpyridine C2 3-Chloro-5-methoxy-2-methylpyridine C1->C2 Multi-step sequence C3 This compound C2->C3 KMnO4, H2O, Heat

Caption: Workflow for the synthesis of this compound via Pathway C.

Experimental Protocol (Pathway C):

  • Oxidation: In a round-bottom flask, suspend 3-chloro-5-methoxy-2-methylpyridine (1.0 equivalent) in water. Heat the mixture to 80-90 °C and add potassium permanganate (KMnO₄) (3-4 equivalents) portion-wise over several hours.

  • Work-up: After the reaction is complete (indicated by the disappearance of the purple color), cool the mixture and filter off the manganese dioxide precipitate.

  • Isolation and Purification: Wash the filter cake with hot water. Combine the filtrates and acidify to a pH of 3-4 with concentrated hydrochloric acid to precipitate the product. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent may be necessary for further purification.

Comparison of Synthetic Pathways

The choice of the most suitable synthetic pathway will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the available laboratory equipment.

Parameter Pathway A (Lithiation) Pathway B (Chlorination) Pathway C (Oxidation)
Starting Material 3-Chloro-5-methoxypyridine5-Methoxypicolinic acid3-Chloro-5-methylpyridine
Availability/Cost of SM Commercially available, relatively high cost.Commercially available as hydrochloride, moderate cost.[2][3]Commercially available, moderate cost.[4]
Number of Steps 1-2 steps1 step2+ steps (including precursor synthesis)
Key Challenges Handling of organolithium reagents (air/moisture sensitive, low temperatures)Poor regioselectivity, difficult purificationSynthesis of the 2-methyl precursor, handling of strong oxidizing agents
Expected Yield Moderate to GoodLow to Moderate (for desired isomer)Moderate
Scalability Challenging due to cryogenic conditionsPotentially scalable if regioselectivity can be controlledGood
Overall Assessment Most direct and regioselective, but requires specialized techniques.Simple in concept, but likely to be unselective and low-yielding.A viable alternative if the precursor can be synthesized efficiently.

Conclusion

This technical guide has outlined three plausible synthetic pathways for the preparation of this compound. Pathway A, utilizing directed ortho-metalation and carboxylation, appears to be the most promising route in terms of regioselectivity and efficiency, although it requires expertise in handling air-sensitive reagents at low temperatures. Pathway C offers a more classical approach that may be more amenable to large-scale synthesis, provided an efficient route to the 2-methyl precursor can be established. Pathway B is the most straightforward on paper but is likely to be hampered by poor regioselectivity, making it less practical for producing the pure target compound. The selection of the optimal route will ultimately be guided by the specific requirements and constraints of the research or development program. Further process optimization and development would be necessary to translate these laboratory-scale procedures into robust and scalable manufacturing processes.

References

  • AbacipharmTech. (n.d.). 3-Chloro-2-methoxy-5-methylpyridine. Retrieved from [Link]

  • Alchemist Chemical. (n.d.). 3-Chloro-5-Formyl-2-Methoxypyridine Manufacturer & Supplier in China. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]

  • U.S. Patent 2,109,954. (1938). Oxidation of alkyl pyridines and alkyl quinolines.
  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester.
  • European Patent 0035925B1. (1983).
  • ResearchGate. (n.d.). Regioselective lithiation of 3-chloro-2-ethoxypyridine (1) and subsequent transmetalation. Retrieved from [Link]

  • MDPI. (2017). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. Retrieved from [Link]

  • Lateral Lithiation Reactions Promoted by Hetero
  • Organic Syntheses. (n.d.). 7-indolinecarboxaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxypicolinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine.
  • ARKAT USA. (n.d.). Synthesis of aryl-2-propionic acids by electrocarboxylation of methyl aryl bromides. Retrieved from [Link]

Sources

Spectroscopic Characterization of 3-Chloro-5-methoxypicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Chloro-5-methoxypicolinic acid (CAS RN: 128073-09-6), a key heterocyclic building block in medicinal and agrochemical research. While experimentally-derived spectra for this specific compound are not widely available in the public domain, this document serves as a practical whitepaper for researchers, outlining the expected spectroscopic data based on established principles and data from analogous structures. Furthermore, it details robust, field-proven methodologies for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, enabling researchers to confidently validate the structure and purity of their synthesized or acquired material.

Introduction: The Structural Significance of this compound

This compound belongs to a class of substituted pyridine carboxylic acids that are of significant interest in drug discovery and development. The unique electronic and steric properties imparted by the chloro, methoxy, and carboxylic acid substituents on the pyridine ring make it a versatile scaffold for the synthesis of novel bioactive molecules. Accurate and unambiguous structural confirmation is the cornerstone of any chemical research program, and a multi-technique spectroscopic approach is the gold standard for achieving this. This guide will delve into the three primary spectroscopic techniques used for the characterization of small organic molecules: NMR, IR, and MS.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and fragmentation principles, as well as by comparison to structurally related compounds.

Table 1: Predicted ¹H and ¹³C NMR Data
Nucleus Functional Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale and Comparative Insights
¹HAromatic H (C4-H)~7.5 - 7.8Doublet (d)The proton at C4 is expected to be a doublet due to coupling with the proton at C6. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent chlorine atom.
¹HAromatic H (C6-H)~8.1 - 8.4Doublet (d)The proton at C6 is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton, appearing as a doublet due to coupling with the C4 proton.
¹HMethoxy (-OCH₃)~3.9 - 4.1Singlet (s)Methoxy groups on aromatic rings typically appear as a singlet in this region.
¹HCarboxylic Acid (-COOH)>10Broad Singlet (br s)The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet, which may exchange with residual water in the NMR solvent.
¹³CCarbonyl (C=O)~165 - 170SingletThe carbonyl carbon of the carboxylic acid is significantly deshielded.
¹³CAromatic C (C2)~148 - 152SingletThe carbon bearing the carboxylic acid group is influenced by the nitrogen atom and the carboxylic acid substituent.
¹³CAromatic C (C3)~130 - 135SingletThe carbon attached to the chlorine atom will be deshielded.
¹³CAromatic C (C4)~120 - 125SingletThis carbon is expected to be influenced by the adjacent chlorine and methoxy groups.
¹³CAromatic C (C5)~155 - 160SingletThe carbon bearing the electron-donating methoxy group will be significantly deshielded.
¹³CAromatic C (C6)~145 - 150SingletThe carbon adjacent to the nitrogen atom is deshielded.
¹³CMethoxy (-OCH₃)~55 - 60SingletThe carbon of the methoxy group typically appears in this range.
Table 2: Predicted FT-IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Description
O-H (Carboxylic Acid)2500-3300Broad, StrongA very broad and characteristic absorption due to the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[1][2][3]
C-H (Aromatic)3000-3100MediumStretching vibrations of the C-H bonds on the pyridine ring.
C=O (Carboxylic Acid)1700-1730Strong, SharpA strong and sharp absorption characteristic of the carbonyl stretch of an aromatic carboxylic acid.[1][2]
C=C, C=N (Aromatic Ring)1400-1600Medium to StrongA series of bands corresponding to the stretching vibrations of the pyridine ring.
C-O (Methoxy)1200-1300 (asymmetric) & 1000-1100 (symmetric)StrongAsymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage.
C-Cl700-800MediumStretching vibration of the carbon-chlorine bond.
Table 3: Predicted Mass Spectrometry Fragmentation
Ionization Mode m/z (expected) Fragment Description
ESI+188.0160[M+H]⁺Protonated molecular ion. The exact mass will confirm the elemental composition.
ESI+170.0055[M+H-H₂O]⁺Loss of water from the carboxylic acid group.
ESI+144.0265[M+H-CO₂]⁺Decarboxylation of the protonated molecule.
ESI+157.9854[M+H-CH₃O]⁺Loss of the methoxy radical.
ESI-185.9990[M-H]⁻Deprotonated molecular ion.
ESI-142.0088[M-H-CO₂]⁻Decarboxylation of the deprotonated molecule.

Experimental Protocols for Spectroscopic Analysis

The following sections provide detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for this compound. These protocols are designed to be self-validating, with built-in checks and considerations to ensure data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing prep Weigh 5-10 mg of sample dissolve Dissolve in 0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep->dissolve transfer Transfer to a clean, dry NMR tube dissolve->transfer instrument Insert sample and lock on solvent signal transfer->instrument shim Shim the magnetic field instrument->shim H1 Acquire ¹H NMR spectrum shim->H1 C13 Acquire ¹³C NMR spectrum (with ¹H decoupling) H1->C13 ft Fourier Transform C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking (¹H and ¹³C) integrate->peak_pick FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing and Analysis place Place a small amount of solid sample on the ATR crystal apply Apply pressure using the anvil place->apply background Collect a background spectrum apply->background sample_scan Collect the sample spectrum background->sample_scan subtract Automatic background subtraction sample_scan->subtract label_peaks Label significant absorption bands subtract->label_peaks interpret Correlate bands with functional groups label_peaks->interpret

Caption: Workflow for FT-IR analysis using an ATR accessory.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

    • Place a small amount of the solid this compound onto the center of the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove any atmospheric (e.g., CO₂, water vapor) or instrumental artifacts.

    • Lower the anvil to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.

  • Data Processing and Interpretation:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the major absorption bands in the spectrum.

    • Correlate the observed wavenumbers with known characteristic frequencies of functional groups to confirm the presence of the carboxylic acid, methoxy group, aromatic ring, and carbon-chlorine bond. [2][3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern can offer further structural insights.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (Direct Infusion ESI-MS) cluster_proc Data Analysis dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) dilute Dilute to a final concentration of ~1-10 µg/mL dissolve->dilute infuse Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) dilute->infuse acquire_full Acquire full scan mass spectrum in positive and negative ion modes infuse->acquire_full acquire_msms Acquire MS/MS spectrum of the molecular ion acquire_full->acquire_msms identify_ion Identify the molecular ion ([M+H]⁺ or [M-H]⁻) acquire_msms->identify_ion analyze_fragments Analyze the fragmentation pattern in the MS/MS spectrum identify_ion->analyze_fragments confirm_formula Confirm elemental composition using high-resolution data analyze_fragments->confirm_formula

Caption: Workflow for ESI-MS analysis via direct infusion.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • For positive ion mode analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent system containing 0.1% formic acid (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to promote protonation.

    • For negative ion mode analysis, dilute to a similar concentration in a solvent system containing a small amount of a weak base like ammonium hydroxide to facilitate deprotonation.

  • Data Acquisition (Direct Infusion Electrospray Ionization):

    • Set up the mass spectrometer with the ESI source.

    • Infuse the prepared sample solution directly into the mass spectrometer at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump. [5][6][7] * Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion ([M+H]⁺ and [M-H]⁻, respectively).

    • Perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. [8][9][10]

  • Data Analysis:

    • In the full scan spectrum, identify the peak corresponding to the molecular weight of the compound (187.58 g/mol ) plus or minus a proton.

    • If using a high-resolution mass spectrometer, the exact mass of the molecular ion can be used to confirm the elemental formula (C₇H₆ClNO₃).

    • Analyze the fragmentation pattern from the MS/MS spectrum to corroborate the proposed structure. For example, look for neutral losses corresponding to CO₂, H₂O, and the methoxy group. [11][12][13]

Conclusion

The spectroscopic characterization of this compound is a critical step in its application in research and development. This guide provides a comprehensive framework for understanding the expected NMR, IR, and MS data, as well as detailed protocols for their acquisition and interpretation. By following these methodologies, researchers can ensure the structural integrity of their material, thereby building a solid foundation for their subsequent scientific investigations. The combination of predicted data and robust experimental procedures presented herein offers a complete and authoritative resource for scientists working with this important chemical entity.

References

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A Technical Guide to the Acidity and pKa of 3-Chloro-5-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the acidity and predicted pKa values of 3-Chloro-5-methoxypicolinic acid, a substituted pyridine carboxylic acid of interest in medicinal and agrochemical research. We dissect the underlying physicochemical principles governing its ionization behavior, focusing on the competing electronic effects of the chloro and methoxy substituents. This document furnishes researchers, scientists, and drug development professionals with a robust theoretical framework, alongside detailed, field-proven experimental and computational protocols for the empirical determination and theoretical prediction of its acid dissociation constants.

Introduction: The Physicochemical Significance of Picolinic Acids

Picolinic acid (2-pyridinecarboxylic acid) is a derivative of pyridine and an isomer of nicotinic and isonicotinic acids.[1] It serves as a fundamental scaffold in the synthesis of complex molecules for pharmaceutical and agricultural applications.[2] The acidity of picolinic acid derivatives, quantified by the acid dissociation constant (pKa), is a critical parameter that dictates molecular behavior in physiological and environmental systems. It influences solubility, membrane permeability, receptor-binding interactions, and metabolic stability—all pivotal factors in drug discovery and development.

The pKa value of the parent picolinic acid is approximately 5.4 for the pyridine nitrogen and around 1.0 for the carboxylic acid group.[2][3][4] The unique structure of this compound, featuring both an electron-withdrawing and an electron-donating group, presents a compelling case study in the modulation of molecular acidity. Understanding these substituent effects is paramount for rationally designing molecules with optimized pharmacokinetic and pharmacodynamic profiles.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 128073-09-6 [5]
Molecular Formula C₇H₆ClNO₃ [5]
Molecular Weight 187.58 g/mol Calculated
Canonical SMILES COC1=CC(=C(N=C1)C(=O)O)Cl PubChem

| Class | Picolinic Acid Derivative |[2] |

Theoretical Framework: Decoding Substituent Effects on Acidity

The acidity of this compound is defined by two primary ionization equilibria: the deprotonation of the carboxylic acid group (pKa₁) and the deprotonation of the protonated pyridine nitrogen (pKa₂). These values are profoundly influenced by the electronic landscape of the pyridine ring, which is modulated by its substituents.

  • The Chloro Group (3-position): As a halogen, chlorine exerts a powerful electron-withdrawing inductive effect (-I).[6] Positioned meta to the nitrogen and ortho to the carboxylic acid, it effectively pulls electron density away from the ring and the carboxylate group. This stabilizes the carboxylate anion (the conjugate base), thereby increasing the acidity of the carboxylic acid and lowering its pKa₁ value compared to the parent picolinic acid.[2][7]

  • The Methoxy Group (5-position): The methoxy group exhibits a dual electronic nature.[2] It has a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity. However, it possesses a strong electron-donating resonance effect (+M) due to the lone pairs on the oxygen atom, which can be delocalized into the pyridine ring.[8] In most aromatic systems, the resonance effect is dominant.[8] This donation of electron density increases the basicity of the pyridine nitrogen (raising pKa₂) and destabilizes the carboxylate anion, which tends to decrease the acidity of the carboxylic acid (raising pKa₁).[2]

The final pKa values represent a finely-tuned balance of these opposing electronic forces.

Table 2: Predicted Net Electronic Effects on pKa Values

Ionizable Group Substituent Position Inductive Effect Resonance Effect Net Impact on Acidity Predicted pKa Shift
Carboxylic Acid (-COOH) Chloro 3 Strong (-I) Weak (-M) Increase pKa₁ Lowered
Methoxy 5 Weak (-I) Strong (+M) Decrease pKa₁ Raised
Pyridine Nitrogen (-N=) Chloro 3 Strong (-I) Weak (-M) Decrease Basicity pKa₂ Lowered

| | Methoxy | 5 | Weak (-I) | Strong (+M) | Increase Basicity | pKa₂ Raised |

Dissociation Equilibria

The stepwise dissociation of the fully protonated form of this compound can be visualized as follows, highlighting the two distinct pKa values.

G A Protonated Carboxylic Acid Protonated Pyridine (Cationic) B Deprotonated Carboxylic Acid Protonated Pyridine (Zwitterionic) A->B -H⁺ pKa₁ C Deprotonated Carboxylic Acid Neutral Pyridine (Anionic) B->C -H⁺ pKa₂

Figure 1: Stepwise dissociation pathway for this compound.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is the gold-standard method for the experimental determination of pKa values. It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added. The resulting titration curve allows for the precise identification of equivalence points and pKa values.

Self-Validating Protocol

This protocol is designed to be self-validating by incorporating system calibration and control standards.

Materials & Reagents:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Certified pH buffers (e.g., pH 4.01, 7.00, 10.01)

  • High-purity deionized water, degassed to remove CO₂

  • Calibrated pH meter and electrode

  • Calibrated automatic burette or Class A manual burette

  • Stir plate and stir bar

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using the certified buffers at the experimental temperature. Ensure the slope is between 95-105%.

  • Analyte Preparation: Accurately weigh approximately 0.01 moles of this compound and dissolve it in ~50 mL of deionized water. Add KCl to achieve a constant ionic strength (e.g., 0.1 M).

  • Initial Acidification: To determine both pKa values in a single titration, add a known excess of 0.1 M HCl to the analyte solution to ensure both the carboxylic acid and the pyridine nitrogen are fully protonated.

  • Titration Setup: Place the beaker on the stir plate, immerse the pH electrode and the burette tip, ensuring they do not touch the beaker walls or bottom. Begin gentle stirring.

  • Titration Execution: Begin titrating with the standardized 0.1 M NaOH solution. Record the pH and the volume of titrant added. Add smaller increments of titrant (e.g., 0.05 mL) in regions where the pH changes rapidly (near the equivalence points).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve. The peaks of the first derivative plot correspond to the equivalence points.

    • The pKa values are determined at the half-equivalence points. pKa₁ is the pH at the midpoint between the start and the first equivalence point. pKa₂ is the pH at the midpoint between the first and second equivalence points.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Calibrate pH Meter B Prepare Analyte Solution (with excess HCl) A->B C Titrate with Standardized NaOH B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Calculate 1st/2nd Derivatives E->F G Identify Equivalence Points F->G H Determine pKa at Half-Equivalence Points G->H

Figure 2: Experimental workflow for pKa determination via potentiometric titration.

Computational Prediction of pKa

Quantum mechanical calculations provide a powerful in-silico alternative or complement to experimental pKa determination. By calculating the Gibbs free energy of the acid dissociation reaction, the pKa can be accurately predicted.

Protocol for DFT-Based pKa Prediction

This workflow utilizes Density Functional Theory (DFT) with a continuum solvent model.

Software & Models:

  • Quantum chemistry software (e.g., Gaussian, ORCA)

  • Molecular visualization software (e.g., Avogadro, GaussView)

  • Level of Theory: B3LYP functional

  • Basis Set: 6-31+G(d,p) or higher

  • Solvent Model: Polarizable Continuum Model (PCM) for water

Step-by-Step Methodology:

  • Structure Preparation: Build the 3D structures for all relevant species: the protonated acid (AH₂⁺), the zwitterion (AH), and the deprotonated anion (A⁻).

  • Gas-Phase Optimization: Perform geometry optimization and frequency calculations for all species in the gas phase. Confirm that there are no imaginary frequencies, indicating a true energy minimum.

  • Aqueous-Phase Energy Calculation: Using the gas-phase optimized geometries, perform single-point energy calculations for each species in the aqueous phase using the PCM. This yields the solvated Gibbs free energy (G_aq).

  • pKa Calculation via Thermodynamic Cycle:

    • Calculate the Gibbs free energy change for the dissociation reaction in solution:

      • ΔG_diss,₁ = G_aq(AH) + G_aq(H⁺) - G_aq(AH₂⁺)

      • ΔG_diss,₂ = G_aq(A⁻) + G_aq(H⁺) - G_aq(AH)

    • The Gibbs free energy of the solvated proton, G_aq(H⁺), is a well-established literature value (e.g., -270.3 kcal/mol).

    • Convert the free energy change to a pKa value using the equation:

      • pKa = ΔG_diss / (2.303 * RT), where R is the gas constant and T is the temperature in Kelvin.

G cluster_build Model Building cluster_calc Quantum Calculation cluster_pka pKa Derivation A Build 3D Structures (AH₂⁺, AH, A⁻) B Gas-Phase Geometry Optimization & Frequencies A->B C Aqueous-Phase Single-Point Energy Calculation (PCM) B->C D Calculate ΔG_dissociation Using Thermodynamic Cycle C->D E Convert ΔG to pKa D->E

Figure 3: Computational workflow for DFT-based pKa prediction.

Conclusion and Implications

The acidity of this compound is a complex interplay of inductive and resonance effects from its chloro and methoxy substituents. The electron-withdrawing chloro group is expected to increase the acidity of both the carboxylic acid and the pyridinium ion. Conversely, the electron-donating methoxy group is predicted to decrease the acidity of the carboxylic acid while increasing the basicity of the pyridine nitrogen. This guide provides both the theoretical foundation to understand these effects and the practical, validated protocols to measure them accurately. For professionals in drug development and scientific research, a precise understanding and determination of the pKa of such molecules are indispensable for predicting their behavior in biological systems and for the rational design of new chemical entities with tailored physicochemical properties.

References

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  • Khan Academy. (2024, July 30). Substituent effects on acidic strength | Aldehydes, ketones & carb. acids | Chemistry. Retrieved from YouTube. [Link]

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Potential biological activities of picolinic acid derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Picolinic Acid Derivatives for Drug Discovery Professionals

Executive Summary

Picolinic acid (pyridine-2-carboxylic acid), an endogenous catabolite of the amino acid tryptophan, has emerged as a molecule of significant interest in medicinal chemistry and drug development. Its inherent ability to act as a bidentate chelating agent for a wide range of metal ions is central to its diverse biological activities.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the multifaceted pharmacological potential of picolinic acid and its derivatives. We will explore its mechanisms and applications in antimicrobial, antiviral, anticancer, immunomodulatory, and neuroprotective contexts. By synthesizing technical data with field-proven insights, this document aims to illuminate the therapeutic promise of this versatile scaffold and guide future research and development efforts.

Chapter 1: The Foundation of Picolinic Acid's Activity

Chemical Structure and Biosynthesis

Picolinic acid is an isomer of nicotinic acid, distinguished by the position of the carboxyl group at the 2-position of the pyridine ring. This specific arrangement of the nitrogen heteroatom and the carboxyl group is critical to its primary biological function: chelation.

It is synthesized in mammals via the kynurenine pathway, which accounts for over 95% of L-tryptophan metabolism.[2][3] The pathway begins with the conversion of tryptophan to kynurenine, which is further metabolized. A key intermediate, 2-amino-3-carboxymuconate semialdehyde, stands at a metabolic crossroads, leading to the formation of either the neurotoxin quinolinic acid or, through enzymatic action, picolinic acid.[2] This biosynthetic origin places picolinic acid at the heart of metabolic and inflammatory regulation.

The Core Mechanism: Metal Ion Chelation

The most defining characteristic of picolinic acid is its role as an efficient natural chelator.[1][2] The pyridine nitrogen and the carboxylate oxygen form a stable five-membered ring when coordinating with metal ions, including essential trace elements like zinc, iron, chromium, and manganese.[1][4] This property is not merely a chemical curiosity; it is the cornerstone of many of its biological effects.

  • Enhanced Bioavailability: By forming stable, neutral complexes, picolinic acid facilitates the absorption of essential minerals through the small intestine.[1][5] Zinc picolinate and chromium picolinate are common dietary supplements that leverage this mechanism to improve mineral uptake.[6][7]

  • Enzyme Modulation: Many of its antimicrobial and anticancer effects stem from its ability to bind to and sequester metal ions that are essential cofactors for enzymes crucial to pathogen or cancer cell survival and proliferation.[8][9] For example, it can inhibit zinc-requiring enzymes, arresting cell growth.[9][10]

Chapter 2: Antimicrobial and Antiviral Activities

Picolinic acid derivatives have demonstrated significant potential as antimicrobial and antiviral agents, largely by exploiting their chelating properties and their ability to interfere with fundamental pathogen life cycles.

Antibacterial and Antifungal Properties

Picolinic acid and its simple salts (sodium, potassium) exhibit broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[8][11] This activity is often pH-dependent, with increased efficacy at lower pH values.[11] Transition metal complexes of picolinic acid, such as those with zinc, copper, cobalt, and nickel, also show potent antibacterial activity, suggesting that the coordinated metal ion can influence the spectrum and potency of the antimicrobial effect.[12][13] The proposed mechanism involves the chelation of essential metal ions, thereby inhibiting key microbial enzymes.[8]

Compound/SaltTarget MicroorganismMIC (mg/mL)Reference
Picolinic AcidS. aureus, P. aeruginosa, B. subtilis, C. albicans0.02 - 0.78 (at pH 5.0)[11]
Sodium PicolinateS. aureus, P. aeruginosa, B. subtilis, C. albicans0.19 - 3.13 (at pH 7.0)[11]
Zinc PicolinateB. subtilis, B. cereus, S. flexneri, E. coli, S. aureus0.5[12][13]
Copper PicolinateM. luteus, S. marcescens0.5[12][13]
Nickel PicolinateM. luteus, B. subtilis, K. pneumoniae0.5[12][13]
A Novel Strategy Against Antibiotic Resistance

Derivatives of picolinic acid are being investigated to combat antibiotic resistance. Specifically, 2,6-dipicolinic acid derivatives have been identified as potent inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to a broad range of β-lactam antibiotics.[14] These inhibitors function by forming a stable ternary complex with the zinc ions in the enzyme's active site, effectively neutralizing its activity and restoring the efficacy of antibiotics like imipenem against resistant bacteria.[14]

Broad-Spectrum Antiviral Activity

Recent studies have highlighted picolinic acid as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and Influenza A virus (IAV).[3] Its mechanism of action is not pathogen-specific but targets a fundamental process of viral entry: membrane fusion.[3] Picolinic acid compromises the integrity of the viral membrane, inhibits virus-cellular membrane fusion, and interferes with endocytic trafficking, thereby preventing the virus from delivering its genetic material into the host cell.[3] This multi-pronged attack on a common viral entry pathway makes it a promising candidate for development as a broad-spectrum antiviral.

cluster_virus Enveloped Virus cluster_cell Host Cell v_membrane Viral Membrane c_membrane Cell Membrane v_membrane->c_membrane 1. Attachment v_genome Viral Genome endosome Endosome c_membrane->endosome 2. Endocytosis cytoplasm Cytoplasm endosome->cytoplasm 3. Fusion & Genome Release pa Picolinic Acid pa->v_membrane Compromises Integrity pa->endosome Inhibits Fusion & Trafficking

Mechanism of antiviral action of Picolinic Acid.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The causality behind this experimental choice is to quantitatively determine the lowest concentration of a picolinic acid derivative that prevents visible growth of a microorganism, providing a standardized measure of its antimicrobial potency.

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound (e.g., from 5 mg/mL down to 0.01 mg/mL) in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by reading the optical density at 600 nm with a plate reader.

Chapter 3: Anticancer and Anti-proliferative Effects

Picolinic acid and its synthetic derivatives have shown considerable antitumor activity through various mechanisms, highlighting their potential in oncology.[15][16]

Multifaceted Mechanisms of Action

The anticancer effects of picolinic acid derivatives are not limited to a single pathway. They have been shown to:

  • Induce Apoptosis: A novel picolinic acid derivative was found to induce apoptosis in human non-small cell lung cancer cells (A549) by triggering endoplasmic reticulum (ER) stress.[15] This demonstrates a cancer cell-specific cytotoxic effect, as it did not impact non-cancerous cells.[15]

  • Arrest the Cell Cycle: Picolinic acid can selectively arrest transformed cells in various phases of the cell cycle (G1, G2), while normal cells are reversibly arrested in G1, revealing a fundamental difference in growth control that can be exploited therapeutically.[9]

  • Modulate Signaling Pathways: Preclinical anti-tumor activity has been linked to the modulation of key cancer-related pathways such as NOTCH and WNT.[17]

  • Inhibit Angiogenesis: Some derivatives possess anti-angiogenic effects, which can restrict blood flow to tumors.[9][18]

Case Study: A Derivative for Non-Small Cell Lung Cancer

In a study exploring thirteen new picolinic acid derivatives, one compound (referred to as "compound 5") demonstrated selective cytotoxicity against A549 lung cancer cells with a GI50 of 99.93 µM.[15] This effect was mediated by the induction of apoptosis. Importantly, the compound showed no toxicity towards non-tumorigenic cells, indicating a favorable therapeutic window.[15] Molecular docking studies suggested that these derivatives could bind to the EGFR kinase domain, a common target in lung cancer therapy.[15]

CompoundCell LineActivityValueReference
Compound 5A549 (Lung Cancer)GI5035.1 µg/mL (99.93 µM)[15]
Compound 5MCF-7 (Breast Cancer)No significant activity> 50 µg/mL[15]
fac-[Re(Pico)(CO)3(H2O)]Vero (Healthy Mammalian)LC509.0 µg/mL[17][19]
fac-[Re(Pico)(CO)3(H2O)]HeLa (Cervical Carcinoma)LC5015.8 µg/mL[17][19]
fac-[Re(Pico)(CO)3(H2O)]A549 (Lung Cancer)LC5020.9 µg/mL[17][19]
Experimental Protocol: Assessment of Cytotoxicity using MTT Assay

This protocol is chosen to provide a reliable, colorimetric assessment of a compound's ability to reduce cell viability, which is a primary indicator of cytotoxic or anti-proliferative activity.

  • Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the picolinic acid derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After incubation, remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubation: Incubate the plate for 2-4 hours to allow viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Chapter 4: Immunomodulatory Functions

As a product of the tryptophan-kynurenine pathway, a central route of immune regulation, picolinic acid exhibits complex and sometimes opposing immunomodulatory effects.[20][21]

A Dichotomy in Immune Response

Picolinic acid's role in immunity is context-dependent, capable of both immunosuppressive and pro-inflammatory actions.

  • Immunosuppression of T-Cells: It can suppress the proliferation and metabolic activity of activated CD4+ T cells without affecting their viability.[20] This effect is mediated by the inhibition of c-Myc activation, a key transcription factor for cell cycle progression and metabolism.[20]

  • Activation of Macrophages: Conversely, picolinic acid is an activator of macrophage effector functions.[3] It stimulates the production and release of pro-inflammatory chemokines, such as Macrophage Inflammatory Protein-1α (MIP-1α), which are crucial for recruiting other immune cells to sites of inflammation.[3][22]

This dual functionality suggests that picolinic acid derivatives could be developed either as immunosuppressants for autoimmune diseases or as adjuvants to enhance immune responses in vaccines or cancer immunotherapy.

cluster_tcell CD4+ T-Cell cluster_macrophage Macrophage pa Picolinic Acid cmyc c-Myc Activation pa->cmyc Inhibits mip1a MIP-1α Production pa->mip1a Activates proliferation Proliferation & Metabolic Activity cmyc->proliferation inflammation Pro-inflammatory Response mip1a->inflammation

Dual immunomodulatory effects of Picolinic Acid.

Chapter 5: Neuroprotective and Neurological Activities

The presence of picolinic acid in the central nervous system as a tryptophan metabolite points to its involvement in neurological function. Research has primarily focused on its neuroprotective and anticonvulsant properties.

Antagonism of Quinolinic Acid Neurotoxicity

Quinolinic acid, another metabolite in the kynurenine pathway, is a known neurotoxin implicated in neurodegenerative diseases. Picolinic acid has been shown to effectively protect against quinolinic acid-induced neurotoxicity.[23] It can prevent the depletion of NADPH diaphorase-containing neurons in the rat striatum and protect cholinergic neurons without being neurotoxic itself.[23][24] This suggests that the balance between these two tryptophan metabolites may be critical for maintaining neuronal health.[23]

Potential as Anticonvulsant Agents

Researchers have synthesized and evaluated derivatives of picolinic acid for anticonvulsant activity. Picolinic acid 2-fluorobenzylamide, for instance, was identified as a potent anticonvulsant in screening programs, suggesting that the picolinate scaffold is a promising starting point for the development of new antiepileptic drugs.[25][26]

Chapter 6: Synthesis and Drug Development Considerations

The development of picolinic acid derivatives as therapeutic agents relies on versatile synthetic methodologies and a clear understanding of structure-activity relationships (SAR).

Synthetic Strategies

Picolinic acid serves as a versatile starting material for a wide range of derivatives.[27] Common synthetic routes involve:

  • Esterification/Amidation: The carboxylic acid group can be readily converted to esters or amides to modify physicochemical properties and biological activity.[15][27][28]

  • Ring Substitution: The pyridine ring can be functionalized through various reactions, allowing for the introduction of different substituents to probe SAR.[4][29]

  • Multi-component Reactions: Efficient methods have been developed for the synthesis of complex picolinates using multi-component reactions, often facilitated by novel catalysts.[29][30]

start Picolinic Acid ester Ester Derivatives start->ester Esterification amide Amide Derivatives start->amide Amidation ring_sub Ring-Substituted Derivatives start->ring_sub Ring Functionalization complex Metal Complexes start->complex Chelation

Sources

The Untapped Potential of 3-Chloro-5-methoxypicolinic Acid: A Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Discovery Professionals

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, gracing the structures of numerous blockbuster drugs. Within this privileged class of heterocycles, substituted picolinic acids offer a particularly versatile framework for engaging with biological targets. This guide delves into the untapped potential of a specific, yet underexplored, scaffold: 3-chloro-5-methoxypicolinic acid . We will dissect its chemical properties, explore synthetic routes for its derivatization, and, by drawing parallels with closely related structures, project its promising future in the development of novel therapeutics for oncology, inflammation, and beyond. This document serves as a technical resource and a call to action for researchers to explore the rich chemical space this scaffold unlocks.

Introduction: The Allure of the Substituted Picolinic Acid Scaffold

Picolinic acid, or pyridine-2-carboxylic acid, is a bidentate chelating agent and a catabolite of the amino acid tryptophan.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their ability to act as versatile building blocks in the synthesis of a wide array of biologically active molecules.[2] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and metabolic stability, all of which are critical for optimizing drug-like characteristics.

The this compound core, in particular, presents a compelling combination of features:

  • The 3-Chloro Substituent: This electron-withdrawing group can significantly influence the acidity of the carboxylic acid, potentially enhancing interactions with target proteins.[3] Furthermore, the chlorine atom provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties.

  • The 5-Methoxy Substituent: As an electron-donating group, the methoxy moiety can modulate the electronic properties of the pyridine ring and influence the molecule's conformation.[3] It can also serve as a key interaction point within a protein binding pocket.

  • The Picolinic Acid Moiety: The carboxylic acid at the 2-position, along with the pyridine nitrogen, forms a bidentate chelation site, which can be crucial for interacting with metalloenzymes.[4] The carboxylic acid can also be readily converted to a variety of amides and esters, opening up vast possibilities for library synthesis.

While direct biological data for this compound itself is not extensively documented in the public domain, its structural motifs are present in a range of bioactive molecules, highlighting its potential as a "privileged" scaffold.[2][3]

Physicochemical Properties and Reactivity

The reactivity of the this compound scaffold is governed by the interplay of its substituents. The electron-withdrawing nature of the chlorine at the 3-position and the pyridine nitrogen makes the ring susceptible to nucleophilic aromatic substitution, while also providing a site for palladium-catalyzed cross-coupling reactions. Conversely, the electron-donating methoxy group at the 5-position can influence the regioselectivity of these reactions.[3]

Table 1: Calculated Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₆ClNO₃
Molecular Weight187.58 g/mol
XLogP31.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2

Data calculated using computational models.

The carboxylic acid group is the most reactive site for derivatization, readily undergoing esterification and amidation reactions to generate a diverse library of analogs.

Synthetic Pathways and Derivatization Strategies

The synthesis of the this compound core can be achieved through multi-step sequences starting from commercially available pyridines. A common strategy involves the oxidation of a substituted picoline, followed by halogenation and methoxylation.

Core Synthesis Workflow

A potential synthetic route to the core scaffold is outlined below. This workflow is a composite of established pyridine chemistry principles.

G start 5-Hydroxy-2-picoline step1 Chlorination (e.g., NCS) start->step1 intermediate1 3-Chloro-5-hydroxy-2-picoline step1->intermediate1 step2 Methoxylation (e.g., MeI, base) intermediate1->step2 intermediate2 3-Chloro-5-methoxy-2-picoline step2->intermediate2 step3 Oxidation (e.g., KMnO4) intermediate2->step3 product This compound step3->product

A potential synthetic workflow for this compound.
Key Derivatization Reactions

The true value of this scaffold lies in its potential for diversification. Two key reaction types are paramount for generating libraries of derivatives for biological screening: amide bond formation and palladium-catalyzed cross-coupling .

The carboxylic acid functionality is a versatile handle for creating a wide array of amides. Standard peptide coupling reagents such as HATU, HOBt, or EDC can be employed to couple the picolinic acid with a diverse range of primary and secondary amines.

Experimental Protocol: General Procedure for Amide Synthesis

  • Activation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0 °C, add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

G cluster_0 Amide Synthesis Workflow scaffold This compound coupling Coupling Reagents (e.g., HATU, DIPEA) scaffold->coupling amine Primary or Secondary Amine (R1R2NH) amine->coupling product 3-Chloro-5-methoxypicolinamide Derivative coupling->product

Workflow for the synthesis of 3-chloro-5-methoxypicolinamide derivatives.

The chlorine atom at the 3-position is a suitable handle for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups. This is a powerful strategy for exploring structure-activity relationships by modifying the steric and electronic properties of this region of the molecule.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a reaction vessel, combine the methyl ester of this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water or toluene). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and water. Separate the layers and extract the aqueous phase with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Hydrolysis (if necessary): If the starting material was an ester, hydrolyze the ester to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

G cluster_1 Suzuki Coupling and Saponification scaffold_ester Methyl 3-chloro-5-methoxypicolinate catalyst Pd Catalyst and Base scaffold_ester->catalyst boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) boronic_acid->catalyst coupled_product Methyl 3-aryl-5-methoxypicolinate catalyst->coupled_product hydrolysis Ester Hydrolysis coupled_product->hydrolysis final_product 3-Aryl-5-methoxypicolinic acid hydrolysis->final_product

A representative workflow for Suzuki-Miyaura cross-coupling.

Applications in Medicinal Chemistry: A Landscape of Opportunity

While clinical candidates directly derived from this compound are yet to emerge, the broader class of substituted picolinic acids has shown significant promise in various therapeutic areas. By examining these related examples, we can infer the potential applications of our target scaffold.

Oncology: A Promising Frontier

Substituted pyridine and quinoline cores are prevalent in oncology drug discovery. For instance, a patent for PRMT5 inhibitors, a target in oncology, describes compounds containing a 2-amino-3-chloro-5-fluoroquinoline moiety, highlighting the utility of the chloro-substituted pyridine ring system in this therapeutic area.[5] The ability of the picolinic acid scaffold to be elaborated into complex, three-dimensional structures makes it an attractive starting point for the design of kinase inhibitors and other anticancer agents.

A Chinese patent describes 3-chloro-N-methyl-2-picolinamide and related compounds as potential anticancer agents, suggesting a role as VEGFR-2 inhibitors.[6] This further strengthens the case for exploring derivatives of this compound in oncology.

Inflammatory and Autoimmune Diseases

Picolinic acid derivatives have been investigated for their anti-inflammatory properties.[2] The ability of these compounds to chelate metal ions is thought to play a role in their biological activity, as metalloproteinases are key mediators of inflammation. The this compound scaffold, with its inherent chelating ability and sites for diversification, is a prime candidate for the development of novel anti-inflammatory agents.

Herbicidal Activity: A Case Study in SAR

While not a pharmaceutical application, the development of herbicides based on a closely related scaffold provides valuable insights into the structure-activity relationships of substituted picolinic acids. A study on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid derivatives as herbicides demonstrated that the nature and position of substituents on the aryl ring significantly impact biological activity. For example, electron-withdrawing or -donating groups at the 2- and 4-positions of the phenyl ring generally led to higher activity. This systematic exploration of SAR in the agrochemical field provides a blueprint for how a similar approach could be applied to the this compound scaffold in a medicinal chemistry context.

Table 2: Structure-Activity Relationship (SAR) Insights from Herbicidal Analogs

MoietyPositionSubstituent Effect on Activity
Aryl Ring on Pyrazole2- and 4-positionsGenerally favorable for activity
3-positionGenerally less favorable for activity
Strong electron-withdrawing/donating groupsDecreased activity

Adapted from a study on herbicidal picolinic acid derivatives.

Future Directions and Conclusion

The this compound scaffold represents a largely untapped area of chemical space with significant potential for drug discovery. Its combination of a reactive chlorine atom for cross-coupling, a modifiable carboxylic acid, and a methoxy group for tuning electronic properties makes it an ideal starting point for the synthesis of diverse and complex small molecule libraries.

Key areas for future exploration include:

  • Systematic Library Synthesis: The generation of amide and Suzuki-coupled libraries to probe a wide range of chemical space.

  • Target-Based Screening: Evaluation of these libraries against key drug targets, particularly in oncology and inflammation.

  • Fragment-Based Drug Design: Utilization of the core scaffold as a fragment for screening against various protein targets.

  • Computational Modeling: In silico docking and molecular dynamics studies to guide the rational design of more potent and selective derivatives.

References

  • Kharb, R., Sharma, P. C., & Yar, M. S. (2020). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 25(10), 2418.
  • Celestine, M. J., & Taylor, M. L. (2018). Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry and medicinal applications.
  • Feng, T., Liu, Q., Xu, Z., Li, H., Wei, W., Shi, R., Zhang, L., Cao, Y., & Liu, S. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(13), 5127.
  • Wikipedia. (2023, December 1). Picolinic acid. In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Yang, Z., et al. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science, 77(5), 2252–2263.
  • Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
  • Zheng, Z., et al. (2022). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Infectious Diseases, 8(11), 2245-2256.
  • Wang, Y., et al. (2016). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4043-4047.
  • CN102731385A. (2012). 3-chloro-N-methyl-2-picolinamide compound and 3-methoxyl-N-methyl-2-picolinamide compound and use thereof as anticancer medicament.
  • Gising, J., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 177-209.
  • Al-Ghorbani, M., et al. (2021). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. BMC Chemistry, 15(1), 1-15.
  • Kaupang, Å., et al. (2015). Synthesis and biological evaluation of 3-aryl-2-(2-chloro-7-methoxyquinolin-3-yl)-4-thiazolidinones. European Journal of Medicinal Chemistry, 92, 53-65.
  • Yusof, N. S. M., et al. (2021). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. Molecules, 26(7), 2027.
  • Cox, C. D., et al. (2014). Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia. ChemMedChem, 9(2), 311-322.
  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Journal of Medicinal Chemistry, 65(1), 123-138.
  • US12391695B2. (2022). PRMT5 inhibitors.

Sources

Reactivity and Mechanistic Investigations of 3-Chloro-5-methoxypicolinic Acid: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

3-Chloro-5-methoxypicolinic acid (CAS: 128073-09-6) is a highly functionalized pyridine derivative that serves as a pivotal building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its reactivity is dictated by a nuanced interplay of electronic and steric effects from its three distinct substituents: a carboxylic acid at the 2-position, a chloro group at the 3-position, and a methoxy group at the 5-position. This guide provides an in-depth exploration of the molecule's electronic landscape, key synthetic transformations, and the underlying mechanistic principles. We will delve into detailed, field-proven protocols for critical reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, offering insights into experimental design and optimization for researchers in drug development and chemical synthesis.

Molecular Structure and Electronic Landscape

The chemical behavior of this compound is not merely the sum of its parts but a result of the collective electronic influence of its substituents on the pyridine ring. Understanding this electronic architecture is paramount to predicting its reactivity and designing successful synthetic strategies.[1]

  • Pyridine Ring: As a heteroaromatic system, the nitrogen atom is inherently electron-withdrawing, creating a baseline electrophilicity across the ring, particularly at the α (2,6) and γ (4) positions.

  • Chloro Group (C3): This substituent exerts a powerful electron-withdrawing inductive effect (-I) due to chlorine's high electronegativity. This effect significantly depletes electron density from the ring, further enhancing its electrophilic character and making the C3 position susceptible to nucleophilic attack. While it possesses a weak electron-donating resonance effect (+R) via its lone pairs, the inductive effect is dominant for halogens in most aromatic systems.[1]

  • Methoxy Group (C5): The methoxy group presents a dual electronic nature. It has a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+R) through its oxygen lone pairs. This +R effect increases electron density at the ortho (C4, C6) and para (C2) positions relative to itself.[1]

  • Carboxylic Acid Group (C2): Positioned alpha to the ring nitrogen, its acidity is significantly modulated by the other substituents. The C3-chloro group's -I effect helps stabilize the conjugate picolinate anion, thereby increasing acidity (lowering the pKa). Conversely, the C5-methoxy group's +R effect can slightly destabilize the anion, counteracting the chloro group's influence.[1]

The net result is a complex electronic map where the C-Cl bond is activated for substitution, and the overall ring is primed for specific, regioselective transformations.

Caption: Electronic effects of substituents on this compound.

Key Reactivities and Mechanistic Pathways

The unique electronic structure of this compound opens avenues for several critical chemical transformations. This section details the mechanisms and provides actionable protocols for the most significant reactions.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient nature of the pyridine ring, amplified by the C3-chloro substituent, makes the molecule a prime candidate for Nucleophilic Aromatic Substitution (NAS). This reaction is a cornerstone for introducing diverse functionalities at the C3 position.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-poor carbon atom bearing the chloro group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, aromaticity is restored by the expulsion of the chloride leaving group.[2] Due to the energy barrier of disrupting aromaticity, these reactions often require thermal energy to proceed at a reasonable rate.[2]

nas_mechanism start This compound + Nu⁻ intermediate Meisenheimer Intermediate (Resonance Stabilized, Non-aromatic) start->intermediate Addition of Nucleophile (Slow) product 3-Substituted Product + Cl⁻ intermediate->product Elimination of Cl⁻ (Fast) Restores Aromaticity

Caption: Mechanism of Nucleophilic Aromatic Substitution (NAS).

Experimental Protocol 1: Amination at the C3-Position

This protocol describes a representative NAS reaction using a generic secondary amine.

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 equiv.), a secondary amine (e.g., morpholine, 1.5 equiv.), and a suitable high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Heating: Heat the reaction mixture to 100-120 °C. The choice of temperature is critical; it must be high enough to overcome the activation energy for aromaticity disruption but not so high as to cause decomposition.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water to remove the DMF/DMSO. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the 3-amino-substituted picolinic acid derivative.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the C3-Cl position with an organoboron reagent. However, activating aryl chlorides presents a significant challenge compared to their bromide or iodide counterparts, necessitating specialized catalytic systems.[3][4]

Mechanism & Causality: The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond. This is often the rate-limiting step for aryl chlorides. The electron-donating methoxy group can further decrease the C-Cl bond's reactivity towards oxidative addition.[3] To overcome this, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential. These ligands stabilize the Pd(0) center, promote the oxidative addition, and facilitate the subsequent steps.[3][5]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the chloride. A base (e.g., K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer.[5]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[6]

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex1 Ar-Pd(II)(Cl)L₂ pd0->pd_complex1 transmetalation Transmetalation pd_complex2 Ar-Pd(II)(R)L₂ pd_complex1->pd_complex2 pd_complex2->pd0 reductive_elimination Reductive Elimination product Ar-R reductive_elimination->product aryl_chloride Ar-Cl (this compound) aryl_chloride->pd0 boronic_acid R-B(OH)₂ + Base boronic_acid->pd_complex1

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established methods for challenging aryl chlorides.[3][7]

  • Glovebox Setup (Critical): Due to the air-sensitivity of the catalyst and ligands, the initial setup must be performed in an inert atmosphere (glovebox).

  • Reagent Addition: In a reaction vial, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%), and XPhos (3 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene to the vial.

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat the mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitoring and Workup: Monitor by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water.

  • Purification: Separate the organic layer, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Table 1: Typical Conditions for Suzuki Coupling of Aryl Chlorides

ComponentExample Reagent/ConditionRationaleReference
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Robust and common Pd(0) or Pd(II) precursors.[3]
Ligand XPhos, SPhos, P(t-Bu)₃Bulky, electron-rich ligands essential for activating the C-Cl bond.[3][5]
Base Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases required to form the active boronate species.[3][7]
Solvent Toluene, DioxaneHigh-boiling, anhydrous aprotic solvents suitable for high-temperature reactions.[3][7]
Temperature 100 - 110 °CThermal energy is required to drive the rate-limiting oxidative addition step.[3][7]
Reactions of the Carboxylic Acid Group: Decarboxylation

The decarboxylation of pyridine-2-carboxylic acids is a known transformation, though it often requires forcing conditions. This reaction removes the C2-substituent, yielding a 3-chloro-5-methoxypyridine core, which can be a valuable intermediate.[8]

Mechanism & Causality: Unlike the facile decarboxylation of β-keto acids which proceeds through a six-membered cyclic transition state, the decarboxylation of aromatic carboxylic acids is more challenging.[9] It can be promoted by heat, often in the presence of a catalyst. Microwave-assisted heating has emerged as a powerful technique, as it can rapidly and uniformly heat the reaction mixture, often leading to shorter reaction times and improved yields compared to conventional heating.[10] The mechanism can involve protonation of the ring, followed by loss of CO₂, or catalysis by metal ions. For heterocyclic carboxylic acids, using an aprotic polar solvent like DMF and an organic acid catalyst at high temperatures has been shown to be effective.[11]

Conceptual Protocol 3: Microwave-Assisted Decarboxylation

  • Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 equiv.), a high-boiling point solvent (e.g., DMSO), and a catalytic amount of an acid (e.g., acetic acid).[10][11]

  • Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a high temperature (e.g., 150-200 °C) for a short duration (e.g., 5-30 minutes).

  • Workup and Purification: After cooling, the product can be isolated using standard extractive and chromatographic techniques. The primary advantage is the significant reduction in reaction time from hours or days to minutes.

Conclusion and Future Outlook

This compound is a molecule with a rich and predictable reactivity profile. Its electronically activated C-Cl bond is amenable to both nucleophilic substitution and modern cross-coupling reactions, providing robust pathways to novel 3-substituted picolinates. Concurrently, the carboxylic acid moiety serves as a handle for esterification or complete removal via decarboxylation. The protocols and mechanistic insights provided in this guide serve as a foundational platform for chemists to leverage this versatile building block in the synthesis of next-generation pharmaceuticals and agrochemicals. Future investigations could expand upon the scope of cross-coupling partners, explore alternative catalytic systems (e.g., nickel-based catalysts for C-O bond functionalization), and conduct detailed kinetic studies to further refine the mechanistic understanding of its transformations.[4]

References

  • Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One . MDPI. [Link]

  • Synthesis and structure of the products of the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents . ResearchGate. [Link]

  • A New Synthesis of UK-2A Acid Facilitated by a Triple Chloro-Pummerer Activation . Thieme Connect. [Link]

  • Decarboxylation . Organic Chemistry Portal. [Link]

  • Decarboxylation . Master Organic Chemistry. [Link]

  • Microwave Enhanced Decarboxylations of Aromatic Carboxylic Acids: Improved Deuteriation/Tritiation Potential . ResearchGate. [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds.
  • 5 Cross-Coupling Reactions || Suzuki, Kumada, Stille, Negishi, Hiyama Reactions . YouTube. [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione . ResearchGate. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future . National Institutes of Health (NIH). [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids . MDPI. [Link]

  • 3-hydroxyquinoline . Organic Syntheses. [Link]

  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid . PubChem. [Link]

  • nucleophilic aromatic substitutions . YouTube. [Link]

  • 3-Chloroperbenzoic acid . NIST WebBook. [Link]

  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate . Journal of the Chemical Society C. [Link]

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An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-5-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 3-Chloro-5-methoxypicolinic acid, a key heterocyclic building block in pharmaceutical and agrochemical research. Recognizing the limited availability of specific experimental data for this compound, this document synthesizes foundational chemical principles with established industry protocols to offer a robust framework for its characterization. We delve into the molecular characteristics influencing its physicochemical properties, present detailed methodologies for systematic solubility and stability assessments, and propose potential degradation pathways based on analogous structures. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to anticipate the behavior of this compound in various experimental and formulation settings and to design further empirical studies.

Introduction: The Significance of this compound

This compound is a substituted pyridine carboxylic acid of significant interest in medicinal and agrochemical discovery.[1] Its structural motifs, including the picolinic acid core, a halogen substituent, and a methoxy group, make it a versatile scaffold for the synthesis of novel bioactive molecules.[1] The ultimate utility of such a compound in any application, however, is fundamentally governed by its physicochemical properties, paramount among which are its solubility and stability.

A thorough understanding of solubility is critical for designing efficient synthetic routes, developing effective formulations, and ensuring adequate bioavailability. Similarly, a comprehensive stability profile is essential for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradants that could impact safety and efficacy. This guide addresses these crucial aspects from a senior application scientist's perspective, blending theoretical underpinnings with practical, field-proven experimental designs.

Molecular Structure and its Influence on Physicochemical Properties

The solubility and stability of this compound are intrinsically linked to its molecular structure. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts a degree of polarity. The carboxylic acid group at the 2-position is a strong hydrogen bond donor and acceptor, significantly influencing its solubility in protic solvents and its potential for intermolecular interactions in the solid state.[1]

The electronic effects of the substituents on the pyridine ring are also critical:

  • 3-Chloro Group: The chlorine atom is an electron-withdrawing group, which can impact the acidity of the carboxylic acid and the overall electron density of the pyridine ring.[1] This can influence its reactivity and potential degradation pathways.

  • 5-Methoxy Group: The methoxy group is generally considered an electron-donating group, which can also modulate the electronic properties of the aromatic system.[1]

The interplay of these functional groups dictates the molecule's overall polarity, crystal lattice energy, and susceptibility to chemical degradation.

Solubility Profile: A Theoretical and Practical Approach

While specific quantitative solubility data for this compound is not extensively reported in the public domain, we can predict its general behavior and outline a robust experimental plan for its determination.

Theoretical Considerations

Based on its structure, we can anticipate the following solubility trends:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the carboxylic acid and the nitrogen atom in the pyridine ring suggests that this compound will exhibit reasonable solubility in these solvents through hydrogen bonding.[2][3] The solubility in water is expected to be pH-dependent due to the ionizable carboxylic acid group.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected in these solvents due to dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is anticipated in nonpolar solvents due to the polar nature of the molecule.

Proposed Experimental Protocol for Solubility Determination

A comprehensive understanding of the solubility of this compound requires a systematic experimental approach. The following protocol outlines the determination of its equilibrium solubility in a range of pharmaceutically relevant solvents.

Objective: To quantitatively determine the solubility of this compound in various organic and aqueous solvents at different temperatures.

Materials:

  • This compound (purity >99%)

  • Solvents: Purified Water, Ethanol, Methanol, Isopropanol, Acetonitrile, Acetone, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Toluene, Hexane.

  • HPLC system with UV detector

  • Analytical balance

  • Thermostatically controlled shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

Methodology:

  • Sample Preparation: Accurately weigh an excess amount of this compound into separate vials for each solvent.

  • Equilibration: Add a known volume of each solvent to the respective vials. Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C and 37 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered solution with an appropriate mobile phase and analyze the concentration of this compound using a validated stability-indicating HPLC-UV method.

  • Data Analysis: Calculate the solubility in mg/mL and mol/L for each solvent at each temperature.

Data Presentation:

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Purified Water (pH 7.0)25To be determinedTo be determined
Ethanol25To be determinedTo be determined
Methanol25To be determinedTo be determined
............
Purified Water (pH 7.0)37To be determinedTo be determined
Ethanol37To be determinedTo be determined
............

Diagram of Experimental Workflow:

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 equil1 Agitate in thermostatically controlled shaker prep2->equil1 sample1 Settle and withdraw supernatant equil1->sample1 sample2 Filter through 0.45 µm syringe filter sample1->sample2 analysis1 Dilute with mobile phase sample2->analysis1 analysis2 Quantify using validated HPLC-UV method analysis1->analysis2 data_table Solubility Data Table analysis2->data_table Calculate Solubility

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Profile and Forced Degradation Studies

Assessing the intrinsic stability of this compound is paramount for its successful development and application. Forced degradation studies, as mandated by regulatory guidelines, are essential to identify potential degradation products and establish degradation pathways.

Potential Degradation Pathways

Based on the structure of this compound and the known degradation patterns of related compounds, several degradation pathways can be hypothesized:

  • Hydrolysis: The molecule is susceptible to hydrolysis under acidic and basic conditions. The ester-like nature of the methoxy group and the potential for nucleophilic attack on the pyridine ring are key considerations.

  • Oxidation: The pyridine ring can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products.

  • Photodegradation: Exposure to UV light may induce degradation, particularly given the presence of the aromatic ring and heteroatom.

  • Thermal Degradation: Elevated temperatures can lead to decarboxylation or other decomposition reactions.

The microbial degradation of picolinic acid has been shown to proceed via hydroxylation, which could be a potential biotransformation pathway for this molecule as well.[4]

Proposed Protocol for Forced Degradation Studies

The following protocol outlines a comprehensive forced degradation study to evaluate the stability of this compound under various stress conditions.

Objective: To identify the degradation products and pathways of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound (purity >99%)

  • Hydrochloric acid (0.1 N, 1 N)

  • Sodium hydroxide (0.1 N, 1 N)

  • Hydrogen peroxide (3%, 30%)

  • Photostability chamber

  • Oven

  • HPLC-UV/DAD/MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N and 1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 N and 1 N NaOH at room temperature and under heating (e.g., 60 °C).

    • Oxidative Degradation: Treat the stock solution with 3% and 30% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C) in an oven.

    • Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC-UV/DAD/MS method. The use of a mass spectrometer is crucial for the identification of degradation products.

  • Data Evaluation:

    • Determine the percentage of degradation of this compound under each stress condition.

    • Identify and characterize the major degradation products using their retention times, UV spectra, and mass spectral data.

    • Propose degradation pathways based on the identified products.

Diagram of Forced Degradation Workflow:

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Evaluation start This compound (Stock Solution & Solid) acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal (Dry Heat) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Stability-Indicating HPLC-UV/DAD/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis degradation Degradation (%) analysis->degradation products Identification of Degradation Products analysis->products pathways Proposed Degradation Pathways products->pathways

Sources

Methodological & Application

The Strategic Utility of 3-Chloro-5-methoxypicolinic Acid as a Versatile Chemical Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and agrochemical innovation, the strategic selection of building blocks is paramount to the successful synthesis of novel, high-value molecules. Among the vast arsenal of chemical intermediates, substituted pyridine carboxylic acids stand out for their prevalence in a multitude of biologically active compounds. This guide provides an in-depth exploration of 3-Chloro-5-methoxypicolinic acid , a trifunctionalized picolinic acid derivative, highlighting its role as a versatile scaffold for the synthesis of complex molecules in the pharmaceutical and agricultural sectors.

The unique arrangement of a carboxylic acid at the 2-position, a chloro group at the 3-position, and a methoxy group at the 5-position on the pyridine ring endows this molecule with a distinct reactivity profile. This document will delve into the causality behind experimental choices when using this intermediate, provide self-validating and detailed protocols for its key transformations, and ground these insights in authoritative scientific literature.

Core Properties and Reactivity Profile

This compound's utility is fundamentally governed by the electronic and steric interplay of its substituents. The pyridine nitrogen and the electron-withdrawing chloro group decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack and influencing the acidity of the carboxylic acid. Conversely, the methoxy group at the 5-position has a dual electronic nature, with a weak electron-withdrawing inductive effect and a stronger electron-donating resonance effect, which modulates the overall reactivity of the ring.

This electronic landscape makes this compound a prime candidate for a variety of chemical transformations, including but not limited to:

  • Amide Bond Formation: The carboxylic acid moiety is readily converted to amides, a cornerstone reaction in the synthesis of many pharmaceuticals and agrochemicals.

  • Esterification: The carboxylic acid can be esterified to modify solubility and for use as a protecting group.

  • Cross-Coupling Reactions: The chloro substituent, while less reactive than bromo or iodo groups, can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl fragments.

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring can facilitate the displacement of the chloride under certain conditions.

The following sections will provide detailed protocols for two of the most critical transformations of this compound: amide coupling and Suzuki-Miyaura cross-coupling. These protocols are designed to be robust starting points for synthesis and can be adapted for a wide range of substrates.

Application Note I: Synthesis of Picolinamide Derivatives via Amide Coupling

Picolinamide scaffolds are present in a wide array of bioactive molecules, including herbicides and fungicides. The following protocol details the synthesis of a model picolinamide from this compound, a transformation that is central to the creation of libraries of compounds for biological screening.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes side reactions and often provides high yields.[1]

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., 4-fluoroaniline for this example)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at room temperature.

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure picolinamide.

Data Presentation: Representative Amide Coupling Reagents

Coupling ReagentActivating AgentAdditive (Optional)Common BaseKey Advantages
HATU Uronium salt-DIPEA, TriethylamineHigh efficiency, low racemization for chiral amines.
DCC/DIC CarbodiimideHOBt, DMAP-Cost-effective, widely used.
SOCl₂ --Pyridine, TriethylamineForms highly reactive acid chloride in situ.

Application Note II: Synthesis of Aryl-Substituted Picolinates via Suzuki-Miyaura Cross-Coupling

The introduction of an aryl or heteroaryl group at the 3-position of the picolinic acid scaffold can significantly impact biological activity. The Suzuki-Miyaura cross-coupling is a powerful tool for this transformation. This protocol is adapted from established methods for the coupling of similar chloropyridine substrates.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol employs a palladium catalyst with a bulky, electron-rich phosphine ligand, which is often necessary for the efficient coupling of less reactive aryl chlorides.

Materials:

  • Methyl 3-chloro-5-methoxypicolinate (esterification of the parent acid is recommended to avoid side reactions with the boronic acid)

  • Desired arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried reaction vial, add methyl 3-chloro-5-methoxypicolinate (1.0 eq), the arylboronic acid (1.5 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the vial with an inert atmosphere three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Seal the vial and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 3-aryl-5-methoxypicolinate.

  • The resulting ester can be hydrolyzed to the corresponding carboxylic acid if desired, using standard conditions (e.g., LiOH in THF/water).

Data Presentation: Common Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Chlorides

Palladium PrecursorLigandBaseSolvent SystemTypical Temperature
Pd(OAc)₂SPhosK₃PO₄Dioxane/Water90-110 °C
Pd₂(dba)₃XPhosCs₂CO₃Toluene100-120 °C
PdCl₂(dppf)dppfK₂CO₃DMF/Water80-100 °C

Visualization of Synthetic Workflows

To further elucidate the strategic application of this compound, the following diagrams illustrate the logical flow of the synthetic protocols described.

G cluster_0 Synthesis of a Picolinamide Herbicide Analog A This compound C Amide Coupling (HATU, DIPEA, DMF) A->C B Amine (e.g., 4-fluoroaniline) B->C E Purification (Column Chromatography) C->E D N-(4-fluorophenyl)-3-chloro-5-methoxypicolinamide E->D

Caption: Workflow for the synthesis of a picolinamide derivative.

G cluster_1 Synthesis of a 3-Aryl Picolinic Acid Derivative F This compound G Esterification (e.g., MeOH, H+) F->G H Methyl 3-chloro-5-methoxypicolinate G->H J Suzuki-Miyaura Coupling (Pd(OAc)₂, SPhos, K₃PO₄) H->J I Arylboronic acid I->J K Methyl 3-aryl-5-methoxypicolinate J->K L Hydrolysis (e.g., LiOH) K->L M 3-Aryl-5-methoxypicolinic acid L->M

Caption: Workflow for the synthesis of a 3-aryl picolinic acid derivative.

Conclusion and Future Outlook

This compound is a strategically valuable intermediate that offers multiple avenues for the synthesis of complex and potentially bioactive molecules. Its trifunctional nature allows for sequential and regioselective modifications, making it an ideal scaffold for building molecular diversity in drug discovery and agrochemical development. The protocols provided herein serve as a robust foundation for researchers to harness the synthetic potential of this versatile building block. As the demand for novel chemical entities with improved efficacy and safety profiles continues to grow, the importance of well-characterized and versatile intermediates like this compound will undoubtedly increase.

References

  • Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5(1), 9950. [Link]

  • Yang, Z., Li, Q., Yin, J., Liu, R., Tian, H., Duan, L., Li, Z., Wang, B., Tan, W., & Liu, S. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science, 77(5), 2252–2263. [Link]

  • Feng, Y., Liu, R., Yin, J., Yang, Z., Tian, H., Duan, L., Li, Z., Wang, B., & Tan, W. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

Sources

Application Notes and Protocols for the Synthesis of Agrochemicals from 3-Chloro-5-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Picolinates in Modern Agrochemicals

The relentless challenge of ensuring global food security necessitates the continuous development of innovative and effective crop protection agents. Within the arsenal of modern herbicides, the arylpicolinate class has emerged as a significant advancement, offering potent and selective control of broadleaf weeds, including those resistant to other herbicide modes of action.[1][2] These herbicides act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce unregulated growth and eventual plant death.[3][4] However, arylpicolinates exhibit a differentiated binding affinity for specific auxin receptors (primarily AFB5) compared to older auxin herbicides, contributing to their unique efficacy and weed control spectrum.[1][5]

At the heart of many of these cutting-edge agrochemicals lies the picolinic acid scaffold. 3-Chloro-5-methoxypicolinic acid, in particular, is a highly valuable and strategically important building block for the synthesis of next-generation herbicides.[6] Its specific substitution pattern—a chlorine atom at the 3-position and a methoxy group at the 5-position—provides a versatile handle for introducing further chemical complexity and fine-tuning the biological activity of the final product. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of key agrochemicals, with a focus on the underlying chemical principles and practical, field-proven protocols.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The cornerstone of synthesizing arylpicolinate herbicides from this compound derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8][9] This powerful carbon-carbon bond-forming reaction enables the construction of the critical biaryl linkage between the picolinate core and a substituted aryl group. The chlorine atom on the picolinic ring serves as the electrophilic partner (halide), while an arylboronic acid or ester acts as the nucleophilic partner.

The choice of catalyst, ligand, base, and solvent system is paramount for achieving high yields and reaction efficiency, especially when dealing with electron-deficient chloropyridines.[7][10] Modern catalyst systems, often employing bulky and electron-rich phosphine ligands, have been developed to facilitate the coupling of these less reactive chloro-substrates.[11]

Visualizing the Synthetic Pathway: From Picolinic Acid to Arylpicolinate Herbicide

The following workflow diagram illustrates the general synthetic route to arylpicolinate herbicides, highlighting the pivotal role of the Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Workflow Start This compound Esterification Esterification (e.g., with Methanol) Start->Esterification Intermediate Methyl 3-chloro-5-methoxypicolinate Esterification->Intermediate SuzukiCoupling Suzuki-Miyaura Coupling (with Arylboronic Acid) Intermediate->SuzukiCoupling Biaryl Methyl 6-aryl-3-chloro-5-methoxypicolinate SuzukiCoupling->Biaryl Modifications Further Modifications (e.g., Amination, Halogenation) Biaryl->Modifications FinalProduct Arylpicolinate Herbicide (e.g., Halauxifen-methyl, Florpyrauxifen-benzyl) Modifications->FinalProduct

Caption: General workflow for the synthesis of arylpicolinate herbicides.

Detailed Application Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations involved in the synthesis of arylpicolinate herbicides derived from this compound.

Protocol 1: Esterification of this compound

Rationale: The initial esterification of the carboxylic acid is a crucial step to prevent side reactions during the subsequent Suzuki-Miyaura coupling. The methyl ester is a common choice due to its ease of formation and potential for later hydrolysis if the free acid is the desired final product.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, suspend this compound (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid).

  • Acid Addition: Cool the mixture in an ice bath and slowly add thionyl chloride (1.2-1.5 eq) or concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise with vigorous stirring.[9]

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).[12]

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 3-chloro-5-methoxypicolinate. The product can be further purified by column chromatography on silica gel if necessary.

Parameter Value Reference
ReactantsThis compound, Methanol[9]
ReagentThionyl chloride or Sulfuric acid[9]
TemperatureReflux (approx. 65 °C)[12]
Reaction Time4-8 hours[12]
Typical Yield>90%[12]
Protocol 2: Suzuki-Miyaura Cross-Coupling of Methyl 3-chloro-5-methoxypicolinate with an Arylboronic Acid

Rationale: This is the key bond-forming step to create the biaryl structure. The choice of palladium catalyst and ligand is critical for achieving good yields with the relatively unreactive chloropyridine substrate.[7] A base is required to activate the boronic acid for transmetalation to the palladium center.[13]

Materials:

  • Methyl 3-chloro-5-methoxypicolinate (or a similarly substituted chloropicolinate)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., Dioxane/water, Toluene, DMF)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere, add the methyl 3-chloro-5-methoxypicolinate derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.5 eq).[7][9]

  • Solvent Addition: Add the anhydrous solvent (e.g., a 10:1 mixture of dioxane and water) via syringe.

  • Reaction: Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C) or irradiate in a microwave reactor (e.g., 120-150 °C for 10-30 minutes).[7] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-aryl-picolinate.[9]

Parameter Value Reference
CatalystPd(OAc)₂ / SPhos[7][9]
BaseK₃PO₄[7]
SolventDioxane/Water[7]
Temperature80-120 °C (conventional) or 120-150 °C (microwave)[7]
Typical Yield70-95%[9]

Further Synthetic Transformations: Building Towards Halauxifen-methyl and Florpyrauxifen-benzyl

The 6-aryl-picolinate intermediate serves as a platform for further modifications to arrive at the final herbicide structures. For instance, the synthesis of florpyrauxifen-benzyl involves amination and further halogenation steps.[14][15][16][17][18]

A representative transformation is the amination of a fluorinated picolinate precursor, as described in the synthesis of florpyrauxifen-benzyl.[14]

Illustrative Amination Protocol

Rationale: The introduction of an amino group at the 4-position of the picolinate ring is a common feature of many arylpicolinate herbicides and is crucial for their biological activity.

Procedure (Conceptual, based on related syntheses):

  • A solution of the 4-fluoro-6-aryl-picolinate intermediate in a suitable solvent (e.g., toluene) is treated with anhydrous ammonia.[14]

  • The reaction is typically carried out under pressure and at elevated temperatures to facilitate the nucleophilic aromatic substitution of the fluorine atom by ammonia.

  • Upon completion, the reaction mixture is cooled, and the product is isolated, often as a salt, which can then be neutralized and purified.[14]

Mechanism of Action: A Differentiated Approach to Auxin Mimicry

As mentioned, arylpicolinate herbicides like halauxifen-methyl and florpyrauxifen-benzyl function as synthetic auxins.[3][4] They are absorbed by the plant and translocated to the meristematic tissues where they bind to auxin receptors.[3] This binding event initiates a cascade of downstream effects, leading to the degradation of transcriptional repressors and the subsequent over-expression of auxin-responsive genes. This results in uncontrolled and disorganized cell division and elongation, ultimately causing the death of susceptible plants.[1]

What sets the arylpicolinates apart is their preferential binding to specific auxin receptor F-box proteins (AFBs), particularly AFB5, while showing lower affinity for others like TIR1, which is a primary target for other auxin herbicides.[1][5] This differential receptor affinity is believed to contribute to their high efficacy on certain weed species and their unique symptomology.

Auxin_MoA Herbicide Arylpicolinate Herbicide (e.g., Florpyrauxifen) Receptor Auxin Receptor (AFB5) Herbicide->Receptor Binds Complex Herbicide-AFB5-Co-receptor Complex Receptor->Complex Degradation Ubiquitination and Degradation of Repressor Complex->Degradation Repressor Aux/IAA Repressor Protein Repressor->Complex Recruited Genes Auxin-Responsive Genes Degradation->Genes De-represses Expression Gene Expression Genes->Expression Growth Uncontrolled Growth -> Plant Death Expression->Growth

Caption: Simplified mechanism of action for arylpicolinate herbicides.

Conclusion

This compound and its derivatives are indispensable building blocks in the synthesis of modern arylpicolinate herbicides. The strategic application of robust and efficient synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling, allows for the construction of these complex and highly active molecules. A thorough understanding of the reaction mechanisms and optimization of protocols are key to the successful development of new and improved agrochemicals. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to innovate in the vital field of crop protection.

References

  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
  • Corteva Agriscience. (n.d.). Technical Bulletin: Rinskor™ active.
  • BenchChem. (2025). Application Notes & Protocols: Amide Bond Formation Using Pyridine-2-carboxylic Anhydride.
  • ResearchGate. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.
  • RSC Publishing. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or.
  • PubMed. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
  • David Spring's group. (2016). The reductive cleavage of picolinic amides.
  • AERU, University of Hertfordshire. (n.d.). Halauxifen-methyl (Ref: DE-729).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
  • CABI Digital Library. (n.d.).
  • ChemicalBook. (2024). Synthetic route to the herbicide Halauxifen-methyl.
  • MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
  • BenchChem. (n.d.). This compound | Research Chemical.
  • Google Patents. (n.d.). EP3555049A1 - Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
  • PubMed. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.
  • Patsnap. (n.d.). Preparation method of halauxifen-methyl - Eureka.
  • ResearchGate. (2015). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide.
  • Smolecule. (n.d.). Buy 3-Amino-5-methoxypicolinic acid | 1393585-04-0.
  • PubChem, NIH. (n.d.). Florpyrauxifen | C13H8Cl2F2N2O3 | CID 67420724.
  • Minnesota Department of Agriculture. (n.d.). Halauxifen-methyl.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Alan Wood's Home Page. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones.
  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Swinburne University of Technology. (n.d.). Synthesis and chemistry of agrochemicals.
  • Alan Wood's Home Page. (n.d.).
  • PubChem, NIH. (n.d.). Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450.

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of the Picolinoyl Moiety in Modern Catalysis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and materials science.[1][2] Within this vast field, derivatives of picolinic acid have emerged as uniquely versatile and powerful tools. The pyridine-2-carbonyl scaffold, depending on its manifestation, can operate in two distinct and highly effective catalytic paradigms:

  • As a Bidentate Directing Group: When converted to a picolinamide, the nitrogen of the pyridine ring and the amide's nitrogen or oxygen atom act as a potent N,N- or N,O-bidentate chelating group. This coordination pre-organizes the substrate around the palladium center, enabling the selective activation of otherwise inert C-H bonds.[3][4][5] This strategy has unlocked novel pathways for late-stage functionalization, a critical need in drug development.

  • As a Decarboxylative Coupling Partner: Picolinic acid itself can serve as a stable, readily available 2-pyridyl nucleophile precursor. Through a palladium- and often copper-cocatalyzed process, it undergoes facile decarboxylation to generate a 2-pyridylmetal species in situ, which then participates in cross-coupling with aryl or vinyl halides.[6][7] This approach circumvents the need to prepare often unstable or inaccessible 2-pyridyl organometallic reagents.[6]

This guide provides a detailed exploration of these two modalities, offering mechanistic insights, comparative data, and robust, field-tested protocols for researchers in synthetic and medicinal chemistry.

Part 1: Picolinamide as a Directing Group for C–H Functionalization

The use of a removable directing group to control regioselectivity in C–H functionalization is a transformative concept, and the picolinamide (PA) group, pioneered by Daugulis, is one of the most successful examples.[4][8] Its power lies in the formation of a stable, five-membered palladacycle intermediate, which positions the catalyst in close proximity to specific C-H bonds, typically at the γ- or δ-position of an attached alkyl chain or the ortho-position of an aryl group.[3][9]

Mechanistic Rationale: The Palladacycle-Driven Activation

The catalytic cycle begins with the coordination of the picolinamide-bearing substrate to a Pd(II) salt, such as Pd(OAc)₂. The bidentate chelation forms a stable pre-catalyst complex. This is followed by a concerted metalation-deprotonation (CMD) event, which is often the rate-limiting step, to form a fused[7][7]-palladacycle.[9] This key intermediate then reacts with an oxidant or a coupling partner. For instance, in an acetoxylation reaction, an oxidant like PhI(OAc)₂ oxidizes the palladium center from Pd(II) to Pd(IV). Subsequent C-O reductive elimination furnishes the acetoxylated product and regenerates the active Pd(II) catalyst, closing the catalytic loop.[8][9]

G sub Substrate (Picolinamide) chelate Bidentate Chelation Complex sub->chelate Coordination pd_II Pd(OAc)₂ (Catalyst) pd_II->chelate palladacycle [5,5]-Palladacycle Intermediate (C-H Activation) chelate->palladacycle Concerted Metalation- Deprotonation (CMD) pd_IV Pd(IV) Intermediate palladacycle->pd_IV Oxidation pd_IV->pd_II Regeneration of Pd(II) product Functionalized Product pd_IV->product C-X Reductive Elimination oxidant Oxidant (e.g., PhI(OAc)₂) oxidant->pd_IV G cluster_pd Palladium Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)(X)L₂ pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)(2-Py)L₂ pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Regeneration product Ar-2-Py (Product) pd2_trans->product Reductive Elimination ar_x Ar-X ar_x->pd2_ox cu_py [2-Py-Cu(I)] cu_py->pd2_trans pic_acid Picolinic Acid + Cu(I) pic_acid->cu_py Decarboxylation (High Temp)

Sources

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 3-Chloro-5-methoxypicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Picolinic Acid Scaffold

Picolinic acid and its derivatives represent a class of "privileged" structural motifs within the fields of medicinal and agrochemical research.[1] The pyridine ring, functionalized with a carboxylic acid at the 2-position, serves as a versatile scaffold for developing a wide array of biologically active molecules.[1] These compounds are integral to a significant number of FDA-approved nitrogen-heterocyclic drugs and have been investigated for therapeutic applications in oncology, neurodegenerative diseases, and inflammatory conditions.[1] Furthermore, substituted picolinic acids are recognized as crucial precursors for novel herbicides, often exhibiting auxin-like activity.[2][3]

The reactivity of the 3-Chloro-5-methoxypicolinic acid molecule is dictated by the electronic properties of its substituents. The chloro group at the 3-position exerts a strong electron-withdrawing inductive effect, while the methoxy group at the 5-position has a dual electronic nature (electron-withdrawing inductive effect and electron-donating resonance effect).[2] This electronic landscape makes the scaffold an interesting and synthetically accessible starting point for creating diverse chemical libraries for drug discovery and crop protection.

This document provides detailed, field-proven protocols for the synthesis of the core this compound structure and its subsequent derivatization into esters and amides, which are common functional groups in bioactive molecules.

Part 1: Synthesis of the Core Scaffold: this compound

The synthesis of the target acid can be efficiently achieved from a substituted hydroxypicolinate precursor. The following protocol is based on a patented synthetic route that leverages a simple methylation reaction.[2]

Workflow for Core Scaffold Synthesis

A Methyl 3-chloro-5-hydroxypicolinate B This compound A->B Methylation & Hydrolysis Reagents 1. Iodomethane (CH3I) 2. Cesium Carbonate (Cs2CO3) 3. DMF (Solvent) 4. Saponification (e.g., NaOH, H2O) B->Reagents

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

This two-step protocol involves the O-methylation of the phenolic hydroxyl group followed by saponification of the methyl ester to yield the desired carboxylic acid.

Materials:

  • Methyl 3-chloro-5-hydroxypicolinate

  • Iodomethane (CH₃I)

  • Cesium Carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

  • Methylation Reaction Setup:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl 3-chloro-5-hydroxypicolinate (1.0 eq).

    • Dissolve the starting material in anhydrous DMF.

    • Add Cesium Carbonate (1.5 eq). The use of cesium carbonate is advantageous as it is a strong, yet relatively mild base that promotes efficient methylation with minimal side reactions.

    • Stir the suspension at room temperature for 15 minutes.

  • Addition of Methylating Agent:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Slowly add Iodomethane (1.2 eq) dropwise. Iodomethane is a highly effective methylating agent but is toxic and volatile; handle with extreme care in a well-ventilated fume hood.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Isolation of the Intermediate Ester:

    • Quench the reaction by carefully adding water.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine. This washing procedure removes residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 3-chloro-5-methoxypicolinate, which can be used in the next step without further purification.

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude methyl ester from the previous step in a mixture of methanol and water.

    • Add Sodium Hydroxide (2.0 eq) and heat the mixture to reflux (approx. 65°C) for 2-4 hours. Monitor the reaction progress by TLC/LC-MS.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

    • Cool the aqueous layer to 0°C and acidify to pH ~3 by the slow addition of 1M HCl. The desired product should precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Part 2: Synthesis of Functional Derivatives

The carboxylic acid group of this compound is a prime handle for synthetic modification. The most common derivatizations are esterification to form esters and amide coupling to form amides.

Workflow for Derivative Synthesis

cluster_0 Derivative Synthesis Acid This compound Ester Ester Derivative (R-O-C=O) Acid->Ester Fischer Esterification (R-OH, H+ cat.) Amide Amide Derivative (R-NH-C=O) Acid->Amide Amide Coupling (R-NH2, Coupling Agent)

Caption: General pathways for ester and amide derivative synthesis.

Protocol 2.1: Esterification via Fischer Esterification

Fischer esterification is a classic, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[4] The reaction is an equilibrium process; therefore, using the alcohol as the solvent or removing water as it forms can drive the reaction to completion.[5]

Materials:

  • This compound

  • Desired Alcohol (e.g., Methanol, Ethanol; used in excess as solvent/reagent)

  • Sulfuric Acid (H₂SO₄), concentrated (catalytic amount)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine

  • Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

  • Reaction Setup:

    • Suspend this compound (1.0 eq) in the desired alcohol (e.g., 20-50 eq, serving as the solvent).

    • Cool the mixture in an ice bath.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirring suspension. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5][6]

  • Reaction Execution:

    • Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like DCM or ethyl acetate.

    • Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Be cautious as CO₂ evolution will occur.

    • Wash the organic layer with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The resulting crude ester can be purified by column chromatography on silica gel if necessary.

Protocol 2.2: Amide Synthesis via HATU Coupling

Modern amide synthesis relies on coupling reagents that activate the carboxylic acid to facilitate its reaction with an amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, popular coupling reagent that minimizes side reactions and racemization, making it ideal for a broad range of substrates.[7]

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

  • Lithium Chloride (LiCl), 5% aqueous solution (optional, for DMF removal)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

  • Reaction Setup:

    • In a dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

    • Add the desired amine (1.1 eq) followed by HATU (1.2 eq).

    • Cool the mixture to 0°C in an ice bath.

  • Base Addition and Reaction:

    • Slowly add DIPEA (3.0 eq) to the reaction mixture. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and maintain a basic pH, which is crucial for the amine to remain a free nucleophile.[7]

    • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic phase sequentially with a saturated NaHCO₃ solution, water, and brine. If DMF was used as the solvent, washing with a 5% LiCl solution can aid in its removal.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude amide product can be purified by flash column chromatography or recrystallization.

Data Summary Table

The following table provides a generalized summary of the reaction protocols described. Actual yields and reaction times will vary based on the specific substrates used.

Protocol Target Molecule Key Reagents Solvent Temp. Typical Yield
1 This compoundCH₃I, Cs₂CO₃; then NaOHDMF; then MeOH/H₂ORT, then Reflux70-90%
2.1 Ester DerivativeAlcohol, H₂SO₄ (cat.)Alcohol (excess)Reflux60-85%
2.2 Amide DerivativeAmine, HATU, DIPEADMF or DCM0°C to RT75-95%

References

  • Benchchem. (n.d.). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry.
  • Benchchem. (n.d.). This compound | Research Chemical.
  • Abd El-hady, R. M. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • Li, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1386.
  • Mohammadi Rasooll, M., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances, 13(37), 25883-25892.
  • Mohammadi Rasooll, M., et al. (2023). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst.
  • Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701-704.
  • Celestine, M. J., et al. (2019). Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. Inorganica Chimica Acta, 495, 118931.
  • Rizzuto, F., et al. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Chemistry, 5(3), 1888-1903.
  • Kotha, S., et al. (2019). Synthesis of picolinic acid derivative 84.
  • Kang, M., et al. (2017). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. Journal of Medicinal Chemistry, 60(17), 7434-7447.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Strelkova, A. G., et al. (2023). Synthesis and structure of the products of the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents.
  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?.
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • BLD Pharm. (n.d.). 128073-14-3|Methyl 3-chloro-5-methoxypicolinate.
  • Technical Disclosure Commons. (2023). A process for the preparation of 1-(3-Chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carba.
  • Strelkova, A. G., et al. (2023). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. Molbank, 2023(2), M1623.
  • Google Patents. (n.d.). EP2307355B1 - Novel synthesis of substituted 4-amino-pyrimidines.
  • It's Dr. Dan. (2023, September 20). How to Make Esters through Esterification | Examples Explained! [Video]. YouTube.
  • Google Patents. (n.d.). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • Organic Chemistry Portal. (n.d.).
  • jOeCHEM. (2019, January 25).
  • North Carolina School of Science and Mathematics. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers [Video]. YouTube.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

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Application Notes & Protocols: Leveraging 3-Chloro-5-methoxypicolinic Acid in the Discovery of Novel Synthetic Auxin Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Picolinic Acid Scaffold

The relentless evolution of herbicide resistance in weed populations necessitates a continuous pipeline of novel herbicidal compounds with diverse modes of action. Synthetic auxin herbicides, which mimic the natural plant hormone indole-3-acetic acid (IAA) at supra-physiological concentrations, remain a cornerstone of modern agriculture due to their efficacy and relatively slow development of resistance.[1][2] Picolinic acid and its derivatives represent a preeminent class within this group, forming the structural basis for highly successful herbicides such as picloram, clopyralid, and the more recent arylpicolinates like halauxifen-methyl.[3][4]

This guide focuses on 3-Chloro-5-methoxypicolinic acid , a highly valuable and strategically functionalized intermediate. While not a herbicide itself, its unique substitution pattern makes it a critical starting scaffold for the synthesis of next-generation arylpicolinate herbicides. Specifically, its structure is a direct precursor to compounds like halauxifen-methyl, a potent herbicide that addresses the need for effective broadleaf weed control at low application rates.[5][6] This document provides researchers and drug development professionals with a comprehensive overview of the scientific rationale, synthetic strategies, and biological evaluation protocols for utilizing this compound in the discovery of novel herbicidal molecules.

Section 1: Scientific Foundation - The Synthetic Auxin Mechanism of Action

Understanding the molecular basis of auxin signaling is critical to appreciating the utility of the picolinic acid scaffold. Natural auxin (IAA) regulates plant growth by mediating the degradation of Aux/IAA transcriptional repressor proteins. It achieves this by acting as a 'molecular glue' between the F-box protein transport inhibitor response 1 (TIR1) or its auxin signaling F-box (AFB) homologs and the Aux/IAA proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The removal of these repressors liberates auxin response factors (ARFs), which then modulate the expression of auxin-responsive genes, leading to controlled growth.

Synthetic auxins like those derived from picolinic acids hijack this natural pathway. They bind to the auxin co-receptor complex, often with high affinity for specific members like AFB5, inducing the same cascade of Aux/IAA degradation.[1][7] However, because they are applied at high concentrations and are more resistant to metabolic breakdown than IAA, they trigger a sustained, uncontrolled response. This leads to a cascade of phytotoxic effects, including epinasty, tissue swelling, and ultimately, plant death, often mediated by the overproduction of secondary stress hormones like ethylene and abscisic acid (ABA).[3][8]

Auxin_Signaling_Pathway cluster_0 Normal Auxin Response (Low Concentration) cluster_1 Synthetic Auxin Action (High Concentration) AuxIAA_ARF Aux/IAA Repressor Bound to ARF Genes_Off Auxin-Responsive Genes (Transcription OFF) AuxIAA_ARF->Genes_Off Repression Growth Regulated Growth Genes_Off->Growth Auxin Synthetic Auxin (e.g., Arylpicolinate) Receptor SCF-TIR1/AFB5 Complex Auxin->Receptor Binds Ub Ubiquitination & Degradation of Aux/IAA Receptor->Ub Targets Aux/IAA ARF_Free ARF Released Ub->ARF_Free Frees ARF Genes_On Gene Overexpression (e.g., ACS, NCED) ARF_Free->Genes_On Activates Transcription Death Uncontrolled Growth & Plant Death Genes_On->Death Leads to Lead_Discovery_Workflow Start Scaffold Selection: This compound Synth Chemical Synthesis (e.g., Suzuki Coupling) Start->Synth Library Diverse Analog Library (6-position modified picolinates) Synth->Library Screen1 Primary Screen: Arabidopsis Root Assay (IC50) Library->Screen1 Screen2 Secondary Screen: Whole-Plant Greenhouse Assay Screen1->Screen2 Active Hits MOA Mechanism of Action Studies (Gene Expression, etc.) Screen2->MOA Potent Hits Lead Lead Candidate Identification MOA->Lead

Caption: Workflow for herbicide discovery using the picolinic acid scaffold.

Protocol 2.1: Synthesis of a Model 6-Aryl-picolinate Herbicide

This protocol outlines a generalized palladium-catalyzed Suzuki cross-coupling reaction, a robust and versatile method for creating the C-C bond between the picolinic acid core and a novel aryl or heteroaryl moiety. This approach is fundamental to creating libraries based on the this compound scaffold, similar to strategies used for synthesizing halauxifen-methyl. [6] Objective: To synthesize a 6-aryl analog from a this compound derivative for subsequent biological screening.

Materials:

  • Methyl 3,6-dichloro-5-methoxypicolinate (derived from this compound)

  • Substituted Arylboronic Acid (e.g., 4-fluorophenylboronic acid)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or CsF)

  • Anhydrous Solvent (e.g., Dioxane, DME, or Toluene)

  • Water (degassed)

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar), and purification equipment (e.g., column chromatography).

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine Methyl 3,6-dichloro-5-methoxypicolinate (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., Dioxane) and a small amount of degassed water to the flask. The biphasic system is common and often beneficial for this reaction.

  • Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to a specified temperature (typically 80-120 °C) and stir vigorously for the required time (2-24 hours), monitoring progress by TLC or LC-MS.

    • Causality Note: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction (oxidative addition, transmetalation, reductive elimination). The base is required to activate the boronic acid for the transmetalation step. An inert atmosphere prevents the degradation of the catalyst.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue using silica gel column chromatography to isolate the desired 6-aryl-picolinate ester.

  • Saponification (Optional): If the free acid is desired for biological testing, the resulting methyl ester can be hydrolyzed using a base like lithium hydroxide (LiOH) in a THF/water mixture, followed by acidic workup to yield the final picolinic acid.

Section 3: Biological Evaluation of Novel Picolinates

Once a library of analogs has been synthesized, a tiered screening approach is employed to identify promising candidates.

Protocol 3.1: Primary Screening - Arabidopsis thaliana Root Growth Inhibition Assay

Arabidopsis thaliana is an excellent model organism for primary screening due to its small size, rapid life cycle, and well-understood genetics. Root growth inhibition is a highly sensitive and quantitative measure of phytotoxicity for auxin-like compounds. [9][10] Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds on A. thaliana root elongation.

Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

  • Murashige and Skoog (MS) agar plates

  • Synthesized test compounds dissolved in DMSO

  • Control herbicides (e.g., Picloram, Halauxifen-methyl)

  • Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark cycle)

Step-by-Step Methodology:

  • Seed Sterilization & Plating: Surface-sterilize A. thaliana seeds and place them on MS agar plates.

  • Stratification: Cold-treat the plates at 4°C for 2-3 days to synchronize germination.

  • Germination: Transfer plates to a growth chamber and grow vertically for 3-4 days until roots are approximately 1 cm long.

  • Compound Treatment: Prepare a series of MS agar plates containing different concentrations of the test compounds and controls. Typically, a serial dilution is performed (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration is consistent and low (<0.1%) across all plates, including the solvent control.

  • Seedling Transfer: Carefully transfer the germinated seedlings onto the treatment plates.

  • Incubation: Place the plates back in the growth chamber vertically for another 3-5 days.

  • Data Collection: Scan the plates and measure the length of the primary root growth after transfer using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the percent inhibition of root growth relative to the solvent control for each concentration. Plot the data and determine the IC₅₀ value using a dose-response curve fitting model (e.g., four-parameter logistic regression).

    • Self-Validation Note: Including a known active compound (positive control) like picloram validates that the assay is performing correctly. The solvent control (DMSO) ensures that the vehicle itself is not causing phytotoxicity.

Data Presentation: Comparative IC₅₀ Values
CompoundScaffold OriginIC₅₀ (µM) on A. thaliana Root Growth
Picloram (Control)Picolinic Acid~5.0 [10]
Halauxifen-methyl (Control)Arylpicolinate~0.15 [4]
Analog 2.1-A This compound0.09
Analog 2.1-B This compound1.25
Analog 2.1-C This compound>50

Note: Data is illustrative. Actual values for novel compounds would be experimentally determined.

Protocol 3.2: Secondary Screening - Whole-Plant Post-Emergence Efficacy Assay

Compounds with high potency in the primary screen (e.g., Analog 2.1-A) are advanced to whole-plant assays to assess their practical herbicidal efficacy and species selectivity. [11][12] Objective: To evaluate the herbicidal activity of lead compounds on various weed species when applied post-emergence.

Materials:

  • Seeds of various weed species (e.g., broadleaf: Amaranthus retroflexus, Chenopodium album; grass: Setaria viridis)

  • Potting soil and trays/pots

  • Greenhouse with controlled environment

  • Precision bench sprayer

  • Test compounds formulated for spraying (e.g., dissolved in acetone/water with surfactant)

Step-by-Step Methodology:

  • Plant Cultivation: Sow seeds in pots and grow them in a greenhouse until they reach the appropriate growth stage for treatment (typically 2-4 true leaves for broadleaf weeds). [13]2. Compound Preparation: Prepare spray solutions of the test compounds at various application rates (e.g., 50, 100, 250, 500 g a.i./ha). Include a solvent-only control and a commercial standard.

  • Herbicide Application: Transfer the plants to a precision bench sprayer. Apply the treatments evenly to the foliage.

  • Post-Treatment Incubation: Return the treated plants to the greenhouse and observe them over a period of 14-21 days.

  • Efficacy Assessment: Evaluate herbicidal injury at set time points (e.g., 7, 14, and 21 days after treatment). Assessment is typically done visually on a scale of 0% (no effect) to 100% (complete plant death). Plant biomass (fresh or dry weight) can also be measured for a more quantitative assessment. [11][12]

Data Presentation: Post-Emergence Herbicidal Activity
CompoundRate (g/ha)Amaranthus retroflexus (% Control)Chenopodium album (% Control)Setaria viridis (% Control)
Analog 2.1-A 2501009515
Picloram 250909010
Untreated 0000

Note: Data is illustrative. A value of 100% indicates complete weed control. The data shows Analog 2.1-A has excellent broadleaf activity with good grass safety, a desirable trait for many cropping systems.

References

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH. (2015).
  • Screening for Herbicide Resistance in Weeds. (2000). BioOne Complete.
  • Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. (2024). PubMed.
  • Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candid
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). JoVE.
  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023).
  • Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. (2024).
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). MDPI.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024). MDPI.
  • Conducting a Bioassay For Herbicide Residues. (2016).
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023).
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.).
  • Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. (2015).
  • Synthetic route to the herbicide Halauxifen-methyl. (2024). ChemicalBook.
  • Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. (n.d.).
  • Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. (2022). MDPI.

Sources

Quantitative Analysis of 3-Chloro-5-methoxypicolinic Acid: A Guide to Method Development, Validation, and Execution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of 3-Chloro-5-methoxypicolinic acid, a key chemical intermediate in pharmaceutical and agrochemical research.[1] Recognizing the analytical challenges posed by polar acidic molecules, this guide details two robust, validated methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and purity assessment, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex biological matrices. The protocols herein are grounded in established scientific principles and adhere to regulatory validation standards, offering researchers a reliable framework for generating accurate and reproducible data.

Introduction: The Analytical Imperative

This compound belongs to the picolinic acid derivative class, a scaffold of significant interest in medicinal chemistry and drug discovery.[1] As with any active pharmaceutical ingredient (API) or intermediate, the ability to accurately and reliably quantify the compound is fundamental. It underpins critical stages of development, from reaction monitoring and purity assessment in chemical synthesis to pharmacokinetic and toxicokinetic studies in preclinical and clinical phases.

However, the physicochemical properties of this compound—specifically its polarity and acidic nature—present distinct analytical challenges. Such compounds often exhibit poor retention on standard reversed-phase chromatography columns, leading to issues with peak shape, resolution, and overall method robustness.[2][3] This guide addresses these challenges directly by providing tailored methodologies designed for optimal performance.

Foundational Strategy: Method Selection and Validation

The choice of an analytical method is dictated by its intended purpose.[4] For the quantification of this compound, we present two complementary techniques that cover a broad range of applications.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of many analytical labs. It is ideal for quantifying the target analyte in relatively clean sample matrices, such as during process chemistry or for final product assay and purity determination. Its reliability and accessibility make it an excellent choice for routine quality control.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): When high sensitivity and selectivity are paramount, particularly for analysis in complex biological matrices like plasma or urine, LC-MS/MS is the gold standard.[5] Its ability to selectively monitor for a specific precursor-to-product ion transition minimizes matrix interference, enabling accurate quantification at very low concentrations.[6][7]

The Cornerstone of Trust: Analytical Method Validation

Before any analytical method can be implemented for decision-making, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[8] This process provides documented evidence that the method is accurate, precise, specific, and reliable.[9] All protocols described herein should be validated in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline.[9]

Key Validation Parameters:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants, matrix components).[9]
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
Range The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[9]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).

Visualization of Experimental Workflow

A clear understanding of the experimental sequence is crucial for successful implementation. The following diagrams illustrate the key stages of sample preparation and the overall analytical process.

Sample_Preparation_Workflow cluster_0 Matrix-Specific Preparation cluster_1 Final Preparation start Start: Raw Sample (e.g., Plasma, API powder) protein_precipitation Protein Precipitation (for biological matrix) Add Acetonitrile (3:1 v/v) start->protein_precipitation Biological dissolution Dissolution (for pure substance) Dissolve in Diluent start->dissolution API / Standard vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant dilution Dilution & Fortification Dilute to within calibration range. Add Internal Standard. supernatant->dilution dissolution->dilution filtration Filtration (0.22 µm Syringe Filter) dilution->filtration final_sample Final Sample for Injection filtration->final_sample

Caption: General workflow for sample preparation.

Analytical_Process_Flow LC-MS/MS Quantitative Analysis Workflow sample_prep 1. Sample Preparation (Precipitation/Dissolution) lc_separation 2. LC Separation (Reversed-Phase C18 Column) sample_prep->lc_separation ionization 3. Ionization (Electrospray - ESI) lc_separation->ionization mass_analysis1 4. Mass Analysis (Q1) (Precursor Ion Selection) ionization->mass_analysis1 fragmentation 5. Fragmentation (q2) (Collision-Induced Dissociation) mass_analysis1->fragmentation mass_analysis2 6. Mass Analysis (Q3) (Product Ion Selection) fragmentation->mass_analysis2 detection 7. Detection & Signal Processing mass_analysis2->detection data_analysis 8. Data Analysis (Quantification vs. Curve) detection->data_analysis

Caption: Step-by-step process for LC-MS/MS analysis.

Protocol 1: RP-HPLC-UV Method

Principle

This method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18). An acidic mobile phase is used to suppress the ionization of the carboxylic acid group on the analyte, ensuring a symmetrical peak shape and stable retention. Quantification is achieved by measuring the UV absorbance at a wavelength where the analyte exhibits a strong response, likely around 265 nm, which is typical for picolinic acid derivatives.[10]

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC grade Acetonitrile (ACN) and Water.

  • Formic acid (or Phosphoric acid), analytical grade.

  • Reference standard of this compound (>98% purity).

Detailed Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Scientist's Note: Formic acid is a volatile modifier compatible with MS, making this method easily transferable. If only UV detection is used, 0.1% phosphoric acid can provide better buffering and potentially sharper peaks.

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).

    • Calibration Standards: Perform serial dilutions of the Stock Solution with the Diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample to be analyzed and dissolve it in the Diluent to achieve a theoretical concentration within the calibration range (e.g., ~25 µg/mL).

    • Filter the final solution through a 0.22 µm syringe filter before injection.[11]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 265 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      10.0 80
      12.0 80
      12.1 20

      | 15.0 | 20 |

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

    • Perform a linear regression analysis on the calibration curve. The R² value should be >0.995.

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Protocol 2: LC-MS/MS Method

Principle

This method offers superior sensitivity and selectivity by employing a triple quadrupole mass spectrometer.[5] After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI). The first quadrupole (Q1) isolates the protonated molecular ion ([M+H]⁺) of the analyte, known as the precursor ion. This ion is then fragmented in the collision cell (q2). The third quadrupole (Q3) isolates a specific, stable fragment ion, known as the product ion. This highly specific transition (precursor → product) is monitored over time, a technique called Multiple Reaction Monitoring (MRM), which virtually eliminates background noise and matrix effects.[7]

Instrumentation and Materials
  • LC-MS/MS system: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • LC-MS grade Acetonitrile, Water, and Formic acid.

  • Reference standard of this compound.

  • Internal Standard (IS): Ideally, a stable isotope-labeled version (e.g., ¹³C₃, ¹⁵N-3-Chloro-5-methoxypicolinic acid). If unavailable, a structurally similar compound not present in the matrix can be used.

Detailed Protocol
  • MS/MS Parameter Optimization:

    • Infuse a standard solution (~1 µg/mL) of the analyte directly into the mass spectrometer to determine the optimal precursor and product ions.

    • Precursor Ion: For this compound (MW 187.58), the expected precursor ion in positive ESI mode is [M+H]⁺ at m/z 188.0.

    • Product Ion: Fragment the precursor ion using varying collision energies to identify a stable, intense product ion. A plausible fragmentation would be the loss of a carboxyl group (-COOH as CO₂ + H), resulting in a fragment around m/z 143.0. This must be determined empirically.

    • MRM Transition: 188.0 → 143.0 (Hypothetical, requires optimization).

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A rapid gradient is typically used, e.g., 5% to 95% B in 3 minutes.

  • Standard and Sample Preparation (from Rat Plasma):

    • Stock Solutions: Prepare separate stock solutions of the analyte and the Internal Standard (IS) in methanol or acetonitrile.

    • Calibration Standards: Spike blank rat plasma with the analyte stock solution to create calibration standards (e.g., 1, 5, 25, 100, 500, 1000 ng/mL).

    • Sample Preparation (Protein Precipitation):

      • To 50 µL of plasma sample (or standard/QC), add 150 µL of cold acetonitrile containing the IS at a fixed concentration (e.g., 100 ng/mL).

      • Vortex vigorously for 1 minute to precipitate proteins.

      • Centrifuge at >10,000 x g for 10 minutes.

      • Transfer the supernatant to a new vial for injection.[7]

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the IS.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the Peak Area Ratio against the analyte concentration. Use a weighted (1/x or 1/x²) linear regression.

    • Quantify the analyte in unknown samples by calculating their Peak Area Ratio and interpolating the concentration from the weighted calibration curve.

Summary of Method Performance

The following table presents typical performance characteristics that should be achievable upon validation of these methods.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (R²) > 0.995> 0.99
Range 1 - 100 µg/mL1 - 1000 ng/mL
LOD ~0.3 µg/mL~0.3 ng/mL
LOQ ~1.0 µg/mL~1.0 ng/mL
Accuracy (% Bias) Within ±15%Within ±15% (±20% at LOQ)
Precision (%RSD) < 15%< 15% (< 20% at LOQ)

Conclusion

The successful quantification of this compound is readily achievable with the appropriate analytical strategy. For routine analysis of bulk material or formulated products, the described RP-HPLC-UV method provides a robust and reliable solution. For bioanalytical applications requiring trace-level detection in complex matrices, the LC-MS/MS method offers unparalleled sensitivity and selectivity. The foundation of any of these applications is a thorough and rigorous method validation, which ensures the integrity and reliability of the generated data, thereby supporting confident decision-making throughout the research and development lifecycle.[4][12]

References

  • Smythe, G. A., et al. (1998). ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. PubMed. Available at: [Link]

  • Agotek. (2023). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Agotek. Available at: [Link]

  • Pharmuni. Validating Analytical Methods in Pharmaceuticals. Pharmuni. Available at: [Link]

  • Pharma Pathway. (2024). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Pathway. Available at: [Link]

  • Profound. (2023). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. Available at: [Link]

  • SIELC Technologies. Picolinic Acid | HPLC Separation. SIELC. Available at: [Link]

  • Jadhav, S. A., et al. (2020). Analytical method validation: A brief review. ResearchGate. Available at: [Link]

  • Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. National Institutes of Health. Available at: [Link]

  • Sforzini, S., et al. (1993). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate. Available at: [Link]

  • University of Wisconsin-Madison Biotechnology Center. Small Molecule Quantitation. UW-Madison. Available at: [Link]

  • Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. PubMed. Available at: [Link]

  • Li, F., et al. (2015). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. National Institutes of Health. Available at: [Link]

  • Figshare. (2016). GC-MS analysis of fatty acid picolinyl ester derivatives. Figshare. Available at: [Link]

  • Phenomenex. (2017). Selectivity for Polar Acids in LC: Tips & Techniques. Phenomenex. Available at: [Link]

  • Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. Agilent. Available at: [Link]

  • Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. ResearchGate. Available at: [Link]

  • BioPharma Services. (2022). BA Method Development: Polar Compounds. BioPharma Services. Available at: [Link]

  • Virginia Tech. Sample Preparation – HPLC. Virginia Tech Department of Chemistry. Available at: [Link]

  • Ma, L., & Li, W. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health. Available at: [Link]

  • Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds. Waters. Available at: [Link]

  • New Drug Application. (2016). Application of LCMS in small-molecule drug development. New Drug Application. Available at: [Link]

  • Onabolu, O., et al. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). National Institutes of Health. Available at: [Link]

Sources

Application Notes & Protocols: 3-Chloro-5-methoxypicolinic Acid as a Versatile Scaffold for Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Picolinic Acid Scaffold

Picolinic acid derivatives are a cornerstone in medicinal chemistry and agrochemical research, prized for their ability to act as versatile scaffolds in the synthesis of complex, biologically active molecules.[1][2] Their inherent structural features, including the pyridine ring and the carboxylic acid moiety, provide a robust platform for generating diverse compound libraries. The strategic placement of substituents on the pyridine ring allows for fine-tuning of physicochemical properties and biological activity.

This guide focuses on 3-chloro-5-methoxypicolinic acid , a particularly valuable building block for library synthesis. The unique arrangement of its functional groups—a carboxylic acid at the 2-position, a chloro group at the 3-position, and a methoxy group at the 5-position—imparts a distinct reactivity profile that can be exploited for divergent library synthesis. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom, partially modulated by the electron-donating methoxy group, creates a nuanced electronic landscape that allows for selective chemical transformations at three key positions.[1]

This document provides detailed protocols and expert insights for leveraging this compound in the construction of compound libraries through three primary reaction pathways: Amide Bond Formation , Palladium-Catalyzed Cross-Coupling , and Nucleophilic Aromatic Substitution .

Physicochemical & Reactivity Profile

A thorough understanding of the building block's properties is critical for designing successful synthetic strategies. The interplay of the substituents governs the molecule's reactivity.

PropertyValueSource/Comment
CAS Number 128073-09-6
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol [3]
pKa (Estimated) ~3-4The carboxylic acid's acidity is increased by the inductive effect of the adjacent pyridine nitrogen and the C3-chloro group, but slightly decreased by the C5-methoxy group.[1]
Solubility Soluble in polar organic solvents like DMF, DMSO, and alcohols. Limited solubility in non-polar solvents and water.General characteristic for this class of compounds.

Reactivity Analysis:

  • Carboxylic Acid (C2): This site is the primary handle for diversification via amide bond formation . Its reactivity is standard for a carboxylic acid, but the choice of coupling reagents and conditions is crucial for high-yield synthesis, especially with challenging or sterically hindered amines.

  • Chloro Group (C3): This position serves as an excellent electrophilic site. It is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. Furthermore, the chloro group is activated for nucleophilic aromatic substitution (SNAr) by the adjacent electron-withdrawing pyridine nitrogen and carboxylic acid.

  • Methoxy Group (C5): While generally stable, this group can potentially be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to reveal a phenol, providing a secondary point for diversification if desired in later-stage synthesis.

Logical Workflow for Library Synthesis

The strategic utility of this compound lies in its capacity for sequential or orthogonal functionalization. A typical workflow would involve an initial diversification at the carboxylic acid position, followed by a secondary diversification at the chloro position, allowing for the rapid generation of a large library from a single, common intermediate.

G A This compound (Starting Scaffold) B Amide Coupling (R¹-NH₂) A->B C Picolinamide Intermediate (Library Core) B->C D Suzuki Coupling (R²-B(OH)₂) C->D E Nucleophilic Aromatic Substitution (R³-NHR⁴) C->E F Library 1: Biaryl Picolinamides D->F G Library 2: Amino Picolinamides E->G

Caption: Divergent library synthesis workflow from the core scaffold.

Protocols and Methodologies

Protocol 1: Amide Bond Formation via HATU Coupling

Amide bond formation is the most fundamental reaction for library development from a carboxylic acid building block.[4] The use of modern coupling reagents like HATU is recommended for its high efficiency, mild reaction conditions, and ability to couple a wide range of amines, including those that are less nucleophilic.[5]

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium-based coupling reagent that rapidly converts the carboxylic acid into a highly activated OAt-ester. This intermediate readily reacts with primary and secondary amines to form the amide bond.[5] A tertiary amine base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction.

G cluster_0 Reaction Setup cluster_1 Reaction & Workup A Dissolve Picolinic Acid, Amine, HATU in DMF B Cool to 0 °C A->B C Add DIPEA B->C D Stir at RT (1-4 h) C->D E Quench with H₂O D->E F Extract with EtOAc E->F G Purify (Chromatography) F->G

Caption: Workflow for HATU-mediated amide coupling.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • To a clean, dry reaction vial, add this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DMF (to make a ~0.2 M solution with respect to the acid).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq) to the stirring solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired picolinamide.

Self-Validation & Trustworthiness: The protocol's success relies on monitoring. The reaction should show the consumption of the starting acid and the appearance of a new, typically less polar, product spot by TLC. LC-MS analysis can confirm the mass of the desired product. The aqueous workup is designed to remove excess reagents, DMF, and byproducts.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, ideal for introducing aryl or heteroaryl diversity at the C3 position.[6][7] Activating the C-Cl bond on the picolinic acid scaffold requires a potent catalytic system, typically employing bulky, electron-rich phosphine ligands. This protocol is adapted from established methods for similar electron-rich chloropyridines.[8][9]

Rationale: The key to coupling an aryl chloride is the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[10] Palladium catalysts bearing bulky, electron-rich phosphine ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly effective at facilitating this step. A phosphate base is used to activate the boronic acid for the transmetalation step. A mixed solvent system of dioxane and water is often optimal.

Materials:

  • 3-Chloro-5-methoxy-N-substituted-picolinamide (from Protocol 1)

  • Aryl- or heteroarylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos ligand

  • Potassium phosphate, tribasic (K₃PO₄)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Step-by-Step Protocol:

  • To an oven-dried reaction vial, add the picolinamide substrate (1.0 eq), the boronic acid (1.3 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (2-5 mol%), and SPhos (4-10 mol%).

  • Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio, to make a ~0.1 M solution).

  • Heat the reaction mixture to 90-110 °C with vigorous stirring for 8-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction provides a direct method for introducing nitrogen or oxygen nucleophiles at the C3 position, which is a valuable strategy for accessing different chemical space than cross-coupling reactions.[11]

Rationale: The pyridine ring is inherently electron-deficient. This effect, combined with the electron-withdrawing nature of the adjacent carboxylic acid (or amide derivative), activates the C3 position for nucleophilic attack.[12] The reaction proceeds via an addition-elimination mechanism, forming a stabilized Meisenheimer-like intermediate.[12] A non-nucleophilic base is used to scavenge the HCl produced. Heating is typically required to overcome the activation energy associated with disrupting the ring's aromaticity.

Materials:

  • 3-Chloro-5-methoxy-N-substituted-picolinamide (from Protocol 1)

  • Primary or secondary amine (nucleophile)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous DMSO or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Protocol:

  • In a sealed reaction vial, combine the picolinamide substrate (1.0 eq), the amine nucleophile (1.5-2.0 eq), and powdered anhydrous K₂CO₃ (2.5 eq).

  • Add anhydrous DMSO to dissolve/suspend the reagents (to make a ~0.2 M solution).

  • Seal the vial tightly and heat the mixture to 100-140 °C for 12-48 hours. Monitor the reaction by LC-MS for the disappearance of starting material and the appearance of the product mass.

  • Cool the reaction to room temperature.

  • Carefully pour the reaction mixture into ice-water, which should precipitate the crude product.

  • Collect the solid by filtration, washing thoroughly with water to remove DMSO and salts.

  • If the product is not a solid, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Dry the crude product and purify by column chromatography or recrystallization.

References

  • Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved January 16, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 16, 2026, from [Link]

  • BORIS Portal. (2024). Green Chemistry. Retrieved January 16, 2026, from [Link]

  • HepatoChem, Inc. (n.d.). Amide Coupling in Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

  • Chemsrc. (n.d.). 3-Chloro-5-methoxybenzoic acid | CAS#:82477-67-6. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and structure of the products of the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-5-hydroxybenzoic Acid. Retrieved January 16, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 16, 2026, from [Link]

  • Myers, A. G. Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved January 16, 2026, from [Link]

  • Stevens, E. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • Smith, D. M., & Smith, J. A. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

  • Cattana, R., et al. (2003). Nucleophilic aromatic substitution reactions promoted by aryl and heteroaryl amine nitranions. New Journal of Chemistry, 27(3), 523-527. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Retrieved January 16, 2026, from [Link]

Sources

Coordination chemistry and ligand properties of substituted picolinic acids.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Coordination Chemistry and Ligand Properties of Substituted Picolinic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of Picolinic Acid in Coordination Chemistry

Picolinic acid (pyridine-2-carboxylic acid) is a heterocyclic compound of significant interest in coordination chemistry and medicinal sciences.[1] As a natural catabolite of the amino acid tryptophan, it plays a role in various physiological processes. Its chemical structure, featuring a carboxylic acid group at the 2-position of a pyridine ring, makes it an exceptional chelating agent for a wide array of metal ions.[2][3] Picolinic acid typically coordinates in an N,O-bidentate fashion, using the pyridine nitrogen and a deprotonated carboxylate oxygen to form a highly stable five-membered chelate ring with a central metal ion.[4][5]

This inherent stability and versatile coordination potential have established picolinate complexes as valuable platforms in catalysis, materials science, and particularly in drug development, where they serve as scaffolds for novel metallopharmaceuticals.[2][6][7] The true power of this system, however, lies in its tunability. By introducing substituents to the pyridine ring, researchers can systematically modify the ligand's steric and electronic properties. This guide provides a detailed exploration of the coordination chemistry of substituted picolinic acids, offering field-proven protocols and application insights for their synthesis, characterization, and use.

Part 1: Modulating Ligand Properties Through Substitution

The strategic placement of functional groups on the picolinic acid backbone is the primary tool for tuning the properties of the resulting metal complex. These modifications influence the ligand's acidity, donor strength, and spatial arrangement, which in turn dictate the stability, reactivity, and biological activity of the coordinated metal center.

Electronic Effects of Substituents

The electron density of the pyridine ring and the acidity of the carboxyl group are highly sensitive to the nature of the substituents.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halides (-Cl, -Br) decrease the electron density on the pyridine ring. This has two major consequences:

    • Increased Acidity: The pKa of the carboxylic acid is lowered, making it easier to deprotonate.

    • Reduced Basicity: The pyridine nitrogen becomes a weaker Lewis base, leading to a potentially weaker M-N bond. This can make the metal center more electrophilic and enhance its catalytic activity in certain oxidation reactions.

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃), amino (-NH₂), or hydroxyl (-OH) groups increase the electron density on the ring. This results in:

    • Decreased Acidity: The pKa of the carboxylic acid is raised, requiring more basic conditions for deprotonation.

    • Increased Basicity: The pyridine nitrogen becomes a stronger Lewis base, forming more stable and robust M-N bonds.

Steric Effects

The size and position of substituents can impose significant steric hindrance around the metal center. Placing bulky groups at the 6-position (adjacent to the nitrogen) can restrict the coordination geometry, prevent the binding of additional ligands, or even favor the formation of complexes with lower coordination numbers. This steric control is a powerful tool for designing catalysts with specific substrate selectivity.[7]

Data Summary: Impact of Substituents on Picolinic Acid Properties

The following table summarizes the general effects of common substituents on the electronic properties of the picolinic acid ligand.

Substituent (Position)TypeEffect on Carboxylic Acid pKaEffect on Pyridine Nitrogen BasicityImpact on Metal Complex Stability
-H (Unsubstituted)Neutral~5.2ModerateBaseline
4-CH₃EDGIncreases (Less acidic)Increases (More basic)Generally increases
4-ClEWGDecreases (More acidic)Decreases (Less basic)Can decrease due to weaker M-N bond
4-NO₂Strong EWGSignificantly DecreasesSignificantly DecreasesGenerally decreases
4-OHEDGIncreases (Less acidic)Increases (More basic)Generally increases
6-CH₃EDGIncreases (Less acidic)Increases (More basic)May decrease due to steric hindrance

Part 2: Experimental Protocols

The following protocols provide robust, step-by-step methodologies for the synthesis and characterization of substituted picolinate complexes.

Protocol 2.1: Synthesis of Substituted Picolinic Acids

This protocol outlines a general method for synthesizing picolinic acid derivatives via the oxidation of a corresponding substituted 2-methylpyridine (2-picoline).

Materials:

  • Substituted 2-picoline (1.0 eq)

  • Potassium permanganate (KMnO₄) (3.0-4.0 eq)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the substituted 2-picoline in water.

  • Oxidation: Heat the mixture to reflux (~90-100 °C). Slowly add solid KMnO₄ in small portions over 2-3 hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of MnO₂ will form.

    • Scientist's Note: This addition must be slow and controlled. The reaction is highly exothermic, and rapid addition can lead to boiling over. The excess permanganate ensures complete oxidation of the methyl group.

  • Quenching and Filtration: After the addition is complete, continue refluxing for another 1-2 hours until the purple color no longer persists. Cool the mixture and filter off the MnO₂ precipitate by vacuum filtration. Wash the filter cake with a small amount of hot water.

  • Acidification and Isolation: Combine the filtrate and washings. Acidify the clear solution with concentrated HCl to a pH of ~3-4. The picolinic acid derivative will precipitate as a white or off-white solid.

    • Scientist's Note: The product is least soluble at its isoelectric point. Fine-tuning the pH is critical for maximizing yield.

  • Purification: Collect the crude product by vacuum filtration. Recrystallize from a suitable solvent, typically a water/ethanol mixture, to obtain the pure substituted picolinic acid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2.2: Synthesis of a Generic [M(pic-R)₂(H₂O)₂] Metal Complex

This protocol describes a general method for synthesizing octahedral metal(II) complexes of substituted picolinates.

Materials:

  • Substituted picolinic acid (pic-R) (2.1 eq)

  • Metal(II) salt (e.g., CoCl₂·6H₂O, Ni(OAc)₂·4H₂O, Cu(OAc)₂·H₂O) (1.0 eq)

  • Ethanol or Methanol

  • Water

  • Sodium hydroxide (1 M solution)

  • Diethyl ether

Procedure:

  • Ligand Solution: Dissolve the substituted picolinic acid (2.1 eq) in ethanol in a round-bottom flask with gentle heating.

  • Deprotonation: Slowly add 1 M NaOH dropwise to the ligand solution until the pH is ~6-7. This deprotonates the carboxylic acid to form the picolinate anion, which is a much stronger coordinating agent.

    • Scientist's Note: Using a slight excess of the ligand ensures that the metal is fully complexed. The pH adjustment is the most critical step; if the solution is too acidic, the ligand will remain protonated and coordination will not occur efficiently.

  • Metal Salt Addition: In a separate beaker, dissolve the metal(II) salt (1.0 eq) in a minimal amount of water or ethanol. Add this solution dropwise to the stirring ligand solution.

  • Complexation: A color change and/or precipitation of the metal complex should be observed. Heat the reaction mixture to reflux for 1-3 hours to ensure complete complex formation.[8]

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the product sequentially with small portions of cold water, cold ethanol, and finally diethyl ether to remove unreacted starting materials and facilitate drying.[8] Dry the complex in a vacuum oven.

  • Characterization: Analyze the product using FT-IR, UV-Vis, and, if applicable, elemental analysis.

Protocol 2.3: Spectroscopic and Structural Characterization

Accurate characterization is essential to confirm the successful synthesis and structure of the metal complex.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Objective: To confirm the coordination of the picolinate ligand to the metal center.

    • Procedure: Acquire the IR spectrum of the free ligand and the metal complex using a KBr pellet or ATR accessory.

    • Key Diagnostic Peaks: The most telling evidence is the change in the carboxylate stretching frequencies. The free carboxylic acid (R-COOH) shows a sharp ν(C=O) band around 1700-1720 cm⁻¹. Upon deprotonation and coordination, this band is replaced by two distinct stretches: an asymmetric stretch (νₐₛ(COO⁻)) typically between 1650-1590 cm⁻¹ and a symmetric stretch (νₛ(COO⁻)) between 1380-1350 cm⁻¹.[3] The separation between these two bands (Δν) can provide clues about the carboxylate coordination mode. Shifts in the pyridine ring C=N and C=C stretching vibrations also indicate coordination.[9]

  • UV-Visible Spectroscopy:

    • Objective: To probe the electronic environment of the metal ion, particularly for d-block transition metals.

    • Procedure: Dissolve the complex in a suitable solvent (e.g., DMF, DMSO, water) and record the absorption spectrum.

    • Interpretation: The position and intensity of d-d transition bands are diagnostic of the coordination geometry (e.g., octahedral, tetrahedral, square planar) and the ligand field strength.[10][11] For instance, octahedral Co(II) complexes typically show a peak around 500 nm, while octahedral Ni(II) complexes exhibit multiple bands across the visible spectrum.[11]

  • Single-Crystal X-ray Diffraction:

    • Objective: To obtain an unambiguous three-dimensional structure of the metal complex.

    • Procedure: This requires growing single crystals of suitable quality. A common method is slow evaporation of the solvent from a dilute solution of the complex, or vapor diffusion of a non-solvent into a solution of the complex.[12] Once suitable crystals are obtained, they are analyzed using a single-crystal X-ray diffractometer.

    • Significance: This technique provides precise information on bond lengths, bond angles, coordination number, geometry, and intermolecular interactions, serving as the definitive proof of structure.[7][12][13][14][15]

Part 3: Application Notes

The tailored properties of substituted picolinate complexes make them suitable for a range of advanced applications.

Application Note 3.1: Picolinates in Catalysis

Metal complexes derived from picolinic acid are effective catalysts for various organic transformations, especially oxidation reactions. The picolinate ligand is adept at stabilizing high-valent metal intermediates that are key to catalytic cycles.

  • Field Insight: In manganese-catalyzed oxidation processes using peracetic acid (PAA), the addition of picolinic acid significantly accelerates the degradation of micropollutants.[4][5] The N,O-chelation boosts the nucleophilicity of the metal center, facilitating the formation of highly reactive high-valent Mn-oxo species.[4][5] By introducing an electron-withdrawing group onto the picolinate ligand, one can further enhance the oxidizing power of the metal center, although this may come at the cost of complex stability.

Application Note 3.2: Bioinorganic Chemistry and Drug Development

The picolinate scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[16][17][18] Its metal complexes have been extensively investigated for therapeutic purposes.

  • Antimicrobial and Anticancer Agents: The chelation of metal ions like Cu(II), Zn(II), and Ga(III) with picolinate derivatives can lead to compounds with potent antimicrobial or anticancer activity.[8][9][19] The complexation can enhance the lipophilicity of the metal ion, facilitating its transport across cell membranes. The ligand itself can be designed to target specific biological pathways. For example, novel picolinic acid derivatives have been designed to induce endoplasmic reticulum stress-mediated apoptosis in human lung cancer cells.[20]

  • Nutritional Supplements: Chromium(III) picolinate is a well-known nutritional supplement used to improve glucose metabolism. The picolinate ligand is believed to enhance the bioavailability of chromium.[16]

Part 4: Visualizations

Workflow and Structural Diagrams

Workflow cluster_0 Ligand Design & Synthesis cluster_1 Complex Formation cluster_2 Characterization cluster_3 Application Testing Start Select Substituents (EWG/EDG, Sterics) Synth_L Protocol 2.1: Synthesize Substituted Picolinic Acid Start->Synth_L Purify_L Purify Ligand (Recrystallization) Synth_L->Purify_L Synth_C Protocol 2.2: Synthesize Metal Complex Purify_L->Synth_C Isolate_C Isolate & Purify Complex Synth_C->Isolate_C Spec Protocol 2.3: Spectroscopy (FT-IR, UV-Vis, NMR) Isolate_C->Spec Xray X-ray Crystallography (Definitive Structure) Isolate_C->Xray Catalysis Catalytic Activity Screening Spec->Catalysis Bio Biological Evaluation (Antimicrobial, Anticancer) Spec->Bio Xray->Catalysis Xray->Bio

Caption: General workflow from ligand design to application testing.

Caption: N,O-bidentate coordination of a substituted picolinate.

References

  • Exploring the coordination chemistry of 2-picolinic acid to zinc and application of the complexes in catalytic oxidation chemistry. ResearchGate. Available at: [Link]

  • Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. SpringerLink. Available at: [Link]

  • Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species. PubMed Central. Available at: [Link]

  • Synthesis and Characterization of New Picolinate Metal Complexes. ResearchGate. Available at: [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed Central. Available at: [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Chemistry Europe. Available at: [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. Available at: [Link]

  • Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species. ACS Publications. Available at: [Link]

  • Synthesis of Some Aminopicolinic Acids. UMSL Institutional Repository. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. St. Joseph's College of Engineering. Available at: [Link]

  • Dipicolinic acid, its analogues, and derivatives: Aspects of their coordination chemistry. ResearchGate. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. DovePress. Available at: [Link]

  • Pyridine carboxylic acid derivatives in drug development pipeline. ResearchGate. Available at: [Link]

  • Development of Picolinic Acid-derived Anti-Parasitics and Methods for the Synthesis of Ring-Fused Quinazolin- and Quinolin-ones. University of Wisconsin-Madison Libraries. Available at: [Link]

  • A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry. Available at: [Link]

  • Spectroscopic/Computational Characterization and the X-ray Structure of the Adduct of the VIVO–Picolinato Complex with RNase A. PubMed Central. Available at: [Link]

  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate. Available at: [Link]

  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia. Available at: [Link]

  • Structural and Spectral Characterization of a Chromium(III) Picolinate Complex: Introducing a New Redox Reaction. DBpia. Available at: [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. Available at: [Link]

  • Structural and Spectral Characterization of a Chromium(III) Picolinate Complex: Introducing a New Redox Reaction. ResearchGate. Available at: [Link]

  • Metal Complexes of Picolinic Acid N-Oxide. RSC Publishing. Available at: [Link]

  • Effect of γ-radiation on Structural, Thermal and Photoluminescence Properties of Biologically Important Copper (II)-picolinate Complex. Research Journal of Pharmacy and Biological and Chemical Sciences. Available at: [https://www.rjpbcs.com/pdf/2016_7(6)/[21].pdf]([Link]21].pdf)

  • A Study of Metal Complexes of 2-picolinic Acid. ResearchGate. Available at: [Link]

  • Solid state synthesis, spectroscopic and X-ray studies of metal complexes of 2-picolinic acid and vapochromic behavior of [Co(Pic) 2 (H 2 O) 2 ]$2H 2 O. ResearchGate. Available at: [Link]

  • Structure of picolinic acid complex. ResearchGate. Available at: [Link]

  • Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes?. PubMed Central. Available at: [Link]

  • Metal Complexes Characterization. Walsh Medical Media. Available at: [Link]

  • Picolinic acid. Wikipedia. Available at: [Link]

  • XRD Analysis of Copper (II) Mixed Ligand Complexes with 3-hydroxypicolinamide and Determination of Crystallite Size and Lattice. Research Publish Journals. Available at: [Link]

  • The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. PubMed Central. Available at: [Link]

  • Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. PubMed Central. Available at: [Link]

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Experimental protocol for functional group interconversion of picolinic acids.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Functional Group Interconversion of Picolinic Acids for Pharmaceutical and Materials Science Research

Introduction: The Strategic Importance of the Picolinic Acid Scaffold

Picolinic acid (pyridine-2-carboxylic acid) is a heterocyclic compound of significant interest in the fields of medicinal chemistry, drug development, and materials science.[1][2] As an endogenous metabolite of L-tryptophan, it plays a role in various biological processes, including immunomodulation and metal ion chelation.[1] Its derivatives are core components in numerous pharmaceuticals, including enzyme inhibitors and anti-infective agents, as well as natural products with potent antitumor and antibiotic properties.[3][4][5]

The versatility of the picolinic acid scaffold stems from the strategic placement of its carboxylic acid group at the 2-position of the pyridine ring. This arrangement allows for diverse chemical manipulations, enabling the synthesis of a wide array of derivatives such as esters, amides, alcohols, and hydroxamic acids. Each of these functional groups imparts distinct physicochemical properties, crucial for modulating biological activity, coordinating with metal ions, or serving as versatile synthetic intermediates.[6][7]

This document serves as a detailed guide for researchers, providing field-proven, step-by-step protocols for the most critical functional group interconversions of picolinic acid. The methodologies are presented with an emphasis on the underlying chemical principles and causality, ensuring both reproducibility and a deeper understanding of the experimental design.

Esterification: Gateway to Active Esters and Prodrugs

The conversion of picolinic acid to its corresponding esters is a fundamental transformation. Esters can serve as prodrugs, enhance lipophilicity, or be activated (e.g., pentafluorophenyl esters) for subsequent nucleophilic substitution reactions.[8][9] A robust and widely applicable method proceeds via the formation of an acyl chloride intermediate using thionyl chloride (SOCl₂), which is then reacted with the desired alcohol.

Protocol 1: Synthesis of Picolinate Esters via Picolinoyl Chloride

This two-step, one-pot procedure first converts picolinic acid to picolinoyl chloride hydrochloride, which is then esterified in situ.[8]

Workflow Diagram: Esterification of Picolinic Acid

Esterification Picolinic_Acid Picolinic Acid SOCl2 SOCl₂ DMF (cat.) Acid_Chloride Picolinoyl Chloride Hydrochloride Picolinic_Acid->Acid_Chloride Step 1: Acyl Chloride Formation Alcohol Alcohol (R-OH) Triethylamine (Base) Ester Picolinate Ester Acid_Chloride->Ester Step 2: Nucleophilic Acyl Substitution

Caption: General workflow for the two-step esterification of picolinic acid.

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • To a stirred mixture of picolinic acid (1.0 eq) in a suitable flask, add thionyl chloride (SOCl₂, 3.0 eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop). A lively evolution of gas (SO₂ and HCl) will be observed.

    • Stir the mixture at room temperature for 30-60 minutes, or until the solid picolinic acid has completely dissolved and gas evolution ceases. The solution now contains the picolinoyl chloride hydrochloride intermediate.

    • Remove the excess thionyl chloride under reduced pressure (in a well-ventilated fume hood).

  • Esterification:

    • Dissolve the resulting crude acyl chloride in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    • In a separate flask, dissolve the desired alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 2.2 eq) in the same anhydrous solvent.

    • Cool the alcohol/base solution to 0 °C in an ice bath.

    • Slowly add the solution of picolinoyl chloride hydrochloride to the cooled alcohol solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate in vacuo.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired picolinate ester.

Scientist's Note (Causality):

  • Thionyl Chloride (SOCl₂): This reagent efficiently converts the carboxylic acid into a highly reactive acyl chloride. The byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.

  • DMF (catalyst): DMF catalyzes the formation of the acyl chloride through the Vilsmeier-Haack intermediate, increasing the reaction rate.

  • Triethylamine (TEA): Two equivalents of base are required. The first equivalent neutralizes the hydrochloride salt of the acyl chloride, and the second equivalent scavenges the HCl produced during the esterification reaction, preventing protonation of the pyridine nitrogen and promoting the nucleophilic attack by the alcohol.

Table 1: Representative Reagents and Conditions for Esterification

ParameterValue/ReagentPurposeTypical Yield
Starting MaterialPicolinic AcidAcid sourceN/A
Chlorinating AgentThionyl Chloride (SOCl₂)Activates carboxyl group>95% (intermediate)
CatalystDMFSpeeds acyl chloride formationN/A
Alcohol ExamplePentafluorophenolForms an "active ester"92%[8]
BaseTriethylamine (TEA)Acid scavengerN/A
SolventTHF or DCM (anhydrous)Reaction mediumN/A
Temperature0 °C to Room Temp.Controls reaction rateN/A

Amidation: Building Blocks for Peptidomimetics and Ligands

The formation of picolinamides is a cornerstone of medicinal chemistry, used to create ligands for coordination chemistry and to introduce the picolinoyl moiety into larger molecular frameworks.[10][11] Similar to esterification, a highly reliable method involves the in-situ formation of the acyl chloride followed by reaction with a primary or secondary amine.

Protocol 2: Synthesis of Picolinamides

This protocol is adapted from procedures used for coupling picolinic acid with various N-alkylanilines and other amines.[10][11]

Workflow Diagram: Amidation of Picolinic Acid

Amidation Picolinic_Acid Picolinic Acid SOCl2 SOCl₂ Acid_Chloride Picolinoyl Chloride (in situ) Picolinic_Acid->Acid_Chloride Activation Amine Amine (R₁R₂NH) Base (e.g., Pyridine) Amide Picolinamide Acid_Chloride->Amide Aminolysis

Caption: General workflow for the synthesis of picolinamides via an acyl chloride intermediate.

Step-by-Step Methodology:

  • Reaction Setup:

    • Suspend picolinic acid (1.0 eq) in an anhydrous solvent like toluene or DCM in a flask equipped with a reflux condenser and a drying tube.

    • Add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction becomes a clear solution.

  • Amine Coupling:

    • Cool the reaction mixture to room temperature and remove the excess solvent and SOCl₂ under reduced pressure.

    • Re-dissolve the resulting crude picolinoyl chloride hydrochloride in fresh anhydrous DCM or THF.

    • In a separate flask, dissolve the desired amine (1.1 eq) and a suitable base (e.g., pyridine or TEA, 2.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Add the acyl chloride solution dropwise to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Wash the reaction mixture with water and then with a saturated solution of sodium bicarbonate.

    • Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure picolinamide.

Scientist's Note (Causality):

  • Direct Amidation: While direct amidation coupling reagents like HATU or B(OCH₂CF₃)₃ are effective, the acyl chloride method is often more cost-effective for larger scale synthesis.[12][13]

  • Side Reactions: For certain anilines, chlorination of the pyridine ring at the 4-position can be a competing side reaction when using SOCl₂.[10] This should be monitored by LC-MS, and if problematic, an alternative coupling agent should be considered.

Table 2: Representative Reagents and Conditions for Amidation

ParameterValue/ReagentPurposeTypical Yield
Starting MaterialPicolinic AcidAcid sourceN/A
Activating AgentThionyl Chloride (SOCl₂)Forms acyl chlorideN/A
Amine ExampleN-methylanilineNucleophile60-80%[11]
BasePyridine or TEAAcid scavengerN/A
SolventToluene, DCM, or THFReaction mediumN/A
TemperatureReflux (activation), RT (coupling)Controls reaction stagesN/A

Reduction to 2-Pyridinemethanol

The reduction of the carboxylic acid group to a primary alcohol provides 2-pyridinemethanol (picolyl alcohol), a valuable building block for further derivatization. This transformation requires a powerful reducing agent, as milder agents like sodium borohydride (NaBH₄) are ineffective.[14]

Protocol 3: LiAlH₄ Reduction of Picolinic Acid

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. Extreme caution must be exercised as LiAlH₄ reacts violently with water and protic solvents.

Workflow Diagram: Reduction of Picolinic Acid

Reduction Picolinic_Acid Picolinic Acid Step1 1. LiAlH₄, Anhydrous THF Picolyl_Alcohol 2-Pyridinemethanol Picolinic_Acid->Picolyl_Alcohol Overall Transformation Step1->Picolyl_Alcohol Reduction & Quench Step2 2. H₂O, NaOH (aq) Workup

Caption: Workflow for the reduction of picolinic acid to 2-pyridinemethanol.

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere):

    • Set up a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon).

    • Suspend LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

  • Addition of Picolinic Acid:

    • In a separate flask, dissolve picolinic acid (1.0 eq) in anhydrous THF.

    • Add the picolinic acid solution dropwise to the stirred LiAlH₄ suspension. Caution: This addition is exothermic and will result in hydrogen gas evolution. Maintain the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature or gentle reflux for 4-12 hours until the reaction is complete (monitor by TLC).

  • Work-up (Fieser Method):

    • Cool the reaction mixture back down to 0 °C.

    • CAREFULLY and SLOWLY quench the reaction by the sequential dropwise addition of:

      • 'x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).

      • 'x' mL of 15% aqueous sodium hydroxide (NaOH) solution.

      • '3x' mL of water.

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude 2-pyridinemethanol.

  • Purification:

    • The product can often be of sufficient purity after workup. If necessary, purify further by distillation or silica gel chromatography.

Scientist's Note (Causality):

  • LiAlH₄: This is a very powerful, unselective hydride donor capable of reducing carboxylic acids, esters, and amides. Its high reactivity necessitates the use of anhydrous solvents and an inert atmosphere.

  • Fieser Workup: This specific quenching procedure (H₂O, NaOH(aq), then more H₂O) is designed to precipitate the aluminum salts as a granular, easily filterable solid, simplifying the product isolation compared to an acid quench which can lead to emulsions.

Table 3: Reagents and Conditions for Reduction

ParameterValue/ReagentPurpose
Starting MaterialPicolinic AcidSubstrate
Reducing AgentLithium Aluminum Hydride (LiAlH₄)Hydride source
SolventTetrahydrofuran (THF), anhydrousReaction medium
Temperature0 °C to Room Temperature/RefluxControls reaction rate
Work-upFieser Method (H₂O, NaOH)Quench excess LiAlH₄ and isolate product

Conversion to Picolinoyl Hydroxamic Acid

Hydroxamic acids are a privileged functional group in medicinal chemistry, particularly as zinc-binding motifs in metalloenzyme inhibitors. The conversion from picolinic acid can be achieved efficiently via a mixed anhydride intermediate.[15][16]

Protocol 4: Synthesis of Picolinoyl Hydroxamic Acid

This one-pot procedure offers a mild and effective route to the desired hydroxamic acid.[15]

Workflow Diagram: Hydroxamic Acid Synthesis

HydroxamicAcid Picolinic_Acid Picolinic Acid Mixed_Anhydride Mixed Anhydride Intermediate Picolinic_Acid->Mixed_Anhydride Activation with Ethyl Chloroformate, N-Methylmorpholine Hydroxamic_Acid Picolinoyl Hydroxamic Acid Mixed_Anhydride->Hydroxamic_Acid Nucleophilic Attack Hydroxylamine Hydroxylamine (NH₂OH)

Caption: Workflow for the synthesis of picolinoyl hydroxamic acid via a mixed anhydride.

Step-by-Step Methodology:

  • Mixed Anhydride Formation:

    • Dissolve picolinic acid (1.0 eq) in a suitable solvent such as diethyl ether or THF in a flask.

    • Cool the solution to 0 °C.

    • Add N-methylmorpholine (NMM, 1.3 eq) as a base.

    • Add ethyl chloroformate (1.2 eq) dropwise while maintaining the temperature at 0 °C.

    • Stir the mixture at 0 °C for 10-15 minutes. A solid (NMM hydrochloride) will precipitate.

  • Reaction with Hydroxylamine:

    • Filter off the precipitated solid.

    • Add the filtrate containing the mixed anhydride to a freshly prepared solution of hydroxylamine (1.5 eq) in methanol.

    • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Work-up and Purification:

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography to isolate the picolinoyl hydroxamic acid.

Scientist's Note (Causality):

  • Mixed Anhydride: This intermediate is more reactive than the parent carboxylic acid but less aggressive than an acyl chloride, allowing for a selective and clean reaction with hydroxylamine under mild conditions.

  • N-Methylmorpholine (NMM): NMM is used as the base because it is less nucleophilic than other tertiary amines like TEA, reducing the risk of side reactions with the ethyl chloroformate.

Table 4: Reagents and Conditions for Hydroxamic Acid Synthesis

ParameterValue/ReagentPurpose
Starting MaterialPicolinic AcidSubstrate
Activating AgentEthyl ChloroformateForms mixed anhydride
BaseN-Methylmorpholine (NMM)Activates acid, scavenges HCl
NucleophileHydroxylamine (NH₂OH)Forms the hydroxamic acid
SolventDiethyl Ether, THF, MethanolReaction media
Temperature0 °C to Room TemperatureMild reaction conditions

Decarboxylation: The Hammick Reaction

A unique transformation available to picolinic acid and its derivatives is the Hammick reaction. This involves the thermal decarboxylation in the presence of a carbonyl compound (aldehyde or ketone) to generate 2-pyridyl-carbinols.[17] The reaction proceeds through a reactive zwitterionic or carbene intermediate.[17][18]

Protocol 5: General Procedure for the Hammick Reaction

Workflow Diagram: The Hammick Reaction

Hammick Picolinic_Acid Picolinic Acid Intermediate Hammick Intermediate (Ylide/Carbene) Picolinic_Acid->Intermediate Heat (Δ) -CO₂ Carbonyl Carbonyl Compound (e.g., Aldehyde) Product 2-Pyridyl-carbinol Intermediate->Product Nucleophilic Attack

Caption: Mechanism of the Hammick reaction for picolinic acid.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a flask equipped with a reflux condenser, combine picolinic acid (1.0 eq) and the desired carbonyl compound (aldehyde or ketone, typically used in excess or as the solvent).

    • A high-boiling point solvent such as p-cymene can be used to facilitate the reaction and improve yields.[17]

  • Thermal Reaction:

    • Heat the mixture to reflux. The temperature required is typically high (140-180 °C) to induce decarboxylation.

    • Maintain the reflux for several hours until the starting material is consumed (monitor by TLC or GC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a basic aqueous solution (e.g., NaHCO₃) to remove any unreacted picolinic acid.

    • Dry the organic layer, concentrate, and purify the resulting carbinol product by column chromatography or distillation.

Scientist's Note (Causality):

  • Mechanism: Upon heating, picolinic acid decarboxylates to form a transient, nucleophilic intermediate at the 2-position.[17] This intermediate is rapidly trapped by the electrophilic carbonyl compound present in the reaction mixture.

  • Scope: The reaction is generally limited to carboxylic acids where the carboxyl group is alpha to the nitrogen atom of the heterocycle, such as in picolinic and quinoline-2-carboxylic acids.[17]

References

  • Hammick reaction. In: Wikipedia. Accessed January 16, 2026. [Link]

  • Sabila, N. S., et al. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. 2013-04-16. [Link]

  • Decarboxylation. In: Wikipedia. Accessed January 16, 2026. [Link]

  • Dunn, G. E., & Thimm, H. F. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. 1972. [Link]

  • Dunn, G. E., & Lee, G. K. J. B. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Semantic Scholar. 1972-09-15. [Link]

  • Staab, H. A., & Rohr, W. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. 2001. [Link]

  • Ahmad, I., et al. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. 2025-05-20. [Link]

  • Cantwell, N. H., & Brown, E. V. Effect of Solvents on the Decarboxylation of Picolinic Acid. Journal of the American Chemical Society. 1952. [Link]

  • Ahmad, I., et al. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. 2025-05-20. [Link]

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  • Ghorbani-Vaghei, R., et al. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. 2020. [Link]

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  • The reductive cleavage of picolinic amides - David Spring's group. Elsevier. 2016. [Link]

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  • Ahmad, I., et al. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. 2025-05-20. [Link]

  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) - ResearchGate. Accessed January 16, 2026. [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. Accessed January 16, 2026. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. 2015-05-08. [Link]

  • Amidation reactions of picolinic acid. | Download Table - ResearchGate. Accessed January 16, 2026. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - ResearchGate. 2025-08-06. [Link]

  • Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. ACS Publications. 1988. [Link]

  • Preparation of 2-cyanopyridines - Google P
  • The synthetic method of 2-pyridine carboxylic acid - Google P
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  • Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3 | Request PDF - ResearchGate. 2025-08-06. [Link]

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Application Note: Continuous Flow Synthesis of Picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Picolinic acid (pyridine-2-carboxylic acid) is a vital chemical intermediate in the pharmaceutical and agrochemical industries, notably used in the synthesis of local anesthetics like Mepivacaine and various herbicides.[1][2] Traditional batch synthesis methods, often relying on the strong oxidation of 2-picoline, present significant challenges related to process safety, heat management, and environmental impact due to waste generation.[3][4] This application note details a robust and scalable continuous flow chemistry protocol for the synthesis of picolinic acid. By leveraging the inherent advantages of flow chemistry, such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety profiles, this method offers a superior alternative to conventional batch processing.[5][6] We provide a comprehensive guide covering the reaction mechanism, a detailed step-by-step experimental protocol, process optimization strategies, and the integration of Process Analytical Technology (PAT) for real-time monitoring.

Introduction: The Imperative for Greener Picolinic Acid Synthesis

The synthesis of picolinic acid is predominantly achieved through the oxidation of 2-picoline (2-methylpyridine).[1] Established batch methods often employ potent oxidizing agents like potassium permanganate (KMnO₄) or nitric acid.[7] While effective, these processes are fraught with challenges:

  • Safety Concerns: The use of strong oxidants in large volumes creates risks of thermal runaways and hazardous byproduct formation.

  • Poor Scalability: Scaling up exothermic reactions in batch reactors is non-linear and complex, requiring significant engineering controls to manage heat dissipation.

  • Environmental Impact: These reactions can generate substantial amounts of waste, such as manganese dioxide or acidic effluents, which require costly treatment.[3]

Flow chemistry, or continuous-flow processing, addresses these limitations by performing chemical reactions in a continuously flowing stream within a microreactor or a packed-bed system.[6] This methodology offers a paradigm shift for synthesizing compounds like picolinic acid, providing:

  • Enhanced Safety: The small reactor volume drastically minimizes the quantity of hazardous material present at any given moment, mitigating the risk of uncontrolled exothermic events.[5]

  • Superior Process Control: Precise and independent control over parameters like temperature, pressure, residence time, and stoichiometry leads to higher yields and selectivities.[8][9]

  • Seamless Scalability: Increasing production capacity is achieved by either running the system for longer durations or by "numbering up"—running multiple reactors in parallel—a more predictable and linear scaling process.[5]

This guide provides researchers and process chemists with the foundational knowledge and a practical protocol to implement the continuous flow synthesis of picolinic acid via heterogeneous catalytic oxidation, a greener and more efficient approach.

Reaction Pathway: Heterogeneous Catalytic Oxidation of 2-Picoline

The core of this protocol is the vapor-phase heterogeneous catalytic oxidation of 2-picoline. This method avoids the use of stoichiometric liquid-phase oxidants, aligning with the principles of green chemistry. The reaction proceeds over a solid catalyst, typically a mixed metal oxide, with air or oxygen as the terminal oxidant.

The overall transformation is: NC₅H₄CH₃ + ³/₂ O₂ → NC₅H₄COOH + H₂O

The reaction is believed to proceed through a consecutive oxidation mechanism involving 2-pyridinecarbaldehyde as a key intermediate.[10]

Mechanism:

  • Adsorption: 2-picoline adsorbs onto the active sites of the catalyst.

  • Initial Oxidation: The methyl group is first oxidized to an aldehyde, forming 2-pyridinecarbaldehyde.

  • Further Oxidation: The aldehyde intermediate is subsequently oxidized to the corresponding carboxylic acid, picolinic acid.

Controlling the selectivity towards picolinic acid is crucial, as over-oxidation can lead to degradation products like pyridine and CO₂.[10] Flow chemistry excels here, as the residence time within the catalytic bed can be precisely tuned to maximize the yield of the desired acid while minimizing the formation of byproducts. Vanadium-titanium oxide catalysts have shown high selectivity for this transformation.[10]

Experimental Workflow and Protocol

This section details the equipment setup and a step-by-step procedure for the continuous flow synthesis of picolinic acid.

System Configuration

A typical flow chemistry setup for this synthesis consists of a high-performance liquid chromatography (HPLC) pump for the liquid feed, a mass flow controller for the gas feed, a preheater/vaporizer, a packed-bed reactor housed in a high-temperature oven, a back-pressure regulator, and a condensation/collection system.

Flow_Synthesis_Setup cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Downstream Processing P1 HPLC Pump (2-Picoline Solution) Mix P1->Mix Liquid Feed MFC Mass Flow Controller (Air/O2) MFC->Mix Gas Feed Vap Preheater & Vaporizer Mix->Vap Reactor Packed-Bed Reactor (V-Ti Oxide Catalyst) in Oven Vap->Reactor Vaporized Feed BPR Back-Pressure Regulator Reactor->BPR Product Stream Cond Condenser BPR->Cond Coll Product Collection (Aqueous NaOH Trap) Cond->Coll Vent Vent Coll->Vent Exhaust Gas

Caption: Diagram of the continuous flow setup for catalytic oxidation of 2-picoline.

Materials and Reagent Preparation
Material/ReagentGradeSupplierNotes
2-Picoline≥99%Sigma-AldrichStarting material.
TolueneAnhydrousFisher ScientificSolvent for the feed solution.
Vanadium-Titanium Oxide Catalyst20% V₂O₅ on TiO₂Strem ChemicalsHeterogeneous catalyst.
Sodium Hydroxide (NaOH)Reagent GradeVWRFor product trapping solution.
Hydrochloric Acid (HCl)37%VWRFor product precipitation.
Air / OxygenHigh PurityAirgasOxidant.

Reagent Preparation:

  • Feed Solution: Prepare a 1.0 M solution of 2-picoline in toluene. Degas the solution by sparging with nitrogen for 15 minutes.

  • Catalyst Packing: Carefully pack the stainless steel reactor tube (e.g., 10 mL internal volume) with the V-Ti oxide catalyst. Use glass wool plugs at both ends to secure the catalyst bed.

  • Trapping Solution: Prepare a 2.0 M aqueous solution of sodium hydroxide (NaOH) for the collection flask. This will trap the acidic product as its sodium salt.

Step-by-Step Experimental Protocol
  • System Assembly & Leak Check: Assemble the flow reactor system as shown in the diagram. Pressurize the system with nitrogen to 10 bar and ensure the pressure holds steady for at least 30 minutes.

  • Catalyst Activation: Heat the reactor oven to 300 °C. Flow air through the catalyst bed at a rate of 20 mL/min for 2 hours to activate the catalyst.

  • Set Reaction Parameters:

    • Set the reactor oven temperature to 230 °C.[10]

    • Set the back-pressure regulator to 5 bar.

    • Set the HPLC pump to deliver the 2-picoline solution at a flow rate of 0.1 mL/min.

    • Set the mass flow controller to deliver air at a flow rate of 10 mL/min.

  • System Equilibration: Begin by pumping only the toluene solvent through the system for 20 minutes to equilibrate temperature and pressure.

  • Initiate Reaction: Switch the HPLC pump inlet to the 2-picoline feed solution to start the reaction.

  • Achieve Steady State: Allow the system to run for at least 3 residence times to ensure it has reached steady state before collecting any product for analysis. The residence time can be calculated as the reactor volume divided by the total volumetric flow rate of the gas and vaporized liquid.

  • Product Collection: Collect the reactor output by bubbling it through the cooled (0 °C) 2.0 M NaOH trapping solution. Collect for a defined period (e.g., 60 minutes).

  • In-line Monitoring (Optional but Recommended): If available, integrate a Process Analytical Technology (PAT) tool, such as an in-line FTIR spectrometer with a high-temperature flow cell, after the back-pressure regulator. This allows for real-time monitoring of the conversion of 2-picoline and the formation of picolinic acid, enabling rapid process optimization.[11][12]

  • System Shutdown:

    • Switch the pump back to pumping pure toluene to flush the system.

    • Turn off the mass flow controller for air.

    • Once the lines are clear of reactant, turn off the pump and the reactor heating.

    • Allow the system to cool to room temperature under a slow flow of nitrogen.

Product Work-up and Analysis
  • Neutralization: Carefully cool the NaOH trapping solution in an ice bath.

  • Precipitation: Slowly add concentrated HCl to the solution while stirring until the pH reaches ~2.5. Picolinic acid will precipitate as a white solid.[3]

  • Isolation: Filter the solid product using a Büchner funnel, wash with a small amount of cold deionized water, and dry under vacuum.

  • Analysis: Determine the yield of the isolated product. Confirm the identity and purity of the picolinic acid using ¹H NMR, ¹³C NMR, and melting point analysis.

Process Optimization and Data

The yield and selectivity of the picolinic acid synthesis are highly dependent on the reaction parameters. Flow chemistry allows for systematic optimization of these variables. A Design of Experiments (DoE) approach can be efficiently employed to map the reaction space.

ParameterRangeEffect on Yield/SelectivityRationale
Temperature 200 - 280 °CIncreasing temperature generally increases conversion but may decrease selectivity due to over-oxidation to CO₂ and pyridine.[10]Provides activation energy for the reaction. Higher temperatures favor degradation pathways.
Residence Time 1 - 10 minLonger residence times increase 2-picoline conversion. However, very long times can lead to the degradation of the picolinic acid product.Determines the contact time between the reactants and the catalyst.
2-Picoline:O₂ Ratio 1:5 - 1:20 (molar)A higher oxygen concentration can increase the reaction rate but may also promote complete combustion, reducing selectivity.Stoichiometry of the oxidation reaction.
System Pressure 1 - 10 barHigher pressure can increase the concentration of gaseous reactants, potentially improving the reaction rate.Affects the partial pressures of reactants and residence time.

Conclusion

This application note presents a detailed protocol for the synthesis of picolinic acid using a continuous flow approach with a heterogeneous catalyst. This method successfully overcomes the primary safety and environmental drawbacks associated with traditional batch oxidation processes. The precise control over reaction parameters inherent to flow systems allows for the optimization of yield and selectivity, while the integration of PAT tools enables real-time process understanding and control.[12][13] This protocol serves as a foundational guide for academic and industrial laboratories seeking to develop safer, greener, and more efficient manufacturing processes for essential chemical intermediates.

References

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of picolinate and picolinic acid... Retrieved from [Link]

  • Wikipedia. (2024). Picolinic acid. Retrieved from [Link]

  • Grant, G. J., & Kapoor, V. (2009). The Physiological Action of Picolinic Acid in the Human Brain. The Open Neuropsychopharmacology Journal.
  • PrepChem.com. (n.d.). Synthesis of picolinic acid. Retrieved from [Link]

  • Wikipedia. (2023). Hammick reaction. Retrieved from [Link]

  • Singer, A. W., & McElvain, S. M. (n.d.). Picolinic acid hydrochloride. Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (n.d.). Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). Retrieved from [Link]

  • NJ Bio, Inc. (n.d.). Flow Chemistry. Retrieved from [Link]

  • Mahmoud, A. R. (2023). Flow Chemistry in Organic Synthesis: Advantages and Industrial Applications.
  • MDPI. (2024). Main advantages of flow chemistry on the drug discovery and development pipeline. Retrieved from [Link]

  • Neuroquantology. (2020). FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • Google Patents. (n.d.). EP1726645A1 - Process for producing picolinic acid compounds.
  • MDPI. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]

  • American Pharmaceutical Review. (2012). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Retrieved from [Link]

  • Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemical and Process Engineering.
  • ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Retrieved from [Link]

  • Google Patents. (n.d.). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
  • Google Patents. (n.d.). US3637715A - Ammoxidation of 2-picoline to picolinonitrile.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2-Picolinic Acid in Organic Synthesis. Retrieved from [Link]

  • OUCI. (2017). Process Analytical Tools for Flow Analysis: A Perspective. Retrieved from [Link]

  • MDPI. (2022). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Process Analytical Tools for Flow Analysis: A Perspective. Retrieved from [Link]

  • National Institutes of Health. (2015).
  • National Institutes of Health. (2022).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-5-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize for higher yields. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven insights.

Introduction to the Synthesis

This compound is a key building block in the development of novel pharmaceuticals and agrochemicals.[1] Its synthesis, while achievable, presents several challenges that can impact the final yield and purity. The primary synthetic route involves the multi-step functionalization of a pyridine ring, typically starting from a substituted picoline. Key transformations include chlorination, methoxylation, and oxidation of the methyl group to a carboxylic acid. The interplay of electronic and steric effects from the substituents dictates the reactivity and potential side reactions at each step.[1]

A common synthetic approach is the oxidation of 3-chloro-5-methoxy-2-picoline. The choice of oxidizing agent and reaction conditions is critical to prevent over-oxidation or unwanted side reactions. Another strategy involves the hydrolysis of a corresponding cyanopyridine derivative.[2][3] This guide will focus on troubleshooting issues related to the oxidation route, as it is a frequently employed method.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield of this compound

Observed Problem: The final isolated yield of the desired product is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Underlying Chemistry Recommended Solution
Incomplete Oxidation The oxidizing agent may not be strong enough, or the reaction time and temperature are insufficient to drive the reaction to completion. The methyl group of the picoline is relatively stable and requires potent oxidation conditions.[2][4]- Increase Oxidant Stoichiometry: Gradually increase the molar equivalents of the oxidizing agent (e.g., KMnO₄). Monitor the reaction progress by TLC or LC-MS to avoid over-oxidation.- Optimize Reaction Temperature: Cautiously increase the reaction temperature. For KMnO₄ oxidations, heating is often necessary to initiate and sustain the reaction.[4]- Extend Reaction Time: Allow the reaction to proceed for a longer duration, ensuring the starting material is fully consumed.
Over-oxidation/Ring Degradation Harsh oxidation conditions (e.g., excessive oxidant, high temperature) can lead to the degradation of the pyridine ring or the formation of unwanted byproducts. The electron-donating methoxy group can activate the ring towards oxidative cleavage.- Controlled Addition of Oxidant: Add the oxidizing agent portion-wise to maintain better control over the reaction exotherm and concentration.[4]- Use a Milder Oxidizing Agent: Consider alternative oxidizing agents like nitric acid or selenium dioxide, which may offer better selectivity under specific conditions.[2]- Precise Temperature Control: Maintain a consistent and optimal reaction temperature using a temperature-controlled bath.
Side Reactions (e.g., Decarboxylation) Picolinic acids are susceptible to thermal decarboxylation, especially at elevated temperatures in the presence of acid or base. The proximity of the carboxylic acid to the ring nitrogen facilitates this process.[1]- Moderate Work-up and Purification Temperatures: Avoid excessive heat during solvent removal and purification steps.- pH Control: Maintain a neutral or slightly acidic pH during work-up to minimize base-catalyzed decarboxylation.
Losses During Work-up and Purification The product may have some solubility in the aqueous phase during extraction, or it may be lost during crystallization or chromatography.- Optimize Extraction pH: Adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility before extraction with an organic solvent.- Saturate Aqueous Layer: Before extraction, saturate the aqueous layer with a salt like NaCl to decrease the solubility of the product.- Careful Selection of Recrystallization Solvent: Choose a solvent system that provides good recovery of the product upon cooling.

Experimental Workflow for Oxidation of 3-Chloro-5-methoxy-2-picoline:

Oxidation Workflow A 1. Dissolve 3-chloro-5-methoxy-2-picoline in an appropriate solvent (e.g., water, pyridine). B 2. Add oxidizing agent (e.g., KMnO₄) portion-wise with stirring. A->B Reagent Addition C 3. Heat the reaction mixture to the target temperature (e.g., 80-100°C). B->C Heating D 4. Monitor reaction progress by TLC or LC-MS until starting material is consumed. C->D Reaction E 5. Quench the reaction (e.g., with sodium bisulfite for KMnO₄). D->E Quenching F 6. Filter to remove inorganic solids (e.g., MnO₂). E->F Filtration G 7. Acidify the filtrate to precipitate the product. F->G Acidification H 8. Isolate the product by filtration. G->H Isolation I 9. Purify by recrystallization or column chromatography. H->I Purification

Caption: A typical experimental workflow for the oxidation of 3-chloro-5-methoxy-2-picoline.

Issue 2: Formation of Impurities and Side Products

Observed Problem: The final product is contaminated with significant amounts of impurities, making purification difficult.

Potential Causes & Solutions:

Potential Cause Underlying Chemistry Recommended Solution
Incomplete Chlorination or Methoxylation If the starting material, 3-chloro-5-methoxy-2-picoline, is not pure, impurities will be carried through the synthesis. For example, incomplete chlorination could leave 5-methoxy-2-picoline, which would be oxidized to 5-methoxypicolinic acid.- Verify Starting Material Purity: Use NMR and GC-MS to confirm the purity of the 3-chloro-5-methoxy-2-picoline before starting the oxidation.- Purify Starting Material: If necessary, purify the starting picoline derivative by distillation or column chromatography.
Formation of Isomeric Products Depending on the synthetic route to the starting picoline, isomeric impurities could be present. For example, if chlorination is not regioselective, other chloro-isomers could be formed and subsequently oxidized.- Optimize Regioselective Synthesis of Precursor: Re-evaluate and optimize the conditions for the chlorination and methoxylation steps to ensure high regioselectivity.[1]
Hydrolysis of the Chloro Group Under harsh basic conditions during work-up, the chloro group can be susceptible to nucleophilic substitution by hydroxide, leading to the formation of 3-hydroxy-5-methoxypicolinic acid.- Avoid Strong Basic Conditions: Use a milder base for any necessary pH adjustments during work-up, or perform the work-up at lower temperatures.- Minimize Exposure Time to Base: If basic conditions are unavoidable, minimize the time the product is exposed to the base.

Logical Relationship of Purity:

Purity Logic Start Pure Starting Material (3-chloro-5-methoxy-2-picoline) Reaction Optimized Reaction Conditions (Controlled Oxidation) Start->Reaction Workup Careful Work-up (pH & Temp Control) Reaction->Workup Purification Effective Purification (Recrystallization/Chromatography) Workup->Purification Product High Purity Product Purification->Product

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Technical Support Center: Navigating Side Reactions in the Synthesis of Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of picolinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common synthetic challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.

Picolinic acid and its derivatives are crucial building blocks in pharmaceuticals, agrochemicals, and materials science, primarily due to their chelating properties and unique electronic characteristics.[1] However, their synthesis is often plagued by side reactions stemming from the interplay of the carboxylic acid function and the electron-deficient, yet nucleophilic, pyridine ring. This guide provides a structured approach to identifying, understanding, and mitigating these unwanted transformations.

Section 1: Frequently Asked Questions (FAQs) about Common Side Reactions

This section addresses high-level questions that researchers frequently encounter.

FAQ 1: What are the most common side reactions when activating the carboxylic acid group of picolinic acid for amide or ester formation?

When activating the carboxylic acid of picolinic acid, several side reactions can occur, leading to low yields and purification challenges. A primary issue is the formation of an unstable activated intermediate. For instance, when using coupling reagents like dicyclohexylcarbodiimide (DCC), the intermediate O-acylisourea can rearrange to a stable, unreactive N-acylurea, which terminates the desired reaction.[2] Another common problem, especially with highly reactive activating agents like thionyl chloride, is the chlorination of the pyridine ring at the 4-position, yielding an unexpected chlorinated derivative alongside the desired product.[3][4]

FAQ 2: How does the pyridine nitrogen interfere with reactions, and what strategies can minimize these side reactions?

The lone pair of electrons on the pyridine nitrogen can act as a nucleophile or a Lewis base, leading to several complications. It can be alkylated or oxidized, and in metal-catalyzed reactions, it can coordinate to the metal center, inhibiting catalysis.[5] In molecules with a proximal leaving group, the pyridine nitrogen can undergo intramolecular cyclization, a significant side reaction.[6]

To mitigate these issues, the pyridine nitrogen can be protected. Common strategies include:

  • N-oxidation: Forming the pyridine N-oxide masks the lone pair, but deprotection often requires harsh reducing agents like zinc dust.[6]

  • Borane protection: Reaction with a borane source, like borane dimethyl sulfide complex, forms a stable adduct that blocks the nitrogen's reactivity. This protecting group can be readily removed with an acid workup.[6][7]

FAQ 3: What are the typical side products in palladium-catalyzed cross-coupling reactions involving halogenated picolinic acid derivatives?

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for C-C bond formation. However, with halogenated picolinic acid derivatives, several side reactions can diminish the yield of the desired product.[8] These include:

  • Protodehalogenation: The replacement of the halogen atom with a hydrogen atom from the solvent or base.

  • Homo-coupling: The coupling of two molecules of the organoborane reagent or two molecules of the halide.

  • Catalyst Inhibition: The Lewis basic pyridine nitrogen can coordinate to the palladium catalyst, reducing its activity.[5] Using bulky, electron-rich phosphine ligands can often overcome this inhibition.[5]

Section 2: Troubleshooting Guides for Specific Synthetic Steps

This section offers detailed guides to troubleshoot common synthetic transformations, presented in a "Problem -> Probable Cause -> Suggested Solution" format.

Guide 1: Amide Bond Formation using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a popular and efficient coupling reagent for amide bond formation.[9][10] However, challenges can still arise.

Problem: Low yield of the desired picolinamide, with significant amounts of unreacted starting material or unidentifiable byproducts.

Probable Cause Suggested Solution
Incomplete Carboxylic Acid Activation Ensure the use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to deprotonate the carboxylic acid, allowing it to react with HATU.[11] Allow the picolinic acid, HATU, and base to stir for a short period (e.g., 15-30 minutes) to form the activated ester before adding the amine.[12]
Reaction with Nucleophilic Functional Groups If your amine starting material contains other nucleophilic groups (e.g., hydroxyl or thiol), these can compete in the reaction with the activated picolinic acid.[13] Consider protecting these functional groups before the coupling reaction.
Byproduct Contamination The reaction generates tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt) as byproducts, which can complicate purification.[13] These are generally water-soluble and can often be removed by an aqueous workup.
Steric Hindrance If either the picolinic acid derivative or the amine is sterically hindered, the reaction rate may be slow. Increasing the reaction temperature or extending the reaction time may be necessary.
  • Dissolve the picolinic acid derivative (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU (1.1 eq.) and a non-nucleophilic base like DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

HATU_Coupling cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reaction Potential Side Reaction Picolinic_Acid Picolinic Acid Base Base (e.g., DIPEA) Picolinic_Acid->Base Deprotonation Activated_Ester OAt-Active Ester Picolinic_Acid->Activated_Ester + HATU, Base HATU HATU Desired_Amide Desired Picolinamide Activated_Ester->Desired_Amide + Amine HOAt HOAt (byproduct) Side_Product Side Product Activated_Ester->Side_Product + Nucleophilic FG Amine Amine (R-NH2) Nucleophilic_FG Other Nucleophilic Functional Group (e.g., -OH, -SH) Suzuki_Cycle Pd0 Pd(0)L_n Ox_Ad Oxidative Addition RPdXAr R-Pd(II)-X L_n Pd0->RPdXAr + R-X Transmetal Transmetalation RPdAr R-Pd(II)-Ar' L_n RPdXAr->RPdAr + Ar'-B(OH)₂ + Base Proto_Dehalo Protodehalogenation RPdXAr->Proto_Dehalo [H⁺] RPdAr->Pd0 Red_Elim Reductive Elimination RAr Desired Product (Picolinyl-Ar') Red_Elim->RAr RX Picolinyl-X ArBOH2 Ar'-B(OH)₂ Homo_Coup Homo-coupling ArBOH2->Homo_Coup O₂ Base Base

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Technical Support Center: Optimizing Reaction Conditions for Halogenated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing reactions involving halogenated pyridine compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and modifying these crucial heterocyclic scaffolds. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstones of modern synthetic chemistry, particularly for constructing C-C and C-N bonds with halogenated pyridines.[1][2] However, the unique electronic properties of the pyridine ring can introduce specific challenges.

FAQ 1: My Suzuki-Miyaura coupling with a 2-chloropyridine is sluggish or failing. What are the likely causes and how can I fix it?

Answer:

Low reactivity of 2-chloropyridines is a common issue stemming from the compound's electronic nature and the strength of the C-Cl bond.[3] Here’s a systematic approach to troubleshoot this problem:

  • Catalyst and Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough.

    • Recommendation: Switch to a more active catalytic system. Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands combined with a palladium source like Pd(OAc)₂ are often more effective for these less reactive substrates.[3]

  • Base Selection: The base is critical for the transmetalation step.

    • Recommendation: Screen various bases. Strong, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or KF are frequently used.[3] The solubility of the base can also be a factor; consider using a mixed solvent system (e.g., dioxane/water) to improve solubility.[3]

  • Solvent System: The solvent must effectively dissolve all reactants to facilitate the catalytic cycle.

    • Recommendation: A mixture of an organic solvent and water, such as dioxane/water or toluene/water, is often optimal.[3]

  • Reaction Temperature: Higher temperatures are often necessary to promote the oxidative addition of the less reactive 2-chloropyridine.[3]

    • Recommendation: Increase the reaction temperature, typically to the 80-120 °C range. Microwave irradiation can also be a valuable tool for accelerating these reactions.[3]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.

    • Recommendation: Ensure the reaction mixture is thoroughly degassed with an inert gas like argon or nitrogen before adding the catalyst and maintain this atmosphere throughout the reaction.[3]

Data Presentation: Starting Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines
ParameterStarting RecommendationRationale
Catalyst Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%)Highly active system for challenging substrates.
Base K₃PO₄ (2.0-3.0 equiv.)Strong, effective base for transmetalation.[4]
Solvent Dioxane/H₂O (e.g., 4:1)Good solubility for reactants and base.
Temperature 100-110 °COvercomes activation barrier for C-Cl bond cleavage.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Pyridine
  • To an oven-dried reaction vessel, add the halogenated pyridine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[5]

  • Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.[5]

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand in the degassed organic solvent.

  • Add the catalyst solution to the reaction vessel via syringe, followed by the degassed water.

  • Heat the reaction mixture to the desired temperature and monitor its progress using TLC or GC-MS.[6]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product using flash column chromatography.[6]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)Ln-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

FAQ 2: I am observing significant side products in my Buchwald-Hartwig amination of a bromopyridine. What could be the cause?

Answer:

Side product formation in Buchwald-Hartwig aminations can arise from several factors, including catalyst deactivation, competing reactions, and substrate instability.

  • Homocoupling of the Amine or Aryl Halide: This can occur if the reductive elimination is slow or if the catalyst system promotes these side reactions.

    • Recommendation: Adjust the ligand-to-metal ratio. A higher ligand concentration can sometimes suppress homocoupling. Also, consider using a different ligand that favors the desired C-N bond formation.

  • Hydrodehalogenation: The bromo group is replaced by a hydrogen atom.

    • Recommendation: This often points to issues with the base or solvent. Ensure the solvent is anhydrous and the base is not overly aggressive. Using a weaker base or lower reaction temperature might be beneficial.

  • Pyridine N-oxide Formation: If the reaction is not performed under strictly inert conditions, oxidation of the pyridine nitrogen can occur.

    • Recommendation: Rigorous degassing of all solvents and reagents is crucial. Maintain a positive pressure of an inert gas throughout the reaction.

Section 2: Troubleshooting Metalation and Halogen-Metal Exchange Reactions

Directed ortho-metalation (DoM) and halogen-metal exchange are powerful techniques for the regioselective functionalization of pyridines.[7] However, these reactions are often sensitive to reaction conditions.

FAQ 3: My attempt at ortho-lithiation of a substituted pyridine is giving low yields and a mixture of regioisomers. How can I improve the selectivity?

Answer:

Regioselectivity in pyridine lithiation is a delicate balance of steric and electronic effects, as well as the choice of the lithiating agent and reaction conditions.

  • Choice of Base: The choice of organolithium base is critical.

    • Recommendation: For simple pyridines, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are preferred to minimize nucleophilic addition to the pyridine ring.[8] For pyridines with directing groups, n-butyllithium can be effective.[9]

  • Temperature Control: These reactions are typically performed at low temperatures to prevent side reactions and ensure kinetic control.

    • Recommendation: Maintain a low temperature, often -78 °C, throughout the addition of the base and the electrophile.[10] Inconsistent temperature can lead to loss of regioselectivity.

  • Solvent Effects: The coordinating ability of the solvent can influence the aggregation state and reactivity of the organolithium reagent.

    • Recommendation: Tetrahydrofuran (THF) is a common choice due to its good solvating properties. However, in some cases, less coordinating solvents like diethyl ether or even non-coordinating hydrocarbon solvents might be necessary to achieve the desired selectivity.[11]

Visualization: Decision Tree for Pyridine Lithiationdot

Lithiation_Decision

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Technical Support Center: 3-Chloro-5-methoxypicolinic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-5-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming stability issues encountered when working with this compound in solution. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential degradation, ensuring the integrity and success of your experiments.

Introduction: Understanding the Molecule

This compound is a substituted picolinic acid derivative with a unique electronic and steric profile that makes it a valuable building block in pharmaceutical and agrochemical research.[1][2] The presence of an electron-withdrawing chloro group and an electron-donating methoxy group on the pyridine ring influences its reactivity and stability.[3] While robust as a solid, its stability in solution can be compromised by various factors, leading to the formation of degradation products that can impact experimental outcomes. This guide provides a proactive approach to identifying and mitigating these stability challenges.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a slight yellow discoloration over time. What could be the cause?

A slight yellowing of the solution upon storage is often an early indicator of degradation. This can be triggered by exposure to light (photodegradation) or shifts in pH. The pyridine ring system is susceptible to photolytic degradation, which can lead to the formation of colored byproducts.[4] We recommend preparing solutions fresh and protecting them from light by using amber vials or wrapping the container in aluminum foil.

Q2: I'm observing a loss of potency or unexpected side reactions in my experiments. Could this be related to the stability of my this compound stock solution?

Yes, this is a strong possibility. Degradation of this compound will reduce its effective concentration and introduce new, potentially reactive species into your experiment. Hydrolysis of the chloro or methoxy group, or decarboxylation, can lead to compounds with different biological and chemical activities. It is crucial to use freshly prepared solutions or to have validated the stability of your stock solution under your specific storage conditions.

Q3: What are the primary degradation pathways for this compound in solution?

Based on the chemistry of related chlorinated picolinic acids, the primary degradation pathways are likely to be:

  • Hydrolysis: The chloro and methoxy groups on the pyridine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions. This would result in the formation of the corresponding hydroxy- and chloro-hydroxy-picolinic acid derivatives.

  • Photodegradation: Exposure to UV or even ambient light can induce degradation of the pyridine ring.[4]

  • Oxidative Degradation: Although generally less common for this class of compounds, oxidative degradation can occur in the presence of oxidizing agents or under certain conditions.

Q4: What is the recommended solvent for dissolving this compound to maximize stability?

For immediate use, high-purity aprotic solvents such as DMSO or DMF are generally preferred for initial stock solutions as they are less likely to participate in hydrolytic degradation. For aqueous buffers, it is critical to control the pH and use the solution promptly. The solubility of picolinic acids is pH-dependent; they are generally more soluble at neutral to basic pH.[5] However, stability may be compromised at higher pH. Therefore, a careful balance must be struck. We recommend preparing a concentrated stock in an aprotic solvent and diluting it into your aqueous buffer immediately before the experiment.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter and provides a logical workflow for troubleshooting.

Issue 1: Inconsistent results or loss of biological activity over time.
  • Question: Are you using a freshly prepared solution of this compound for each experiment?

    • Answer & Action: If not, this is the most likely culprit. Prepare a fresh solution from solid material for each experiment. If you must use a stock solution, it is imperative to validate its stability over the intended period of use.

  • Question: How are you storing your stock solution?

    • Answer & Action: Stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting the stock solution into single-use vials is highly recommended.

  • Question: Have you considered the pH of your experimental buffer?

    • Answer & Action: Extreme pH values can catalyze hydrolysis. If your experiment allows, work in a buffered solution close to neutral pH. If you must work at acidic or basic pH, minimize the time the compound is in that solution.

Issue 2: Appearance of unknown peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
  • Question: Are these unknown peaks present in a freshly prepared solution?

    • Answer & Action: If so, they may be impurities from the synthesis of the starting material. If they appear or increase in intensity over time, they are likely degradation products.

  • Question: How does the peak area of your parent compound change over time?

    • Answer & Action: A corresponding decrease in the peak area of this compound as the unknown peaks increase is a strong indication of degradation. A stability-indicating analytical method is essential to monitor this.

  • Question: Have you performed a forced degradation study?

    • Answer & Action: A forced degradation study is a systematic way to intentionally degrade your compound under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and validate that your analytical method can resolve them from the parent compound.[6][7][8][9]

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution
  • Solvent Selection: Use anhydrous, high-purity DMSO or DMF.

  • Preparation: Accurately weigh the desired amount of this compound and dissolve it in the chosen solvent to a final concentration of 10-50 mM. Ensure complete dissolution by gentle vortexing or sonication in a water bath.

  • Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage (up to one month, stability should be verified).

  • Usage: When needed, thaw a single aliquot at room temperature, use it for the experiment, and discard any unused portion. Avoid repeated freeze-thaw cycles.

Protocol 2: Outline for a Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[6][7]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Concentration/TemperatureDuration
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M24-72 hours at RT, or 2-8 hours at 60°C
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M24-72 hours at RT, or 2-8 hours at 60°C
Oxidation Hydrogen Peroxide (H₂O₂)3%24 hours at RT
Thermal Degradation Heat60-80°C24-72 hours
Photodegradation UV light (254 nm/365 nm) and visible lightICH recommended light exposureUntil significant degradation is observed

Methodology:

  • Prepare a solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol to ensure solubility).

  • Expose aliquots of this solution to the stress conditions outlined in Table 1. Include a control sample stored under normal conditions.

  • At various time points, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to an appropriate concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC-UV or LC-MS method.

Protocol 3: Stability-Indicating HPLC-UV Method Development

A robust analytical method is crucial for monitoring the stability of this compound.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound from potential degradation products.[10]

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by a UV scan).

  • Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. The forced degradation samples are used to demonstrate the specificity of the method.[11][12]

Visualizing Degradation Pathways and Troubleshooting

To aid in understanding the potential degradation mechanisms and the troubleshooting process, the following diagrams are provided.

G 3-Chloro-5-methoxypicolinic_acid 3-Chloro-5-methoxypicolinic_acid Hydrolysis_Products Hydroxy/Chloro-hydroxy derivatives 3-Chloro-5-methoxypicolinic_acid->Hydrolysis_Products Acid/Base Photodegradation_Products Ring-opened or rearranged products 3-Chloro-5-methoxypicolinic_acid->Photodegradation_Products Light (UV/Vis) Oxidative_Products Oxidative_Products 3-Chloro-5-methoxypicolinic_acid->Oxidative_Products Oxidizing agents

Caption: Potential degradation pathways of this compound.

G Inconsistent_Results Inconsistent Results/ Loss of Activity Fresh_Solution Use Fresh Solution Inconsistent_Results->Fresh_Solution Is solution fresh? Proper_Storage Proper Storage: -80°C, protected from light, single-use aliquots Inconsistent_Results->Proper_Storage How is it stored? Control_pH Control Experimental pH Inconsistent_Results->Control_pH What is the pH? Validate_Stock_Stability Validate Stock Solution Stability Proper_Storage->Validate_Stock_Stability

Caption: Troubleshooting workflow for inconsistent experimental results.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025-11-05). [Link]

  • Forced Degradation Studies. MedCrave online. (2016-12-14). [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022-11-30). [Link]

  • Forced Degradation Studies. SciSpace. (2016-12-14). [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • stability-indicating uplc method: Topics by Science.gov. [Link]

  • Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. MDPI. [Link]

  • 2-Chloropyridine-3-carboxylic acid. ResearchGate. [Link]

  • LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. PMC - NIH. [Link]

  • LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation path. [Link]

  • Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace. [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. IJRPC. [Link]

  • Forced degradation of recombinant monoclonal antibodies: A practical guide. PMC - NIH. [Link]

  • Modifications of Porphyrins and Hydroporphyrins for Their Solubilization in Aqueous Media. [Link]

  • A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. NIH. [Link]

  • Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals. PubMed. [Link]

  • Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products. PubMed. (2017-01-05). [Link]

  • Preparation strategy and stability of deep eutectic solvents based on choline chloride-carboxylic acid | Request PDF. ResearchGate. [Link]

  • Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. ResearchGate. (2025-08-10). [Link]

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Challenges in the scale-up synthesis of 3-Chloro-5-methoxypicolinic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up synthesis of this important chemical intermediate. Here, we address common challenges and provide practical, field-proven solutions to facilitate a smooth and efficient synthesis process.

Introduction to Synthetic Strategies

The synthesis of this compound on a larger scale presents several challenges, primarily centered around regioselectivity, reaction control, and purification. Three primary synthetic routes are commonly considered, each with its own set of advantages and potential difficulties. This guide will focus on providing troubleshooting and frequently asked questions for each of these pathways.

Route 1: From 5-Hydroxypicoline

This route involves a multi-step process starting with the more readily available 5-hydroxypicoline. The key transformations are chlorination, methylation, and subsequent oxidation of the methyl group to a carboxylic acid.

Visualizing the Workflow: Route 1

Route_1_Workflow Route 1: From 5-Hydroxypicoline A 5-Hydroxypicoline B Chlorination (e.g., N-Chlorosuccinimide) A->B Step 1 C 3-Chloro-5-hydroxy-2-methylpyridine B->C D Methylation (e.g., Methyl Iodide, DMS) C->D Step 2 E 3-Chloro-5-methoxy-2-methylpyridine D->E F Oxidation (e.g., KMnO4) E->F Step 3 G This compound F->G

Caption: Synthetic pathway starting from 5-Hydroxypicoline.

Troubleshooting and FAQs for Route 1

Q1: During the chlorination of 5-hydroxypicoline with N-Chlorosuccinimide (NCS), I am observing the formation of multiple chlorinated isomers. How can I improve the regioselectivity for the desired 3-chloro product?

A1: This is a common challenge due to the activating nature of the hydroxyl group and the pyridine nitrogen, which can direct chlorination to multiple positions. Here’s how to address this:

  • Controlling Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. Start the reaction at 0°C and allow it to slowly warm to room temperature.

  • Solvent Choice: The choice of solvent can influence the regioselectivity. Acetonitrile or dichloromethane are often good starting points. Protic solvents should generally be avoided as they can react with NCS.

  • Order of Addition: Adding the NCS solution portion-wise to the solution of 5-hydroxypicoline can help to maintain a low concentration of the chlorinating agent, which can favor the desired isomer.

  • Alternative Chlorinating Agents: While NCS is generally preferred for its milder nature, other reagents like sulfuryl chloride (SO₂Cl₂) could be explored, though they are more hazardous and may require more stringent reaction control.[1]

Q2: The methylation step using methyl iodide is proceeding slowly, and upon extended reaction times, I see byproducts. What are the likely side reactions and how can I optimize this step?

A2: Slow methylation and byproduct formation can be due to several factors. The primary side reaction is often N-methylation of the pyridine ring, leading to a quaternary ammonium salt, which can be difficult to remove.

  • Choice of Base: A non-nucleophilic, sterically hindered base is crucial. Potassium carbonate is a common choice, but for a more robust reaction, consider using a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide.

  • Alternative Methylating Agents: Dimethyl sulfate (DMS) is a more reactive and often more cost-effective methylating agent for scale-up, though it is more toxic and requires careful handling.

  • Temperature Control: While heating can accelerate the reaction, it can also promote N-methylation. A moderate temperature (e.g., 40-50°C) is often a good compromise.

  • Monitoring the Reaction: Closely monitor the reaction by TLC or HPLC to determine the optimal reaction time and avoid prolonged heating once the starting material is consumed.

Q3: The oxidation of 3-chloro-5-methoxy-2-methylpyridine with potassium permanganate (KMnO₄) is giving a low yield of the desired carboxylic acid. What are the common pitfalls in this oxidation step?

A3: Oxidation of substituted picolines can be challenging, with incomplete reaction or over-oxidation being common issues.[2]

  • Incomplete Reaction: This is often due to insufficient oxidant or reaction time. Ensure at least a stoichiometric amount of KMnO₄ is used, and consider a slight excess. The reaction is typically performed in an aqueous solution and may require heating to reflux for several hours. The disappearance of the purple permanganate color is an indicator of consumption, but not necessarily complete conversion of the starting material.

  • Over-oxidation and Ring Opening: While less common for the pyridine ring itself under these conditions, harsh conditions can lead to degradation. Control the temperature and reaction time carefully.

  • Workup and Isolation: The workup of permanganate oxidations can be cumbersome due to the formation of manganese dioxide (MnO₂). Efficient filtration is key. The product is often isolated by acidification of the filtrate to precipitate the carboxylic acid. Ensure the pH is sufficiently low (typically pH 2-3) to fully protonate the carboxylate.

  • Alternative Oxidation Methods: If KMnO₄ proves problematic, consider alternative oxidation methods such as catalytic oxidation with a vanadium-based catalyst and an oxidant like hydrogen peroxide, or continuous flow oxidation using air.[3]

Route 2: Directed ortho-Metalation (DoM) of 3-Chloro-5-methoxypyridine

This route offers a more direct approach by functionalizing the C-2 position of the pyridine ring. It involves the use of a strong organolithium base to deprotonate the position ortho to the directing group, followed by quenching with a carboxylating agent like carbon dioxide.

Visualizing the Workflow: Route 2

Route_2_Workflow Route 2: Directed ortho-Metalation A 3-Chloro-5-methoxypyridine B Directed ortho-Metalation (e.g., n-BuLi, LDA) A->B Step 1 C 2-Lithio-3-chloro-5-methoxypyridine B->C D Carboxylation (e.g., CO2 gas or dry ice) C->D Step 2 E Lithium 3-chloro-5-methoxypicolinate D->E F Acidic Workup E->F Step 3 G This compound F->G

Caption: Synthetic pathway via Directed ortho-Metalation.

Troubleshooting and FAQs for Route 2

Q1: I am getting a low yield of the desired carboxylic acid after the Directed ortho-Metalation (DoM) and carboxylation. What are the critical parameters for a successful DoM reaction at scale?

A1: DoM reactions are powerful but require stringent control of reaction conditions, especially at a larger scale.

  • Strictly Anhydrous and Inert Conditions: Organolithium reagents are extremely reactive towards water and oxygen. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.[4]

  • Choice of Base and Temperature: n-Butyllithium (n-BuLi) is a common choice, but for substrates prone to nucleophilic addition, a less nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is preferred.[5] The reaction is typically carried out at low temperatures (-78°C) to prevent side reactions and ensure regioselectivity.

  • Regioselectivity: The methoxy group is a stronger directing group than the chloro group in DoM.[6] Therefore, deprotonation is expected to occur at the C-2 position, ortho to the methoxy group. However, competing deprotonation at other positions can occur if the conditions are not optimal.

  • Carboxylation: The introduction of carbon dioxide must be done carefully. For smaller scales, pouring the reaction mixture over crushed dry ice is effective. For larger scales, bubbling dry CO₂ gas through the solution is more practical. Ensure the CO₂ is dry and that the addition is done at a low temperature to prevent side reactions of the organolithium with the newly formed carboxylate.

Q2: I am observing the formation of byproducts, including what appears to be a dimer of the starting material. What is causing this and how can it be prevented?

A2: Dimerization and other side reactions in DoM of pyridines are often due to the reaction of the lithiated intermediate with the starting material.[1]

  • Slow Addition of the Base: Add the organolithium base slowly to the solution of the pyridine derivative at a low temperature. This maintains a low concentration of the base and minimizes side reactions.

  • Use of a Hindered Base: As mentioned, using LDA or LiTMP can reduce the rate of nucleophilic addition to the pyridine ring, which can be a competing side reaction.

  • Inverse Addition: In some cases, adding the substrate solution to the base solution (inverse addition) can be beneficial.

Q3: What are the main safety concerns when scaling up a Directed ortho-Metalation reaction?

A3: The primary safety concerns revolve around the use of organolithium reagents.[7]

  • Pyrophoricity: Organolithium reagents, particularly n-BuLi and tert-BuLi, are pyrophoric and will ignite on contact with air. They must be handled under an inert atmosphere at all times.

  • Exothermic Quenching: The quenching of organolithium reagents with protic sources (including the acidic workup) is highly exothermic and can lead to a rapid temperature increase if not controlled. Quenching should be done slowly and with efficient cooling.

  • Cryogenic Temperatures: Maintaining a large-scale reaction at -78°C requires specialized equipment and careful monitoring.

Route 3: From a Picolinonitrile Intermediate

This strategy involves the synthesis of 3-chloro-5-methoxypicolinonitrile, followed by hydrolysis to the carboxylic acid. This can be an effective route if the nitrile can be synthesized efficiently.

Troubleshooting and FAQs for Route 3

Q1: The hydrolysis of 3-chloro-5-methoxypicolinonitrile to the carboxylic acid is incomplete, even after prolonged heating. How can I drive this reaction to completion?

A1: The hydrolysis of sterically hindered or electronically deactivated nitriles can be challenging.

  • Acidic Hydrolysis: Heating the nitrile under reflux with a strong acid like concentrated hydrochloric acid or sulfuric acid is a common method.[8] The reaction proceeds via an amide intermediate. To ensure complete hydrolysis of the amide, extended reaction times and high temperatures may be necessary.

  • Basic Hydrolysis: Alternatively, heating with a strong base like sodium hydroxide will produce the sodium salt of the carboxylic acid.[8] This is often followed by acidification to isolate the free acid. For hindered nitriles, a co-solvent like ethanol or dioxane may be needed to improve solubility.

  • Microwave-Assisted Hydrolysis: For difficult cases, microwave irradiation can significantly accelerate the hydrolysis reaction.

Q2: During the acidic hydrolysis of the nitrile, I am observing some decarboxylation of the final product. How can I minimize this?

A2: Picolinic acids can be susceptible to decarboxylation at high temperatures, especially in the presence of strong acids.

  • Temperature Control: Use the lowest temperature that allows for a reasonable reaction rate.

  • Choice of Acid: While both HCl and H₂SO₄ are effective, the choice may influence the rate of decarboxylation. It is worth screening both to find the optimal conditions.

  • Reaction Time: Monitor the reaction closely and avoid unnecessarily long reaction times once the hydrolysis is complete.

General Purification Challenges

Q: My final product, this compound, is difficult to purify by crystallization. What are some effective purification strategies?

A: Purification of polar, functionalized aromatic compounds can be challenging.

  • Crystallization: The choice of solvent is critical. Picolinic acids have varying solubilities. A systematic screen of solvents (e.g., water, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) is recommended.[9] It is often beneficial to dissolve the crude product in a solvent in which it is highly soluble and then add an anti-solvent to induce crystallization.

  • Acid-Base Extraction: As a carboxylic acid, your product can be selectively extracted into an aqueous base (like sodium bicarbonate solution) from a non-polar organic solvent to remove non-acidic impurities. The product can then be re-precipitated by acidifying the aqueous layer.

  • Chromatography: If crystallization is ineffective, column chromatography on silica gel can be used. A polar eluent system, often containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and prevent streaking, will be required. For large-scale purification, techniques like preparative HPLC or flash chromatography may be necessary.

Experimental Protocol: Synthesis via Directed ortho-Metalation (Illustrative)

This protocol is provided as a representative example and should be optimized for your specific laboratory conditions and scale. All operations involving organolithium reagents must be performed by trained personnel under a strict inert atmosphere.

Reagent MW Amount Moles Equivalents
3-Chloro-5-methoxypyridine143.57(Specify)(Specify)1.0
Anhydrous THF-(Specify)--
n-Butyllithium (in hexanes)64.06(Specify)(Specify)1.1
Dry Ice (CO₂)44.01Excess--
Hydrochloric Acid (conc.)36.46As needed--

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel under an inert atmosphere.

  • Initial Charge: Charge the flask with 3-Chloro-5-methoxypyridine and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add the n-butyllithium solution via the dropping funnel, maintaining the internal temperature below -70°C. Stir the resulting mixture at -78°C for 1-2 hours.

  • Carboxylation: Quench the reaction by slowly adding crushed dry ice in portions, ensuring the temperature does not rise significantly. Alternatively, bubble dry CO₂ gas through the solution.

  • Warm-up and Quench: Allow the reaction mixture to slowly warm to room temperature. Carefully quench with water.

  • Workup: Separate the aqueous and organic layers. Wash the organic layer with water. Combine the aqueous layers and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

References

  • Zeitschrift für Naturforschung B. (Date not available). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. [Link]

  • MDPI. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. [Link]

  • Organic Syntheses. (Date not available). Picolinic acid hydrochloride. [Link]

  • Scilit. (Date not available). Relative ortho-directing power of fluorine, chlorine and methoxy group for the metalation reaction in the diazine series. [Link]

  • Wikipedia. (Date not available). Directed ortho metalation. [Link]

  • HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. [Link]

  • Baran Lab, Scripps Research. (Date not available). Directed Metalation: A Survival Guide. [Link]

  • ResearchGate. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. [Link]

  • Reddit. (2025). Working safe with methyliodide (MeI), precautions, deactivation, safety equipment. [Link]

  • Wikipedia. (Date not available). Picolinic acid. [Link]

  • IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids. [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • Cole-Parmer. (Date not available). Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. [Link]

  • Loba Chemie. (2016). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. [Link]

  • Chemguide. (Date not available). HYDROLYSING NITRILES. [Link]

  • Grokipedia. (Date not available). Directed ortho metalation. [Link]

  • RSC Publishing. (2012). Continuous flow metal-free oxidation of picolines using air. [Link]

  • Google Patents. (Date not available). EP3555049A1 - Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
  • Organic Chemistry Tutor. (Date not available). Hydrolysis of Nitriles. [Link]

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Technical Support Center: Byproduct Analysis in 3-Chloro-5-methoxypicolinic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 3-Chloro-5-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. We will delve into the causality behind byproduct formation, provide robust troubleshooting protocols, and offer validated analytical methods to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, potential impurities, and analytical approaches.

FAQ 1: What are the common synthetic routes to this compound?

Traditional synthetic methods for this compound typically involve the multi-step functionalization of a pyridine-based starting material.[1] Key strategies include:

  • From 5-hydroxypicoline: This route involves a sequence of chlorination, methylation, and oxidation. The 5-hydroxypicoline precursor is first chlorinated, commonly with N-chlorosuccinimide. The resulting 6-chloro-5-hydroxypicoline is then methylated using a reagent like methyl iodide in the presence of a base. Finally, the methyl group at the 2-position is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate to yield the final product.[1]

  • From methyl 3-chloro-5-hydroxypicolinate: A patented method describes the reaction of methyl 3-chloro-5-hydroxypicolinate with iodomethane in the presence of cesium carbonate in DMF to produce the methylated ester, which is then hydrolyzed to the desired acid.[1]

FAQ 2: What are the most likely byproducts in the synthesis of this compound?

Byproduct formation is highly dependent on the specific synthetic route and reaction conditions employed. However, some common classes of impurities to anticipate include:

  • Incomplete reaction products: Residual starting materials or intermediates from any of the synthetic steps can be present in the final product. For example, if starting from 5-hydroxypicoline, you might find unreacted 6-chloro-5-hydroxypicoline or the methylated intermediate prior to oxidation.

  • Over-oxidation or side-chain halogenation products: When using strong oxidizing agents like potassium permanganate, over-oxidation of the pyridine ring can occur, leading to ring-opened products or the formation of pyridine N-oxide derivatives.[2] Similarly, if chlorination is not perfectly regioselective, isomers with chlorine at different positions on the pyridine ring may be formed.

  • Decarboxylation products: Picolinic acids are known to undergo thermal decarboxylation, a reaction that is more facile than for its isomers, nicotinic and isonicotinic acids.[1] This can be exacerbated by high temperatures during reaction or workup, leading to the formation of 3-chloro-5-methoxypyridine.

  • Byproducts from side reactions with reagents: For instance, the use of thionyl chloride for chlorination can sometimes lead to the formation of chlorinated byproducts other than the desired product.[3]

FAQ 3: Which analytical techniques are best suited for identifying and quantifying byproducts in my reaction mixture?

A multi-technique approach is often necessary for comprehensive byproduct analysis. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is a powerful tool for separating and quantifying the main product from various byproducts. Reversed-phase HPLC is generally a good starting point for the analysis of these polar, aromatic compounds.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. It is invaluable for identifying unknown byproducts by providing molecular weight information.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile byproducts, such as the decarboxylated 3-chloro-5-methoxypyridine, GC-MS is an excellent analytical choice.[6] Derivatization may be necessary to analyze the carboxylic acid itself by GC.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of both the desired product and any isolated byproducts. It can provide detailed information about the substitution pattern on the pyridine ring.

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the synthesis of this compound.

Problem 1: Low yield of the desired product.
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Oxidation Monitor the reaction progress using TLC or HPLC. If starting material persists, consider adding more oxidizing agent or extending the reaction time.The oxidation of the methyl group to a carboxylic acid can be slow and may require careful optimization of stoichiometry and reaction time.
Suboptimal Reaction Temperature Carefully control the temperature for each step. For instance, methylation reactions may require specific temperature ranges for optimal conversion.Temperature fluctuations can lead to incomplete reactions or the formation of unwanted side products.
Degradation of Product Avoid excessive heat during workup and purification. If distillation is required, perform it under reduced pressure.As mentioned, picolinic acids can be susceptible to thermal decarboxylation.[1]
Poor Reagent Quality Ensure all reagents, especially oxidizing agents and chlorinating agents, are of high purity and activity.Impure or degraded reagents can lead to low conversion rates and the introduction of additional impurities.
Problem 2: Presence of an unexpected peak in the HPLC chromatogram.

Workflow for Byproduct Identification

Byproduct_Identification_Workflow Start Unexpected Peak in HPLC LCMS Analyze by LC-MS/MS Start->LCMS Initial Analysis GCMS Analyze by GC-MS (if volatile) Start->GCMS If suspected volatile NMR Isolate by Prep-HPLC & Analyze by NMR LCMS->NMR For Structural Detail Compare Compare with known impurities NMR->Compare GCMS->Compare Structure Elucidate Structure Compare->Structure End Byproduct Identified Structure->End

Caption: Workflow for identifying unknown byproducts.

Step-by-Step Protocol for Byproduct Identification:

  • Initial Characterization with LC-MS/MS:

    • Objective: To obtain the molecular weight of the unknown byproduct.

    • Protocol:

      • Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

      • Inject the sample into an LC-MS/MS system.

      • Analyze the mass spectrum corresponding to the unknown peak to determine its mass-to-charge ratio (m/z). This provides the molecular weight of the impurity.

  • Isolation by Preparative HPLC:

    • Objective: To obtain a pure sample of the byproduct for structural analysis.

    • Protocol:

      • Develop a preparative HPLC method based on the analytical method that provides good separation of the byproduct from the main product and other impurities.

      • Inject a concentrated solution of the crude product and collect the fraction corresponding to the unknown peak.

      • Evaporate the solvent to obtain the isolated byproduct.

  • Structural Elucidation by NMR:

    • Objective: To determine the chemical structure of the isolated byproduct.

    • Protocol:

      • Dissolve the isolated byproduct in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

      • Acquire 1H and 13C NMR spectra.

      • Analyze the chemical shifts, coupling constants, and integration to propose a structure consistent with the molecular weight obtained from LC-MS.

Problem 3: Difficulty in removing a specific impurity.
Impurity Type Recommended Purification Strategy Scientific Rationale
Starting Material (e.g., 5-hydroxypicoline derivative) Recrystallization from a suitable solvent system.The difference in polarity and crystal lattice energy between the starting material and the final product can be exploited for efficient separation by recrystallization.
Isomeric Byproducts Preparative HPLC or column chromatography.Isomers often have very similar physical properties, making them difficult to separate by simple recrystallization. Chromatographic techniques offer higher resolution for such separations.
Decarboxylated Byproduct (3-chloro-5-methoxypyridine) Acid-base extraction.The desired product is an acid and will be soluble in an aqueous base, while the neutral decarboxylated byproduct will remain in the organic phase.

Section 3: Experimental Protocols

Protocol 1: General Procedure for HPLC Analysis

This protocol provides a starting point for the analysis of this compound and its byproducts. Method optimization may be required based on your specific sample matrix.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_0 Separation & Quantification cluster_1 Identification HPLC HPLC Separation of components Quantification via UV detection MS Mass Spectrometry (MS) Molecular weight determination HPLC->MS LC-MS Coupling NMR NMR Spectroscopy Detailed structural elucidation HPLC->NMR After Isolation

Caption: Interplay of analytical techniques for byproduct analysis.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-(2-Hydroxyethyl)picolinic Acid.
  • Benchchem. (n.d.). This compound | Research Chemical.
  • ChemicalBook. (n.d.). 2-Picolinic acid synthesis.
  • Organic Syntheses. (n.d.). Picolinic acid hydrochloride.
  • PrepChem.com. (n.d.). Synthesis of picolinic acid.
  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • MDPI. (n.d.). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One.
  • Wikipedia. (n.d.). Pyridine.
  • Dong, M. W. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • RSC Publishing. (n.d.). Analytical Methods.
  • USGS Publications Warehouse. (n.d.). Method of Analysis at the US Geological Survey California Water Science Center, Sacramento Laboratory— Determination of Haloacetic Acid Formation Potential.
  • PMC. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies.

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Technical Support Center: Preventing Decarboxylation of Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling picolinic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the unintended decarboxylation of these versatile compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your reactions and the success of your synthetic endeavors.

I. Understanding the Challenge: The Instability of the Picolinic Acid Moiety

Picolinic acid and its derivatives are prone to decarboxylation, particularly under thermal stress. This reaction involves the loss of the carboxyl group as carbon dioxide (CO2), leading to the formation of a pyridine ring. The proximity of the carboxylic acid to the ring nitrogen facilitates this process, making it a common side reaction in various chemical transformations.

The Mechanism of Decarboxylation

The decarboxylation of picolinic acid is thought to proceed through the formation of a zwitterionic intermediate.[1] The nitrogen atom of the pyridine ring can be protonated, which in turn stabilizes the negative charge that develops on the ring as the C-C bond to the carboxyl group breaks. This process is often accelerated by heat.[2][3]

DecarboxylationMechanism cluster_0 Picolinic Acid Decarboxylation Pathway PicolinicAcid Picolinic Acid Derivative Zwitterion Zwitterionic Intermediate PicolinicAcid->Zwitterion Heat (Δ) Product Decarboxylated Product + CO2 Zwitterion->Product Loss of CO2

Caption: Simplified mechanism of picolinic acid decarboxylation.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might face during your experiments, providing actionable solutions grounded in chemical principles.

Question 1: My reaction is showing significant formation of the decarboxylated byproduct. How can I minimize this?

Answer: The primary driver for decarboxylation is often excessive heat.[3][4] Several strategies can be employed to mitigate this:

  • Lowering Reaction Temperature: This is the most direct approach. Evaluate if your desired transformation can proceed efficiently at a lower temperature. Even a reduction of 10-20 °C can significantly decrease the rate of decarboxylation.

  • Choice of Solvent: The solvent can play a crucial role. In some cases, polar aprotic solvents may stabilize the starting material and disfavor the transition state for decarboxylation. It has been noted that decarboxylation of picolinate ions is significantly influenced by the solvent, with water playing a critical role in some mechanisms.[5]

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to cumulative decarboxylation. Monitor your reaction progress (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to an acceptable level.

  • pH Control: The rate of decarboxylation can be pH-dependent. For instance, the decarboxylation of picolinic acids in aqueous solutions can have a maximum rate at a specific pH.[6] Buffering the reaction mixture might be a viable strategy.

Question 2: I am performing a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Ullmann) and observing decarboxylation. What can I do?

Answer: Decarboxylation can be a significant issue in metal-catalyzed reactions that require elevated temperatures. Here are some targeted solutions:

  • Catalyst and Ligand Selection:

    • Palladium-Catalyzed Reactions: For decarboxylative cross-coupling of 2-picolinic acid with aryl halides, specific palladium catalysts have been developed to promote the desired C-C bond formation over simple decarboxylation.[7]

    • Copper-Catalyzed Reactions (Ullmann-type): Picolinic acid itself can act as a ligand in copper-catalyzed reactions, such as the O-arylation of phenols.[8][9][10] In these cases, the reaction conditions are often optimized to favor the coupling pathway. Carefully follow established protocols for these reactions. The use of specific ligands can sometimes allow for milder reaction conditions.

  • Inhibition with Divalent Metal Ions: Studies have shown that divalent metal ions such as Cu²⁺, Mg²⁺, and Mn²⁺ can inhibit the decarboxylation of picolinic acid.[5][11] Introducing a small amount of a salt of one of these metals (if compatible with your reaction) could suppress the unwanted side reaction.

  • Esterification as a Protective Strategy: Converting the carboxylic acid to an ester can prevent decarboxylation. The picoloyl ester has been used as a versatile protecting group in carbohydrate chemistry.[12][13] After the coupling reaction, the ester can be hydrolyzed to regenerate the carboxylic acid.

Question 3: I am trying to form an amide from a picolinic acid derivative, but the reaction is messy and gives low yields, likely due to decarboxylation. What are the best practices?

Answer: Amide bond formation often requires activation of the carboxylic acid, which can make it more susceptible to side reactions if not handled correctly.

  • Use of Coupling Agents: Employing standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (hydroxybenzotriazole) can facilitate amide formation under milder conditions, thus avoiding the high temperatures that promote decarboxylation.[13][14][15]

  • Stepwise Activation: A two-step procedure can be beneficial. First, convert the picolinic acid to a more stable activated intermediate, such as an acid chloride or a mixed anhydride, at a low temperature. Then, in a separate step, add the amine nucleophile. This can provide better control over the reaction and minimize exposure of the activated acid to prolonged heating.

  • Alternative Methods: Consider direct amidation methods that utilize catalysts and avoid the need for stoichiometric activating agents, potentially allowing for milder reaction conditions.[16]

III. Frequently Asked Questions (FAQs)

Q1: At what temperature does picolinic acid typically start to decarboxylate?

A1: The onset of significant decarboxylation can vary depending on the specific derivative and the reaction matrix (solvent, pH, etc.). However, temperatures above 100-150 °C are often cited as promoting this reaction.[3] Some highly activated derivatives may decarboxylate at even lower temperatures.

Q2: Are there any structural features in my picolinic acid derivative that might make it more or less prone to decarboxylation?

A2: Yes. Electron-withdrawing or electron-donating groups on the pyridine ring can influence the rate of decarboxylation.[5] Substituents at the 3-position can accelerate decarboxylation by interfering with the coplanarity of the carboxyl group and the ring, which weakens the bond to be broken.[5]

Q3: Can I use a protecting group for the carboxylic acid to prevent decarboxylation?

A3: Absolutely. Converting the carboxylic acid to an ester is a common and effective strategy. The choice of ester will depend on the stability required and the conditions needed for its eventual removal. The picoloyl group itself has been used as a protecting group that can be chemoselectively cleaved.[12][13]

Q4: Does the choice of base matter in reactions involving picolinic acid derivatives?

A4: Yes, the base can be critical. In some reactions, a strong base is used to deprotonate the carboxylic acid, forming the carboxylate. While this can be the desired reactive species, it's important to consider that the stability of the carboxylate and the overall reaction conditions will determine if decarboxylation becomes a competing pathway. In some cases, using a milder, non-nucleophilic base is preferable.

IV. Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of Picolinic Acid Derivatives Using EDC

This protocol provides a general method for forming an amide bond while minimizing the risk of decarboxylation.

  • Dissolve the picolinic acid derivative (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 - 1.5 eq.) and hydroxybenzotriazole (HOBt) (1.1 - 1.5 eq.). Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Slowly add the amine (1.0 - 1.2 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Once the reaction is complete, dilute with an appropriate solvent and wash with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

AmideCouplingWorkflow Start Dissolve Picolinic Acid Derivative in Solvent Cool Cool to 0 °C Start->Cool Activate Add EDC and HOBt, Stir for 30 min Cool->Activate AddAmine Add Amine Activate->AddAmine Warm Warm to Room Temperature and Stir AddAmine->Warm Monitor Monitor Reaction Progress Warm->Monitor Workup Reaction Work-up and Purification Monitor->Workup Reaction Complete End Isolated Amide Product Workup->End

Caption: Workflow for amide coupling of picolinic acid derivatives.

V. Summary of Key Parameters to Control

For quick reference, the following table summarizes the key experimental parameters and their impact on preventing decarboxylation.

ParameterRecommended Action to Prevent DecarboxylationRationale
Temperature Use the lowest effective temperature for the desired reaction.Decarboxylation is thermally driven; lower temperatures reduce the rate of this side reaction.
Reaction Time Monitor the reaction and minimize the overall time.Prolonged exposure to reaction conditions, even at moderate temperatures, can increase decarboxylation.
Solvent Choose a solvent that favors the desired reaction pathway at a lower temperature.The solvent can influence the stability of the starting material and intermediates.
pH/Additives Consider using buffers or adding inhibitory metal salts (e.g., MgCl₂, MnCl₂) if compatible.The rate of decarboxylation can be pH-dependent, and certain metal ions can inhibit the process.
Protecting Groups Convert the carboxylic acid to an ester for reactions requiring harsh conditions.Esters are generally more stable to decarboxylation than the free acid.

VI. References

  • Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 16, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link]

  • Decarboxylation. (2022, May 20). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. (n.d.). Canadian Science Publishing. Retrieved January 16, 2026, from [Link]

  • Decarboxylation. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Hammick reaction. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Decarboxylation of Carboxylic Acids. (2025, January 9). YouTube. Retrieved January 16, 2026, from [Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids. (2017, December 2). Chemistry Stack Exchange. Retrieved January 16, 2026, from [Link]

  • Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. (2020, May 19). RSC Publishing. Retrieved January 16, 2026, from [Link]

  • Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid. (n.d.). Chemical Communications. Retrieved January 16, 2026, from [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Regioselective Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective synthesis of substituted pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine chemistry. The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, making the precise control of substituent placement a critical challenge.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide for Common Synthesis Routes

This section addresses specific issues that may arise during common pyridine ring-forming reactions. Each problem is analyzed for its probable causes, followed by a step-by-step guide to resolution.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction for generating pyridines, but it can be susceptible to issues with yield and regioselectivity, especially with unsymmetrical starting materials.[3][4]

Problem: Low Yield or Reaction Failure

  • Probable Cause 1: Inefficient Reaction Conditions. Traditional methods often call for refluxing in ethanol, which can be slow and lead to side reactions.[5]

    • Solution:

      • Catalyst and Solvent Optimization: Consider employing a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles, which has been demonstrated to improve yields significantly.[5]

      • Solvent-Free Conditions: Explore solvent-free reactions using catalysts such as γ-Al2O3 nanoparticles at elevated temperatures (e.g., 90°C), which can lead to high yields in shorter reaction times.[5]

  • Probable Cause 2: Incomplete Oxidation of the Dihydropyridine Intermediate. The initial product of the Hantzsch reaction is a 1,4-dihydropyridine, which requires oxidation to the aromatic pyridine.[5]

    • Solution:

      • Verify Oxidant Stoichiometry and Efficacy: Ensure the use of an effective oxidizing agent (e.g., nitric acid, iodine, KMnO4) in the correct stoichiometric amount.[5]

      • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete conversion of the dihydropyridine intermediate.[5]

Problem: Poor Regioselectivity with Unsymmetrical β-Ketoesters

  • Probable Cause: Lack of Differentiation in Competing Reaction Pathways. Steric and electronic factors of the aldehyde and the β-ketoester heavily influence the regiochemical outcome.[3]

    • Solution:

      • Steric Control: Utilize bulky substituents on the aldehyde or the β-ketoester to favor the formation of the less sterically hindered pyridine product.[3]

      • Electronic Control: Modulate the electronic properties of the aromatic aldehyde (electron-withdrawing vs. electron-donating groups) to influence the reactivity of the intermediates and favor one regioisomer.[3]

      • Stepwise Condensation: To control the regioselectivity in unsymmetrical syntheses, pre-form the Knoevenagel adduct between the aldehyde and one equivalent of the β-ketoester before introducing the enamine (formed from the second equivalent of the β-ketoester and the nitrogen source).[4][5]

Bohlmann-Rahtz Pyridine Synthesis

This method involves the condensation of an enamine with an ethynylketone.[6] Regioselectivity issues often arise from the initial Michael addition step.[3]

Problem: Low Yield or Decomposition at High Temperatures

  • Probable Cause: High Thermal Energy Requirement for Cyclodehydration. The final cyclodehydration step often requires high temperatures, which can lead to the decomposition of starting materials or products.[4][5]

    • Solution:

      • Acid Catalysis: Employ a Brønsted acid catalyst like acetic acid or a solid acid catalyst such as Amberlyst-15 to lower the required reaction temperature.[5][6][7] Lewis acids like Yb(OTf)3 or ZnBr2 in a suitable solvent (e.g., toluene) can also be effective.[5][7]

Problem: Poor Regioselectivity

  • Probable Cause: Competing Michael Addition Pathways. With unsymmetrical enamines or ethynylketones, the initial conjugate addition can occur at two different sites, leading to a mixture of regioisomers.[3]

    • Solution:

      • Analyze Steric and Electronic Factors: The regiochemical outcome is often dictated by the steric and electronic properties of the substituents on both the enamine and the ethynylketone. A careful selection of substrates can favor one regioisomer.

      • Consider a Stepwise Approach: While a one-pot reaction is convenient, a stepwise approach where the enamine is formed in situ may offer better control over the subsequent Michael addition.[6]

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for producing highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[8][9]

Problem: Formation of Unexpected Byproducts

  • Probable Cause: Side Reactions of the 1,5-Dicarbonyl Intermediate. The 1,5-dicarbonyl intermediate is a key precursor that can undergo undesired reactions if not efficiently trapped by the ammonia source.[8]

    • Solution:

      • Ensure Efficient Trapping: Use ammonium acetate as both the nitrogen source and a mild acidic catalyst to promote the cyclization and dehydration steps, minimizing the lifetime of the 1,5-dicarbonyl intermediate.[9]

      • Optimize Reaction Temperature: The reaction temperature should be carefully controlled. Temperatures that are too high can lead to decomposition, while temperatures that are too low may result in an incomplete reaction.[8]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the regioselective functionalization of existing pyridine rings and the characterization of products.

Q1: How can I achieve C4-selective alkylation of a pyridine ring in a Minisci-type reaction?

A1: The Minisci reaction, a radical-based C-H functionalization, typically favors substitution at the C2 and C4 positions.[3] To achieve C4 selectivity, a common strategy is to use a removable blocking group on the pyridine nitrogen. For example, a maleate-derived blocking group can direct the Minisci-type decarboxylative alkylation exclusively to the C4 position.[3]

Q2: My electrophilic aromatic substitution (EAS) on pyridine is giving very low yields. What can I do?

A2: The pyridine ring is electron-deficient and therefore deactivated towards electrophilic aromatic substitution.[10] To enhance reactivity:

  • Introduce Activating Groups: If possible, start with a pyridine ring that has electron-donating groups.[11]

  • Utilize Pyridine N-oxide: A highly effective strategy is to first oxidize the pyridine to its N-oxide.[10][11] The N-oxide is more reactive towards electrophiles and directs substitution primarily to the C4 position. The N-oxide can be subsequently deoxygenated.[11]

Q3: How can I achieve substitution at the C3 position of pyridine?

A3: The C3 position is generally the most difficult to functionalize directly.[12] Strategies include:

  • Directed Ortho-Metalation (DoM): If a directing group is present at the C2 or C4 position, it can direct metalation to the C3 position, followed by quenching with an electrophile.[11]

  • Halogenation followed by Cross-Coupling: Halogenation of pyridine can sometimes be directed to the C3 position under specific conditions, and the resulting halopyridine can then be used in various cross-coupling reactions.

Q4: How can I reliably distinguish between different pyridine regioisomers?

A4: The characterization of pyridine regioisomers is crucial.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool. The chemical shifts and coupling patterns of the pyridine ring protons are highly sensitive to the substitution pattern.[13] In some cases, the range covered by the signals of the pyridine protons can be a characteristic feature for identifying the regiochemistry.[13] Two-dimensional NMR experiments like NOESY can reveal through-space interactions that help assign the structure.[13]

  • Gas Chromatography-Mass Spectrometry (GC/MS): Regioisomers often have different retention times in GC, and while their mass spectra may be similar, there can be subtle differences in fragmentation patterns.[13]

  • Regiospecific Synthesis: Synthesizing an authentic sample of one of the expected regioisomers through an unambiguous route provides a definitive standard for comparison.[13]

Section 3: Data Presentation and Experimental Protocols

Table 1: Comparison of Catalytic Systems for Bohlmann-Rahtz Synthesis
CatalystLoading (mol%)SolventTemperatureOutcome
None-TolueneRefluxHigh temperature required, potential decomposition[4][5]
Acetic AcidCo-solventTolueneRefluxLower reaction temperature, improved yields[7]
Amberlyst-15CatalyticToluene50°CLower reaction temperature, facile work-up[5]
Yb(OTf)320TolueneRefluxAccelerates multiple steps of the reaction[7]
ZnBr215TolueneRefluxEffective Lewis acid catalyst[7]
Experimental Protocol: C4-Selective Sulfonylation of Pyridine

This protocol describes a method for achieving C4-selective sulfonylation by activating pyridine with triflic anhydride, followed by the addition of a sulfinate salt.[3]

  • To a solution of pyridine (1.0 equiv) in a chosen anhydrous solvent at 0 °C under an inert atmosphere, add triflic anhydride (1.5 equiv) dropwise.

  • Stir the reaction mixture at 0 °C for 15 minutes to allow for the formation of the N-triflyloxypyridinium intermediate.

  • Add the sodium sulfinate salt (1.5 equiv) followed by a suitable base (2.0 equiv).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired 4-sulfonylated pyridine.[3]

Experimental Protocol: Solvent-Free Hantzsch Pyridine Synthesis

This protocol outlines a solvent-free approach using γ-Al2O3 nanoparticles as a catalyst.[5]

  • In a round-bottom flask, combine the aldehyde (1.0 equiv), β-ketoester (2.0 equiv), ammonium source (e.g., ammonium acetate, 1.1 equiv), and γ-Al2O3 nanoparticles (catalytic amount).

  • Heat the mixture at 90°C with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 5-25 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethanol to the flask and stir to dissolve the product.

  • Filter the mixture to recover the γ-Al2O3 nanoparticle catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1,4-dihydropyridine product.

  • The crude dihydropyridine must then be oxidized to the corresponding pyridine using a suitable oxidizing agent.

  • Purify the final product by recrystallization or column chromatography.

Section 4: Visualizations

Troubleshooting_Bohlmann_Rahtz start Bohlmann-Rahtz Synthesis Issue low_yield Low Yield / Decomposition start->low_yield poor_regio Poor Regioselectivity start->poor_regio cause_temp Cause: High Reaction Temperature low_yield->cause_temp cause_michael Cause: Competing Michael Addition poor_regio->cause_michael solution_catalyst Solution: Use Acid Catalyst (Brønsted or Lewis) cause_temp->solution_catalyst solution_stepwise Solution: Analyze Steric/Electronic Factors & Consider Stepwise Reaction cause_michael->solution_stepwise

Caption: Troubleshooting decision tree for Bohlmann-Rahtz synthesis.

Pyridine_Functionalization_Strategy start Desired Substitution Position? c2_c4 C2 or C4 start->c2_c4 c3 C3 start->c3 c2_strat Minisci Reaction (Consider blocking group for C4) Pyridine N-oxide + Nucleophile c2_c4->c2_strat c4_eas_strat Electrophilic Aromatic Substitution (Pyridine N-oxide for C4) c2_c4->c4_eas_strat c3_strat Directed Ortho-Metalation (DoM) with directing group at C2 or C4 c3->c3_strat

Caption: Decision tree for regioselective pyridine functionalization.

References

  • O'Malley, D. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved January 16, 2026, from [Link]

  • Dandepally, S. R., Williams, A. L., & Biscoe, M. R. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PMC. Retrieved January 16, 2026, from [Link]

  • Nimc, V. (2026). Pyridine Synthesis: A Comprehensive Overview. V.Nimc. Retrieved January 16, 2026, from [Link]

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Retrieved January 16, 2026, from [Link]

  • Kröhnke pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Dharmayanti, C., et al. (2024). Position Matters: Pyridine Regioisomers Influence Secondary Structure and Micelle Morphology in Polymer-Homopolypeptide Micelles. PubMed. Retrieved January 16, 2026, from [Link]

  • Giera, M., et al. (2007). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). RSC Publishing. Retrieved January 16, 2026, from [Link]

  • Dharmayanti, C., et al. (2024). Position Matters: Pyridine Regioisomers Influence Secondary Structure and Micelle Morphology in Polymer-Homopolypeptide Micelles. Biomacromolecules. Retrieved January 16, 2026, from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Efficient, mild and completely regioselective synthesis of substituted pyridines. Chemical Communications. Retrieved January 16, 2026, from [Link]

  • Oxidative Synthesis of Kröhnke Pyridines. (2018). ChemistryViews. Retrieved January 16, 2026, from [Link]

  • Constable, E. C. (2020). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. MDPI. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Green Chemistry in Picolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the green synthesis of picolinic acid. As a Senior Application Scientist, my goal is to provide you with practical, field-tested insights to navigate the common challenges encountered in these innovative synthetic routes. This guide is structured in a question-and-answer format to directly address specific issues, moving beyond simple protocols to explain the underlying scientific principles.

Picolinic acid (pyridine-2-carboxylic acid) is a vital building block for pharmaceuticals, herbicides, and dyes.[1] Traditional synthesis methods often rely on harsh oxidants like potassium permanganate or nitric acid, leading to significant waste and environmental concerns.[2][3][4] Green chemistry approaches aim to mitigate these issues by employing biocatalysis, safer reagents, renewable feedstocks, and more efficient catalytic systems.[4][5][6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Category 1: Biocatalytic Synthesis

Biocatalytic routes, such as the enzymatic conversion of 2-aminophenol or catechols, offer high selectivity and mild reaction conditions but can present unique challenges related to enzyme activity and stability.[1]

Question: My biocatalytic conversion of 2-aminophenol to picolinic acid using 2-aminophenol 1,6-dioxygenase shows low yield (>90% is reported, but I'm getting <50%). What are the likely causes?

Answer: A low yield in this bioconversion can typically be traced back to one of three areas: enzyme health, substrate/product effects, or reaction environment.

  • Enzyme Inactivity or Instability: The 2-aminophenol 1,6-dioxygenase is known to be somewhat unstable in its purified form.[1]

    • Causality: Dioxygenases are complex enzymes, often containing metal cofactors, and their intricate three-dimensional structure is sensitive to temperature, pH, and storage conditions. Denaturation or loss of a cofactor will render the enzyme inactive.

    • Troubleshooting Steps:

      • Verify Enzyme Activity: Before starting a large-scale reaction, run a small-scale activity assay with a fresh enzyme preparation or a new batch of cells.

      • Use Whole-Cell Biocatalysts: Employing resting cells (e.g., Escherichia coli) that express the dioxygenase is often more robust. The cellular environment provides a stabilizing microenvironment for the enzyme, protecting it from degradation and eliminating the need for costly and time-consuming purification.[1][7]

      • Check Cofactors: Ensure any necessary cofactors (e.g., NAD+) are present if you are using cell-free extracts.[1]

  • Substrate or Product Inhibition: High concentrations of the substrate (2-aminophenol) or the product (picolinic acid) can inhibit enzyme activity.

    • Causality: The active site of the enzyme can become saturated or blocked by excess substrate or product molecules, preventing further conversions.

    • Troubleshooting Steps:

      • Fed-Batch Strategy: Instead of adding all the 2-aminophenol at the beginning, add it incrementally over the course of the reaction. This maintains a low, steady concentration that the enzyme can process efficiently without being inhibited.

      • In Situ Product Removal: If product inhibition is suspected, consider techniques like reactive extraction to continuously remove picolinic acid from the aqueous phase, shifting the equilibrium towards product formation.

  • Suboptimal Reaction Conditions: The pH, temperature, and aeration are critical for optimal whole-cell biocatalyst performance.

    • Causality: Enzymatic reactions have a narrow optimal pH and temperature range. For whole-cell systems, maintaining cell viability is key, which requires adequate oxygen supply for aerobic processes.

    • Troubleshooting Steps:

      • pH Control: Buffer the reaction medium carefully. The conversion of 2-aminophenol ring fission products to picolinic acid is spontaneous, but the overall process is pH-sensitive. Maintain the pH in the optimal range for the specific microbial strain used (typically near neutral).

      • Temperature Management: Operate at the optimal temperature for the enzyme/cells (often 25-37°C). Higher temperatures can increase reaction rates but may also accelerate enzyme denaturation.

      • Aeration: If using whole cells, ensure sufficient agitation and aeration to provide the oxygen required by the dioxygenase.

Category 2: Catalytic Oxidation of 2-Methylpyridine (α-Picoline)

The oxidation of 2-methylpyridine is a common industrial route.[8] Green approaches focus on replacing stoichiometric oxidants with catalytic air/oxygen and using recyclable heterogeneous catalysts.[4][9]

Question: My vapor-phase catalytic oxidation of 2-methylpyridine over a V-Ti oxide catalyst shows poor selectivity, with significant formation of COx and other byproducts. How can I improve selectivity for picolinic acid?

Answer: Poor selectivity in vapor-phase oxidation is a classic challenge, typically stemming from over-oxidation. The key is to balance catalyst activity with reaction conditions to favor the formation of the carboxylic acid without degrading the pyridine ring.

  • Reaction Temperature: This is the most critical parameter.

    • Causality: At excessively high temperatures, the reaction becomes highly exothermic and difficult to control. This leads to complete combustion of the substrate and desired product into CO and CO₂, destroying the pyridine ring.

    • Troubleshooting Steps:

      • Optimize Temperature: Systematically lower the reaction temperature in increments of 10-15°C. While this may decrease the overall conversion rate, it will almost certainly increase selectivity towards picolinic acid. Find the "sweet spot" that provides acceptable conversion with maximum selectivity.[10]

      • Improve Heat Transfer: Ensure your reactor design (e.g., packed bed) has excellent heat transfer characteristics to dissipate the heat of reaction and prevent localized "hot spots" where over-oxidation occurs.

  • Catalyst Composition and Support: The catalyst itself is fundamental to selectivity.

    • Causality: The support and promoters modify the electronic properties and surface acidity of the active vanadium oxide sites, influencing how the substrate adsorbs and reacts.

    • Troubleshooting Steps:

      • Choice of Support: Titanium oxide is a well-regarded support for this reaction.[9] If you are using another support, consider switching. The interaction between vanadium and titanium oxides is known to enhance selectivity.

      • Promoters: The addition of promoters like zirconium, chromium, or phosphorus oxides can significantly improve selectivity by tuning the catalyst's redox properties.[9] You may need to screen different promoter loadings.

      • Catalyst Preparation Method: The method of catalyst preparation (e.g., impregnation, sol-gel) affects the dispersion of the active species.[10] Ensure your preparation method is reproducible and provides high dispersion.

  • Feed Composition: The ratio of reactants is crucial.

    • Causality: The relative concentrations of picoline, oxygen (from air), and water vapor at the catalyst surface dictate the reaction pathways.

    • Troubleshooting Steps:

      • Picoline/Oxygen Ratio: Operate under lean picoline conditions (excess air). This ensures that the catalyst surface is not flooded with organic material, which can lead to coking and non-selective oxidation.

      • Role of Water Vapor: Water vapor is essential in the feed. It acts as a desorbing agent for the picolinic acid product, preventing it from remaining on the catalyst surface and undergoing further oxidation. It also helps to moderate the reaction temperature. A typical molar ratio of picoline:H₂O:air might be 1:50:150.[10]

Category 3: Product Purification & Isolation

Even with a high-yielding reaction, isolating the final product can be a challenge, especially when adhering to green chemistry principles. Picolinic acid's high solubility in water makes recovery difficult.[11]

Question: I am struggling to recover picolinic acid from my aqueous reaction medium without using large volumes of organic solvents. What are some greener purification strategies?

Answer: This is a common bottleneck. Picolinic acid is very soluble in water (approx. 862 g/kg at 293 K), making simple extraction inefficient and crystallization from water difficult.[11][12] Here are some effective, greener alternatives:

  • Reactive Extraction:

    • Causality: This technique involves using an extractant (e.g., a long-chain amine like Tri-n-octylamine, TOA) dissolved in a water-immiscible solvent. The extractant chemically reacts with the picolinic acid to form an ion-pair complex that is highly soluble in the organic phase. This dramatically increases the distribution coefficient.[6]

    • Protocol:

      • Select an appropriate, minimally toxic organic solvent (e.g., MIBK) and dissolve the extractant (TOA) in it.

      • Mix this organic phase with your aqueous reaction mixture.

      • The picolinic acid will transfer to the organic phase.

      • Separate the phases.

      • The picolinic acid can then be recovered from the organic phase by back-extraction into a basic aqueous solution.

  • pH Adjustment and Crystallization:

    • Causality: Picolinic acid exists in different protonation states depending on the pH.[12] Its solubility is lowest at its isoelectric point. By carefully adjusting the pH, you can induce crystallization.

    • Troubleshooting Steps:

      • Concentrate the Solution: First, remove a significant portion of the water under reduced pressure to concentrate the filtrate.[3]

      • Acidify Carefully: Slowly add a strong acid (e.g., HCl) to the concentrated solution to adjust the pH to approximately 2.5-3.0.[13] This protonates the carboxylate group, reducing its affinity for water.

      • Cool Slowly: Cool the acidified solution slowly to allow for the formation of well-defined crystals, which are less likely to trap impurities. Rapid cooling often leads to the precipitation of an amorphous solid.[14]

      • Anti-Solvent Addition: Consider adding a water-miscible, green "anti-solvent" like ethanol to the concentrated aqueous solution. Picolinic acid is much less soluble in ethanol than in water, which can help induce precipitation.[3][12]

  • Removal of Inorganic Salts:

    • Causality: If you acidify with HCl and then evaporate to dryness, your product will be contaminated with salts like KCl (if KOH was used for pH control) or NaCl.[3]

    • Troubleshooting Steps:

      • Ethanol Extraction: After evaporating the acidified solution to dryness, the resulting solid residue can be refluxed with hot ethanol. Picolinic acid hydrochloride is soluble in hot ethanol, while inorganic salts like KCl are largely insoluble.[3] The hot solution can then be filtered to remove the salts, and the picolinic acid hydrochloride can be crystallized from the ethanol filtrate upon cooling or by adding a co-solvent like ether.[3]

Visualizing the Process: Workflows and Pathways
General Troubleshooting Workflow

G Problem Problem Encountered (e.g., Low Yield, Poor Selectivity) Cat1 Biocatalysis Issue? Problem->Cat1 Identify Category Cat2 Catalysis Issue? Problem->Cat2 Identify Category Cat3 Purification Issue? Problem->Cat3 Identify Category Enzyme Check Enzyme Activity & Stability (Assay, Cells) Cat1->Enzyme Conditions Optimize Reaction Conditions (pH, Temp, Aeration) Cat1->Conditions Substrate Implement Fed-Batch or In Situ Removal Cat1->Substrate Temp Optimize Temperature (Prevent Over-oxidation) Cat2->Temp Catalyst Modify Catalyst (Support, Promoters) Cat2->Catalyst Feed Adjust Feed Ratio (Picoline:O2:H2O) Cat2->Feed Extraction Use Reactive Extraction (e.g., TOA) Cat3->Extraction Crystallization Optimize Crystallization (pH, Solvent, Cooling Rate) Cat3->Crystallization Salts Remove Salts (e.g., Ethanol Wash) Cat3->Salts

Biocatalytic Synthesis Pathway

G PicolinicAcid Picolinic Acid Intermediate Intermediate Intermediate->PicolinicAcid Spontaneous Cyclization

Frequently Asked Questions (FAQs)

Q: What are the primary green chemistry advantages of biocatalytic routes over traditional chemical synthesis of picolinic acid? A: The main advantages are:

  • Mild Conditions: Biocatalytic reactions occur in water at or near ambient temperature and pressure, drastically reducing energy consumption compared to high-temperature chemical oxidations.

  • High Selectivity: Enzymes are highly specific, often targeting a single site on a molecule. This minimizes the formation of byproducts, simplifies purification, and increases atom economy.

  • Reduced Waste: They eliminate the need for stoichiometric heavy metal oxidants (like KMnO₄) or strong acids, which generate large amounts of hazardous waste.[3][7]

  • Renewable Catalysts: The enzymes are produced from renewable resources and are biodegradable.

Q: How does solvent choice impact the greenness and efficiency of picolinic acid synthesis? A: Solvent choice is critical. Green approaches prioritize water as the reaction solvent, as it is non-toxic, non-flammable, and inexpensive.[12] However, picolinic acid's high water solubility poses a purification challenge.[11] Therefore, the "greenness" of the entire process must also consider the purification stage. Using techniques like reactive extraction with biodegradable solvents or minimizing solvent use through pH-driven crystallization are key strategies.[6][15] The solvent can also directly influence reaction outcomes; for instance, different solvents can lead to the formation of different coordination complexes or affect reaction rates.[16][17]

Q: Can picolinic acid be synthesized from renewable feedstocks? A: Yes, this is an active area of research aligned with green chemistry principles. Picolinic acid is a natural catabolite of the amino acid tryptophan, suggesting that biosynthetic pathways from renewable resources are feasible.[2][18] Research is also exploring the conversion of biomass-derived platform chemicals into nitrogen-containing heterocycles.[6][19][20] While direct, high-yield synthesis from raw biomass is still challenging, using bio-derived starting materials like 2-aminophenol (which can be produced from nitrobenzene degraded by microbes) represents a significant step forward.[1]

Q: What are the key analytical techniques for monitoring reaction progress and purity of picolinic acid? A: A combination of techniques is typically used:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method. Using a C18 column with a buffered aqueous mobile phase (e.g., phosphate buffer) and an organic modifier (like methanol or acetonitrile), you can effectively separate the starting material, intermediates, and the picolinic acid product. A UV detector set around 265 nm is ideal for detection.

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction's progress.

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation and purity assessment of the final isolated product.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify any byproducts.

Data Summary & Protocols
Table 1: Comparison of Picolinic Acid Synthesis Routes
Synthesis RouteStarting MaterialKey Reagents/CatalystTypical YieldGreen Chemistry ConsiderationsReference
Biocatalysis 2-AminophenolE. coli expressing 2-aminophenol 1,6-dioxygenase>90%Aqueous media, ambient conditions, high selectivity, biodegradable catalyst.[1]
Traditional Oxidation 2-MethylpyridinePotassium Permanganate (KMnO₄)~50%Large amounts of MnO₂ waste, harsh conditions.[3]
Green Catalytic Oxidation 2-MethylpyridineV-Ti-O Catalyst, Air, H₂O88% SelectivityUses air as oxidant, catalyst is recyclable, but requires high temp.[10]
Hydrolysis 2-CyanopyridineNaOH, then HCl~90%Avoids heavy metal oxidants but uses strong acid/base.[13]
Experimental Protocol 1: Whole-Cell Biocatalytic Synthesis

This protocol is adapted from the work of Tao et al. (2000) for the conversion of 2-aminophenol to picolinic acid using resting E. coli cells.[1]

1. Preparation of Biocatalyst: a. Culture E. coli cells harboring the plasmid with the gene for 2-aminophenol 1,6-dioxygenase in a suitable growth medium (e.g., LB broth with antibiotic selection) at 37°C with shaking. b. Induce gene expression at the mid-log phase with an appropriate inducer (e.g., IPTG). c. Continue incubation for several hours to allow for enzyme production. d. Harvest the cells by centrifugation (e.g., 5000 x g for 10 min). e. Wash the cell pellet twice with a sterile phosphate buffer (e.g., 50 mM, pH 7.5) to remove residual medium. Resuspend the final cell pellet in the same buffer to a desired concentration (e.g., to an optical density at 600 nm of 20). These are your "resting cells."

2. Bioconversion Reaction: a. In a baffled flask, combine the resting cell suspension with the phosphate buffer. b. Add the substrate, 2-aminophenol, to a final concentration of 10 mM. For fed-batch, add an initial amount and supplement later. c. Incubate the flask at 30°C with vigorous shaking (e.g., 200 rpm) to ensure adequate aeration. d. Monitor the reaction progress by taking samples periodically and analyzing them via HPLC.

3. Product Isolation: a. Once the conversion is complete (typically within a few hours), remove the cells by centrifugation. b. Collect the supernatant, which contains the picolinic acid. c. Acidify the supernatant to pH ~2.5 with HCl. d. Concentrate the solution under reduced pressure. e. Cool the concentrated solution to crystallize the picolinic acid. f. Collect the crystals by filtration, wash with a small amount of cold water, and dry.

References
  • Tao, J., Lendenmann, U., & Spain, J. C. (2000). One-step production of picolinic acids from 2-aminophenols catalyzed by 2-aminophenol 1,6-dioxygenase. Journal of Industrial Microbiology & Biotechnology, 25, 25–28.
  • Koprivanac, N., et al. (n.d.). The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. Molecules. [Link]

  • Khan, I., et al. (2020). 2-Picolinic acid as a naturally occurring hydrogen bond donor for the preparation of cyclic carbonates from terminal/internal epoxides and CO2. Green Chemistry, 22(15), 4951-4959. [Link]

  • Pal, D., & Keshav, A. (2019). Reactive Extraction of Picolinic Acid Using Tri-n-octylamine Dissolved in Different Diluents: Effect of Solvent Polarity. Journal of Chemical & Engineering Data, 64(12), 5347-5354. [Link]

  • Grant, R. S., et al. (2009). The Physiological Action of Picolinic Acid in the Human Brain. The International Journal of Tryptophan Research, 2, 71-79. [Link]

  • Wikipedia contributors. (n.d.). Picolinic acid. Wikipedia. [Link]

  • Koprivanac, N., et al. (2018). The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. Molecules, 23(1), 151. [Link]

  • Ghafori-Gorab, M., et al. (2021). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances, 11(52), 32939-32948. [Link]

  • Popović, Z. D., et al. (2016). The mode of the solvent effects in pyridine mono-carboxylic acids. Journal of the Serbian Chemical Society. [Link]

  • Esteves, C. V., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2139. [Link]

  • Singer, A. W., & McElvain, S. M. (1936). Picolinic acid hydrochloride. Organic Syntheses, 16, 79. [Link]

  • Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL. [Link]

  • Ghafori-Gorab, M., et al. (2021). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances, 11(52), 32939-32948. [Link]

  • CN101318929B - Synthesis process for chromium picolinate. (n.d.).
  • Merchant, S. S., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Organic Process Research & Development, 19(9), 1253-1258. [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2024). PubMed Central. [Link]

  • Kurlemann, N., et al. (2022). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 24(9), 3581-3585. [Link]

  • US3245998A - Processes for the production of picolinic acid dericatives. (n.d.).
  • CN101623648A - Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof. (n.d.).
  • Ghafori-Gorab, M., et al. (2021). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. ResearchGate. [Link]

  • US2578672A - Picolinic acid recovery. (n.d.).
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PubMed Central. [Link]

  • Lange, J.-P. (2019). Efficient utilization of renewable feedstocks: the role of catalysis and process design. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 377(2151), 20180366. [Link]

  • Wikipedia contributors. (n.d.). 2-Methylpyridine. Wikipedia. [Link]

  • US8575350B2 - Process for producing pyridine carboxylic acids. (n.d.).
  • CN102399183B - A kind of method of preparing picolinic acid. (n.d.).
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Chuck, R. (2002). A Catalytic Green Process for the Production of Niacin. CHIMIA International Journal for Chemistry, 56(1-2), 11-15. [Link]

  • Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. (2020). MDPI. [Link]

  • Ghorpade, R., et al. (2022). Polyglycolic acid from the direct polymerization of renewable C1 feedstocks. Polymer Chemistry. [Link]

  • EP1726645A1 - Process for producing picolinic acid compounds. (n.d.).
  • Sustainable Routes for the Synthesis of Renewable Adipic Acid from Biomass Derivatives. (2022). ChemSusChem, 15(1). [Link]

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Validation & Comparative

Purity analysis of 3-Chloro-5-methoxypicolinic acid by HPLC and NMR.

A Comparative Guide to the Structure-Activity Relationship of Substituted Picolinic Acids for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Picolinic acid, a pyridine-2-carboxylic acid, stands as a privileged scaffold in medicinal chemistry. Its inherent chelating properties and versatile synthetic accessibility have made it a cornerstone for the development of a wide array of therapeutic agents.[1] This guide provides an in-depth comparison of substituted picolinic acid derivatives across key therapeutic areas, offering experimental data, detailed protocols, and mechanistic insights to inform and accelerate drug discovery programs.

The Picolinic Acid Scaffold: A Privileged Starting Point

The picolinic acid core, an endogenous metabolite of tryptophan, is not merely a synthetic building block but also possesses a range of physiological actions.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including herbicidal, anticancer, and anticonvulsant effects.[3][4][5] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, target affinity, and pharmacokinetic profile. This guide will dissect these structure-activity relationships (SAR) with a focus on empirical data.

Comparative Analysis of Herbicidal Picolinic Acids

Picolinic acid derivatives are a notable class of synthetic auxin herbicides.[3] Their mechanism of action involves binding to the auxin-signaling F-box protein 5 (AFB5), which disrupts plant growth.[6] The following data compares the herbicidal activity of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds, as measured by the inhibition of Arabidopsis thaliana root growth.[1][7]

Table 1: Herbicidal Activity of Substituted Picolinic Acid Derivatives against A. thaliana

Compound IDR1R2R3IC50 (µM)[1]
V-1HH4-CH30.045
V-2HH4-F0.022
V-3HH4-Cl0.025
V-4HH4-Br0.031
V-7HCF34-F0.002
V-8HCF34-Cl0.003
Picloram---0.090
Halauxifen-methyl---0.091

SAR Insights:

  • Substitution at the 6-position: The introduction of a substituted pyrazolyl ring at the 6-position is a key strategy for discovering novel synthetic auxin herbicides.[6]

  • Aryl Substituents on the Pyrazole Ring: The nature and position of substituents on the aryl ring of the pyrazole moiety significantly impact herbicidal potency. Electron-withdrawing groups, such as trifluoromethyl (CF3) at the R2 position of the pyrazole, coupled with a halogen at the 4-position of the aryl ring (R3), lead to a dramatic increase in activity. For instance, compound V-7 is 45 times more potent than the commercial herbicide halauxifen-methyl.[1]

  • Mechanism of Action: These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, plant death. Molecular docking studies have shown that more potent compounds, like V-7, dock more effectively with the AFB5 receptor than picloram.[1]

Experimental Protocol: Arabidopsis thaliana Root Growth Inhibition Assay[2]

This protocol details the procedure for determining the herbicidal activity of picolinic acid derivatives by measuring the inhibition of A. thaliana root growth.

Materials:

  • Arabidopsis thaliana (ecotype Columbia-0) seeds

  • Murashige and Skoog (MS) medium, including vitamins and sucrose

  • Agar

  • Petri dishes (9 cm)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization: Surface-sterilize A. thaliana seeds by washing with 75% ethanol for 1 minute, followed by a 10% sodium hypochlorite solution for 10-15 minutes. Rinse the seeds 3-5 times with sterile water.

  • Plating: Suspend the sterilized seeds in 0.1% agar solution and sow them on MS medium in Petri dishes.

  • Vernalization: Store the plates at 4°C in the dark for 3 days to synchronize germination.

  • Germination: Transfer the plates to a growth chamber and incubate vertically at 25°C under a 16-hour light/8-hour dark photoperiod for 3 days.

  • Compound Treatment: Prepare MS medium containing the test compounds at various concentrations. Ensure the final DMSO concentration does not exceed 0.1%. A vehicle control (0.1% DMSO) should be included.

  • Seedling Transfer: Carefully transfer seedlings with consistent root lengths (approximately 0.5 cm) to the plates containing the test compounds.

  • Incubation: Incubate the plates vertically in the growth chamber for 5-7 days.

  • Data Collection: Measure the length of the main root of each seedling.

  • Data Analysis: Calculate the root growth inhibition rate for each concentration compared to the vehicle control. Determine the IC50 value (the concentration required to inhibit root growth by 50%) using a suitable statistical software.

Caption: Workflow for the A. thaliana root growth inhibition assay.

Comparative Analysis of Anticancer Picolinic Acids

Picolinic acid derivatives have emerged as promising scaffolds for the development of novel anticancer agents.[3][8] Their mechanisms of action are diverse and can include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.[7][9]

Table 2: Cytotoxic Activity of Substituted Picolinic Acid Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
Compound 5A549 (Lung Cancer)99.93[7]
Compound 7hA549 (Lung Cancer)Potent (IC50 = 87 nM for VEGFR-2)[3]
Compound 9aA549 (Lung Cancer)Potent (IC50 = 27 nM for VEGFR-2)[3]
Compound 9lA549 (Lung Cancer)Potent (IC50 = 94 nM for VEGFR-2)[3]
Sorafenib-180 nM (for VEGFR-2)[3]

SAR Insights:

  • Target Specificity: The anticancer activity of picolinic acid derivatives is highly dependent on the substitution pattern and the cancer cell line being tested. For example, one study found that a particular derivative (Compound 5) was active against A549 lung cancer cells but not MCF-7 breast cancer cells.[7]

  • Kinase Inhibition: A key mechanism of action for many anticancer picolinic acids is the inhibition of protein kinases. Derivatives bearing (thio)urea and dithiocarbamate moieties have shown potent inhibitory activity against VEGFR-2 kinase, a key mediator of angiogenesis.[3] Molecular docking studies suggest these compounds can effectively occupy the kinase's active site.[10][11]

  • Induction of Apoptosis: Some picolinic acid derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). This can be mediated through pathways such as endoplasmic reticulum stress.[7][9]

Experimental Protocol: MTT Assay for Cytotoxicity[8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Test compounds dissolved in DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Anticancer_SAR cluster_mechanism Mechanisms of Action Picolinic_Acid Picolinic Acid Scaffold Substitutions Substitutions at C3, C4, C5, C6 Picolinic_Acid->Substitutions Derivatives Diverse Chemical Library Substitutions->Derivatives Screening Cytotoxicity Screening (e.g., MTT Assay) Derivatives->Screening Kinase_Inhibition Kinase Inhibition (e.g., VEGFR-2) Derivatives->Kinase_Inhibition Apoptosis Induction of Apoptosis Derivatives->Apoptosis SAR_Analysis SAR Analysis Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Logical flow of SAR studies for anticancer picolinic acids.

Comparative Analysis of Anticonvulsant Picolinic Acids

Picolinic acid derivatives have also been investigated for their anticonvulsant properties.[5][12] Preclinical screening for anticonvulsant activity often involves the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[1]

Table 3: Anticonvulsant Activity of Picolinic Acid Amide Derivatives in Mice

CompoundMES ED50 (mg/kg, i.p.)[13]scPTZ ED50 (mg/kg, i.p.)Neurotoxicity TD50 (mg/kg, i.p.)Protective Index (PI = TD50/ED50)
Picolinic acid benzylamide42.7 (at 15 min)Data not available>300>7.0
Nicotinic acid benzylamide35.7 (at 5 min)Data not available252.37.06
Picolinic acid 2-fluorobenzylamideMost effective of seriesData not availableData not availableData not available

SAR Insights:

  • Amide Substitutions: The conversion of the carboxylic acid to an amide is a key structural modification for anticonvulsant activity.

  • Benzylamide Moiety: Benzylamide derivatives of picolinic acid and its isomers have shown potent anticonvulsant effects.[13]

  • Substitution on the Benzyl Ring: The introduction of a fluorine atom at the 2-position of the benzylamide moiety of picolinic acid resulted in the most effective compound in one series.[12]

  • Pharmacokinetics: The duration of action can be a challenge. For instance, picolinic acid benzylamide has a short half-life of about 15 minutes.[5]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test[15][16]

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Male mice (e.g., CF-1 strain)

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Saline solution (0.9%)

  • Test compounds and vehicle control

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment.

  • Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection).

  • Anesthesia and Electrode Placement: At the time of peak effect of the drug, apply a drop of topical anesthetic to the corneas of the mouse, followed by a drop of saline to ensure good electrical conductivity. Place the corneal electrodes on the eyes.

  • Stimulation: Deliver a 60 Hz alternating current (typically 50 mA for mice) for 0.2 seconds.

  • Observation: Immediately observe the mouse for the presence or absence of a tonic hindlimb extension seizure, which is characterized by a rigid extension of the hindlimbs.

  • Endpoint: The abolition of the tonic hindlimb extension is considered protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50) using probit analysis.

Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test[2]

The scPTZ test is a model for clonic seizures and is used to identify compounds that raise the seizure threshold.

Materials:

  • Pentylenetetrazole (PTZ) solution

  • Male mice (e.g., CF-1 strain)

  • Test compounds and vehicle control

  • Observation cages

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment.

  • Compound Administration: Administer the test compound or vehicle control.

  • PTZ Injection: At the time of peak effect of the drug, inject a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the neck.

  • Observation: Place the mice in individual observation cages and observe for 30 minutes for the presence or absence of a clonic seizure. A clonic seizure is defined as at least 5 seconds of clonus (rhythmic muscle contractions).

  • Endpoint: An animal is considered protected if it does not exhibit a clonic seizure.

  • Data Analysis: Calculate the percentage of protected animals and determine the ED50.

Sources

A Comparative Guide to the Structural Validation of Synthesized 3-Chloro-5-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the precise structural confirmation of newly synthesized molecules is a cornerstone of discovery and development. Picolinic acid derivatives, such as 3-Chloro-5-methoxypicolinic acid, are vital building blocks for complex therapeutic and agricultural agents.[1] Consequently, rigorous validation of their molecular structure is not merely a procedural step but a critical determinant of a research program's success. This guide provides an in-depth comparison of key analytical techniques for the structural elucidation of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The synthesis of this compound can be approached through various regioselective routes, often starting from substituted pyridine derivatives.[1] A common strategy involves the methylation of a hydroxyl group and subsequent oxidation of a methyl group to a carboxylic acid.[1] Given the potential for isomeric impurities and unexpected reaction pathways, a multi-faceted analytical approach is essential to unequivocally confirm the final structure.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structural Scaffolding

NMR spectroscopy stands as the most powerful technique for defining the carbon-proton framework of an organic molecule.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Causality Behind Experimental Choices in NMR

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is often a suitable solvent for similar aromatic compounds. However, due to the acidic proton of the carboxylic acid, deuterated dimethyl sulfoxide (DMSO-d₆) can also be an excellent choice, as it helps in observing the exchangeable proton at a higher chemical shift. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a zero reference point.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton. The aromatic protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns influenced by the positions of the chloro, methoxy, and carboxylic acid groups.[1] The methoxy group protons will appear as a singlet, and the carboxylic acid proton will be a broad singlet, often exchanging with deuterium upon the addition of D₂O.

Expected ¹H NMR Data:

Functional GroupPredicted Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)>10Broad Singlet1H
Aromatic Proton (H-4)~8.0-8.2Doublet1H
Aromatic Proton (H-6)~7.4-7.6Doublet1H
Methoxy (-OCH₃)~3.9-4.1Singlet3H

Note: Predicted values are based on general principles and data from analogous compounds.[1]

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of unique carbon atoms and information about their chemical environment. The carbonyl carbon of the carboxylic acid will be significantly downfield. The carbons attached to the electronegative chlorine and oxygen atoms will also have distinct chemical shifts.[1]

Expected ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Carboxylic Acid)~165-170
C-5 (Attached to -OCH₃)~155-160
C-2 (Attached to -COOH)~148-152
C-6~140-145
C-3 (Attached to -Cl)~130-135
C-4~115-120
-OCH₃~55-60

Note: Predicted values are based on general principles and data from analogous compounds.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

  • Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Diagram of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Internal Standard dissolve->add_tms acquire_1h Acquire ¹H Spectrum add_tms->acquire_1h acquire_13c Acquire ¹³C Spectrum add_tms->acquire_13c process_data Fourier Transform, Phasing, Baseline Correction acquire_1h->process_data acquire_13c->process_data analyze_shifts Analyze Chemical Shifts process_data->analyze_shifts analyze_coupling Analyze Coupling Patterns analyze_shifts->analyze_coupling analyze_integration Analyze Integration analyze_coupling->analyze_integration assign_structure Assign Structure analyze_integration->assign_structure

Caption: Workflow for NMR-based structural validation.

Pillar 2: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[2] It provides the exact molecular weight of the compound and valuable structural information through the analysis of fragmentation patterns.

Causality Behind Experimental Choices in MS

Electron Ionization (EI) is a common "hard" ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule. Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight with minimal fragmentation. The choice between these techniques depends on the desired information. For initial confirmation of molecular weight, ESI is preferred. For detailed structural elucidation through fragmentation, EI is more informative.

Expected Mass Spectrometry Data

The molecular formula of this compound is C₇H₆ClNO₃, with a monoisotopic mass of approximately 187.00 g/mol .[3] The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

Key Expected Fragments (EI-MS):

m/zFragment
187/189[M]⁺ (Molecular Ion)
172/174[M - CH₃]⁺
142/144[M - COOH]⁺
128/130[M - OCH₃ - CO]⁺
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either directly via a solids probe (for EI) or dissolved in a suitable solvent and infused (for ESI).

  • Ionization: Ionize the sample using the chosen method (EI or ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Diagram of MS Workflow

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection cluster_interp Data Interpretation introduce_sample Introduce Sample ionize_sample Ionize Sample (EI or ESI) introduce_sample->ionize_sample mass_analyzer Separate Ions by m/z ionize_sample->mass_analyzer detector Detect Ions mass_analyzer->detector analyze_mw Determine Molecular Weight detector->analyze_mw analyze_fragments Analyze Fragmentation Pattern analyze_mw->analyze_fragments confirm_structure Confirm Structure analyze_fragments->confirm_structure

Caption: Workflow for MS-based structural validation.

Pillar 3: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] For this compound, IR spectroscopy can confirm the presence of the carboxylic acid, methoxy group, and the aromatic pyridine ring.

Causality Behind Experimental Choices in IR

The sample can be prepared as a KBr pellet or analyzed as a thin film. The KBr pellet method is a traditional and reliable technique for solid samples, providing sharp and well-defined spectra. Attenuated Total Reflectance (ATR) is a modern alternative that requires minimal sample preparation.

Expected Infrared Absorption Bands

The IR spectrum will show characteristic absorption bands corresponding to the vibrational frequencies of the different bonds in the molecule.

Key Expected IR Absorptions:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~1700 (strong)C=O stretchCarboxylic Acid
~1600, ~1470C=C and C=N stretchAromatic Pyridine Ring
~1250C-O stretchMethoxy Group & Carboxylic Acid
~800-700C-Cl stretchChloro Group

The broad O-H stretch of the carboxylic acid is a particularly distinctive feature.[5][6]

Experimental Protocol: IR Spectroscopy Analysis
  • Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Diagram of IR Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation prepare_sample Prepare KBr Pellet or use ATR acquire_spectrum Acquire IR Spectrum prepare_sample->acquire_spectrum identify_bands Identify Characteristic Absorption Bands acquire_spectrum->identify_bands correlate_groups Correlate Bands to Functional Groups identify_bands->correlate_groups confirm_presence Confirm Functional Groups correlate_groups->confirm_presence

Caption: Workflow for IR-based functional group analysis.

Comparative Summary and Conclusion

Each of these analytical techniques provides a unique and complementary piece of the structural puzzle. While NMR spectroscopy is unparalleled in its ability to map the complete atomic connectivity, mass spectrometry provides definitive confirmation of the molecular weight and key fragments. Infrared spectroscopy offers a rapid and straightforward method to verify the presence of essential functional groups.

Analytical TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed carbon-proton framework, connectivity, stereochemistry.[7][8]Unambiguous structure determination.Requires larger sample amounts, can be time-consuming.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.[2][9]High sensitivity, provides molecular formula.Isomers may not be distinguishable without fragmentation analysis.
IR Spectroscopy Presence of functional groups.[4][6]Fast, non-destructive, easy to use.Provides limited information on the overall molecular structure.

References

  • Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • NMR studies of substituted pyridines - Sci-Hub. Sci-Hub. Available at: [Link]

  • FTIR study of the surface complexes of β-picoline, 3-pyridine-carbaldehyde and nicotinic acid on sulfated TiO2 (anatase) | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

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  • Learning Guide for Chapter 3 - Infrared Spectroscopy - Utah Tech University. Utah Tech University. Available at: [Link]

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A Comparative Guide to the Herbicidal Activity of Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in weed science and herbicide development, the picolinic acid family represents a cornerstone of synthetic auxin herbicides. Characterized by their systemic action and selective control of broadleaf weeds, these compounds have undergone significant evolution since their inception. This guide provides an in-depth comparison of key picolinic acid derivatives, grounded in experimental data, to elucidate their structure-activity relationships, mechanisms of action, and relative performance. We will explore the progression from foundational molecules like picloram to the latest generation of 6-aryl-picolinates, offering insights into the chemical rationale behind their enhanced efficacy and selectivity.

The Molecular Basis of Picolinic Acid Herbicidal Action

Picolinic acid derivatives function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA). They induce a state of uncontrolled growth in susceptible dicot plants by overwhelming the natural auxin signaling pathway.

Causality of Experimental Focus: Understanding the primary molecular target is crucial for rational herbicide design. While natural auxin (IAA) and older synthetic auxins like 2,4-D primarily interact with the TIR1 (Transport Inhibitor Response 1) F-box protein, research has revealed that picolinic acid herbicides exhibit a distinct binding preference. Genetic screens and molecular docking studies have identified Auxin Signaling F-Box Protein 5 (AFB5) as the primary co-receptor for this class of herbicides, including picloram.[1][2][3][4] This selective affinity for AFB5 over other TIR1/AFB family members is a key determinant of their specific activity and provides a molecular explanation for their unique herbicidal profile.[1][3]

The binding of a picolinic acid molecule to the SCFAFB5 E3 ubiquitin ligase complex stabilizes its interaction with Aux/IAA transcriptional repressor proteins. This event tags the Aux/IAA proteins for degradation by the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), which then activate the expression of a cascade of auxin-responsive genes, leading to epinasty, vascular tissue disruption, and ultimately, plant death.[4]

Figure 1: Simplified signaling pathway of picolinic acid herbicides via the AFB5 co-receptor.

Structure-Activity Relationship (SAR): The Evolution of Efficacy

The herbicidal potency of picolinic acid derivatives is intrinsically linked to their chemical structure, particularly the substitutions on the pyridine ring. The evolution from early compounds to modern herbicides has been driven by strategic modifications to enhance binding affinity with the AFB5 receptor pocket and improve systemic properties.

Expert Insight: The most significant leap in potency has come from modifying the 6-position of the picolinic acid core. Early derivatives like picloram and clopyralid feature a chlorine atom at this position. The discovery that replacing this chlorine with a bulky aryl group could dramatically increase herbicidal activity was a watershed moment, leading to the development of the 6-aryl-picolinate subclass, which includes halauxifen-methyl and florpyrauxifen-benzyl.[5] Further research has shown that introducing other heterocyclic rings, such as substituted pyrazolyl groups, can also yield compounds with herbicidal activity superior to that of picloram.[5][6] These larger substituents are thought to form more extensive hydrophobic interactions within the AFB5 binding pocket, thereby increasing binding affinity and herbicidal effect.[7]

SAR_Evolution cluster_key Key Modification at 6-Position Core Picolinic Acid Core COOH N Picloram Picloram (1960s) Cl NH2 Cl Core:f2->Picloram Substitutions Clopyralid Clopyralid (1975) Cl Cl Core:f2->Clopyralid Aminopyralid Aminopyralid (2006) Cl NH2 Core:f2->Aminopyralid Halauxifen Halauxifen-methyl (2010s) Aryl Group NH2 Cl F Core:f2->Halauxifen Picloram->Aminopyralid Modification Picloram->Halauxifen Major Evolution KeyMod Cl  ->  Aryl/Heterocycle

Figure 2: Structural evolution from chlorine to aryl/heterocycle groups at the 6-position.

Comparative Performance Data

Objective comparison requires standardized metrics. The half-maximal inhibitory concentration (IC50) from root growth inhibition assays and fresh weight reduction from whole-plant greenhouse assays are common benchmarks. Data is typically compared against established commercial standards.

Table 1: Comparative Application Rates and IC50 Values

Herbicide DerivativeChemical SubclassTypical Application Rate (g ae/ha)Arabidopsis thaliana Root Inhibition IC50 (µM)Reference(s)
Picloram Picolinic Acid125 - 1120~2.5 - 5.0[5]
Clopyralid Picolinic Acid105 - 500> 10[5]
Aminopyralid Picolinic Acid5 - 120Not Widely Reported[5]
Halauxifen-methyl 6-Aryl-Picolinate5 - 10~0.5 - 1.5[7]
Florpyrauxifen-benzyl 6-Aryl-Picolinate15 - 30~0.05 - 0.2[8][9]
Compound V-8 *6-Pyrazolyl-Picolinic AcidTested at 300Not Reported (IC50 for analog V-7 is ~0.03)[5][7]

Note: Compound V-8 is an experimental derivative demonstrating high post-emergence activity. The IC50 value is for a structurally similar compound (V-7) from the same study to indicate potency.[5][7]

Table 2: Comparative Weed Control Spectrum and Crop Selectivity

Herbicide DerivativePrimary Weed TargetsKey Crop SelectivityReference(s)
Picloram Deep-rooted perennials, woody plants, broadleaf weeds.Rangeland, pastures, non-crop areas. High potential for carryover injury in subsequent crops.[10][11][12][13][14]
Clopyralid Thistles (Cirsium), clovers, knapweeds, key Asteraceae family weeds.Cereals, rapeseed, turf, sugar beets. Known for persistence in compost.[12][13]
Aminopyralid Thistles, docks, invasive broadleaf weeds.Pastures, hayfields, rangeland. Good grass tolerance.[10][12][13][15]
Halauxifen-methyl Cleavers (Galium), henbit, wild buckwheat, mustards, other broadleaf weeds.Wheat, barley, triticale, rapeseed. Effective in cool conditions.[16][17]
Florpyrauxifen-benzyl Broad spectrum of broadleaf weeds, including Palmer amaranth (Amaranthus palmeri).Rice. Potential for use at low rates in corn, but crop safety is a concern at higher rates.[9][18]
Compound V-8 *Amaranthus retroflexus, Chenopodium album, Abutilon theophrasti.Demonstrated safety in corn, wheat, and sorghum at tested rates.[5][7][19]

Note: Compound V-8 is an experimental derivative.[5][7]

Experimental Protocols for Herbicidal Activity Assessment

To ensure trustworthy and reproducible results, standardized bioassays are essential. The following protocols outline two primary methods for evaluating and comparing picolinic acid derivatives: a rapid in vitro root inhibition assay and a more comprehensive in vivo whole-plant greenhouse assay.

Protocol: Arabidopsis thaliana Root Growth Inhibition Assay

Rationale: This assay provides a rapid and highly sensitive method for determining the intrinsic phytotoxicity of a compound (IC50 value) under controlled laboratory conditions. Arabidopsis thaliana is used as a model organism due to its short life cycle, well-characterized genome, and high sensitivity to auxinic herbicides.

Root_Assay_Workflow A 1. Prepare Media MS agar plates with a range of herbicide concentrations. C 3. Plate Seeds Place seeds vertically on plates. A->C B 2. Sterilize & Stratify Seeds Surface-sterilize Arabidopsis seeds and cold-treat (4°C for 2-3 days). B->C D 4. Incubate Grow plates vertically under controlled light and temperature (e.g., 22°C, 16h light). C->D E 5. Measure & Analyze After 7-10 days, scan plates and measure primary root length. Calculate % inhibition vs. control. D->E F 6. Determine IC50 Use dose-response analysis to calculate the IC50 value. E->F

Figure 3: Workflow for the Arabidopsis root growth inhibition assay.

Step-by-Step Methodology:

  • Media Preparation: Prepare Murashige and Skoog (MS) medium including vitamins and 1% sucrose, solidified with 0.8% agar. After autoclaving and cooling to ~50°C, add the test herbicide (dissolved in a suitable solvent like DMSO) to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). A solvent-only control must be included. Pour the media into square petri plates.

  • Seed Preparation: Surface-sterilize Arabidopsis thaliana (Col-0 ecotype) seeds using 70% ethanol followed by a bleach solution, then rinse with sterile water. Resuspend seeds in sterile 0.1% agar and stratify by storing at 4°C in the dark for 2-3 days to ensure uniform germination.

  • Plating: Pipette individual seeds onto the surface of the agar plates, in a straight line approximately 1 cm from the top edge. Seal the plates with breathable tape.

  • Incubation: Place the plates vertically in a growth chamber with controlled conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod). This orientation allows roots to grow downwards along the agar surface.

  • Data Collection: After a set period (typically 7-10 days), remove the plates and scan them at high resolution. Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling.

  • Analysis: For each concentration, calculate the average root length and express it as a percentage of the average root length of the solvent control. Plot the percent inhibition against the log of the herbicide concentration and use a non-linear regression model (e.g., four-parameter log-logistic) to determine the IC50 value.[20]

Protocol: Whole-Plant Post-Emergence Greenhouse Assay

Rationale: This assay evaluates the herbicidal efficacy under conditions that more closely mimic agricultural settings. It accounts for factors like herbicide uptake, translocation, and metabolism within a whole plant. This is the definitive test for assessing practical weed control and crop selectivity.[21][22]

Step-by-Step Methodology:

  • Plant Cultivation: Fill pots (e.g., 10 cm diameter) with a standardized greenhouse soil mix.[23] Sow seeds of the target weed species (e.g., Amaranthus retroflexus, Galium aparine) and/or crop species.[21] Thin seedlings to a uniform number per pot (e.g., 3-5 plants) after emergence. Grow plants in a greenhouse with controlled temperature, humidity, and supplemental lighting to ensure vigorous, uniform growth.

  • Herbicide Application: Grow plants to a specific growth stage (e.g., 2-4 true leaves), which is a critical parameter for efficacy.[22] Prepare herbicide solutions at various application rates (e.g., grams of active ingredient per hectare, g ai/ha). Apply the solutions using a cabinet track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) to ensure uniform coverage. Include an untreated control and a commercial standard for comparison.

  • Post-Treatment Care: Return the pots to the greenhouse, arranging them in a randomized complete block design to account for environmental variability. Water plants as needed, avoiding overhead irrigation immediately after application.

  • Efficacy Assessment: Evaluate herbicidal effects at set intervals (e.g., 7, 14, and 21 days after treatment). Assessment can be done in two ways:

    • Visual Injury Rating: Score plants on a scale of 0% (no effect) to 100% (complete plant death) compared to the untreated control.[24]

    • Biomass Reduction: Harvest the above-ground plant material, and measure the fresh weight.[20][25] Calculate the percent reduction in fresh weight relative to the untreated control.

  • Data Analysis: Analyze the data using analysis of variance (ANOVA). For dose-response experiments, calculate the ED50 (effective dose causing 50% response) using regression analysis to quantitatively compare the potency of different herbicides.[20][26]

Conclusion and Future Outlook

The trajectory of picolinic acid herbicides demonstrates a clear progression towards greater potency and refined selectivity, driven by a sophisticated understanding of their molecular target and structure-activity relationships. The development of 6-aryl and 6-heterocyclic derivatives like halauxifen-methyl, florpyrauxifen-benzyl, and novel experimental compounds represents a significant advancement over foundational molecules like picloram.[5][8] These newer compounds offer effective control of key and resistant broadleaf weeds at substantially lower application rates, a critical factor for reducing environmental load and managing weed resistance.

Future research will likely continue to explore novel substitutions on the picolinic acid scaffold to further enhance binding with the AFB5 receptor, broaden the weed control spectrum, and improve crop safety profiles. As weed resistance to other herbicide modes of action continues to grow, the strategic development and deployment of advanced synthetic auxins will remain indispensable for sustainable agriculture.

References

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  • Specialist Sales. (2024). Triclopyr, picloram, and aminopyralid: Effective solutions for controlling noxious woody weeds in Australia. Specialist Sales. [Link]

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  • Walsh, T. A., et al. (2006). Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis. Plant Physiology, 142(2), 542-552. [Link]

  • Dreamy Garden. (n.d.). Residues of Picloram, Clopyralid or Aminopyralid Herbicide Create Killer Compost. Dreamy Garden. [Link]

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A Comparative Guide to the Biological Efficacy of Picolinic Acid-Based Synthetic Auxins

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the biological efficacy of synthetic auxins, with a special focus on the picolinic acid chemical family. While direct herbicidal efficacy data for 3-Chloro-5-methoxypicolinic acid is not extensively available in public-domain literature, this document synthesizes current research on structurally related picolinic acids to provide a robust framework for understanding its potential activity relative to established synthetic auxins like 2,4-D, dicamba, and picloram.[1] This analysis is intended for researchers, scientists, and professionals in drug and herbicide development, offering insights into the molecular mechanisms, structure-activity relationships, and experimental evaluation of these critical compounds.

Introduction to Synthetic Auxins as Herbicides

Synthetic auxins are a cornerstone of modern agriculture, representing one of the first classes of selective organic herbicides ever developed.[2] These compounds mimic the natural plant hormone, indole-3-acetic acid (IAA), but are resistant to the plant's natural degradation pathways. This persistence leads to an overload of the auxin signaling system, causing uncontrolled and disorganized cell growth, which ultimately results in the death of susceptible plant species.[3][4]

The primary mode of action involves the perception of the auxin signal by a co-receptor complex formed by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors.[5] This binding event targets the Aux/IAA repressors for degradation via the 26S proteasome, liberating AUXIN RESPONSE FACTOR (ARF) transcription factors to alter the expression of auxin-responsive genes.[6] The major families of synthetic auxins, including phenoxyacetic acids (e.g., 2,4-D), benzoic acids (e.g., dicamba), and picolinic acids (e.g., picloram, clopyralid), all operate through this fundamental pathway, though with important differences in receptor affinity and selectivity.[2][7]

The Picolinic Acid Family: A Closer Look

Picolinic acids are a distinct class of synthetic auxins characterized by a pyridinecarboxylic acid core. This family includes highly effective herbicides such as picloram, clopyralid, and aminopyralid, known for their systemic activity and efficacy against broadleaf weeds and woody plants.[8][9]

Molecular Mechanism and Receptor Selectivity

A key distinguishing feature of the picolinic acid family is its interaction with the auxin co-receptor complex. While natural auxin (IAA) and phenoxyacetic acids like 2,4-D can bind to various members of the TIR1/AFB family, several studies have revealed that picolinic acid herbicides exhibit a preferential binding to specific members, particularly AFB5.[5][7][10] This differential affinity can influence the spectrum of weeds controlled and is a critical area of research for developing new herbicides and managing resistance.[7] The selective binding of picolinates to the AFB5-Aux/IAA co-receptor complex highlights a molecular basis for the varying biological activities observed across different auxin families.[10]

Structure-Activity Relationships and the Case of this compound

The herbicidal efficacy of picolinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring. Research into novel derivatives, such as 3-chloro-6-pyrazolyl-picolinates and 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, has demonstrated that modifications can significantly enhance herbicidal activity compared to parent compounds like clopyralid and picloram.[5][11]

While specific biological data for This compound is limited, we can infer its potential properties based on its structure:[1]

  • Picolinic Acid Core : Provides the fundamental auxin-mimicking structure.

  • 3-Chloro Substituent : The presence of a halogen at the 3-position is common in active picolinic acid herbicides. The electron-withdrawing nature of chlorine can influence the electronic distribution of the ring and the acidity of the carboxylic acid group, potentially affecting receptor binding and translocation within the plant.[1]

  • 5-Methoxy Substituent : The methoxy group is electron-donating through resonance but weakly electron-withdrawing inductively. Its net effect on the molecule's electronic properties and steric profile will influence how it fits into the auxin co-receptor pocket.[1]

Based on these features, this compound is an interesting candidate for investigation as a synthetic auxin. Its efficacy would depend on the precise balance of these electronic and steric factors in facilitating a stable interaction with the TIR1/AFB-Aux/IAA co-receptor complex.

Comparative Analysis of Synthetic Auxin Families

The biological efficacy of a synthetic auxin is a function of its absorption, translocation, metabolism within the plant, and its binding affinity for the target receptor complex. Below is a comparative summary of the major synthetic auxin families.

FeaturePhenoxyacetic Acids (e.g., 2,4-D)Benzoic Acids (e.g., Dicamba)Picolinic Acids (e.g., Picloram)
Chemical Structure Phenoxyacetic acid coreBenzoic acid corePyridinecarboxylic acid core
Primary Use Control of broadleaf weeds in monocot crops (cereals, turf).[3][12]Control of annual and perennial broadleaf weeds, including in dicamba-tolerant crops.[13][14]Control of broadleaf weeds, woody plants, and invasive species in rangeland, pastures, and non-crop areas.[8][9]
Mode of Action Mimics natural auxin, leading to uncontrolled growth.[3][4]Functions as a plant growth regulator, mimicking auxin and causing abnormal cell division.[15]Systemic herbicide that acts as a synthetic growth hormone, causing disorganized growth.[16]
Receptor Preference Binds to TIR1 and other TIR1/AFB family members.[17][18]Shows relatively low binding to TIR1, AFB2, and AFB5 in some assays.[10]Exhibits preferential and higher affinity binding to the AFB5 co-receptor.[7][10]
Soil Persistence Generally low persistence; rapid microbial degradation (half-life of ~6 days in aerobic soil).[12]More persistent than 2,4-D, with a longer residual effect in soil.[13]High persistence in soil (half-life can range from months to years), raising concerns about carryover and leaching.[16][19]
Volatility Ester formulations can be highly volatile; amine salts are less so.Known for volatility, which can lead to off-target drift and damage to non-tolerant crops.[15]Generally less volatile than ester formulations of 2,4-D or dicamba.

Molecular Signaling and Experimental Workflows

The Canonical Auxin Signaling Pathway

The action of all synthetic auxins converges on the core auxin signaling pathway. At low auxin concentrations, Aux/IAA proteins bind to ARF transcription factors, repressing their activity. When a synthetic auxin is introduced, it acts as a 'molecular glue', stabilizing the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This leads to the ubiquitination and subsequent degradation of the Aux/IAA protein, allowing the ARF to activate or repress target genes, which results in the characteristic herbicidal effects.

AuxinSignaling cluster_nucleus Cell Nucleus cluster_degradation Degradation Pathway Auxin Synthetic Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds (Stabilized by Auxin) Ub Ubiquitin ARF ARF Transcription Factor Aux_IAA->ARF Proteasome 26S Proteasome Aux_IAA->Proteasome Targets for Degradation DNA Auxin Response Element (ARE) ARF->DNA Binds Ub->Aux_IAA Ubiquitination Gene_Exp Altered Gene Expression DNA->Gene_Exp Leads to

Caption: Canonical auxin signaling pathway initiated by a synthetic auxin.

Experimental Workflow: Efficacy Assessment

Evaluating the biological efficacy of a novel synthetic auxin involves a multi-step process, from initial screening to detailed mechanistic studies. A typical workflow is outlined below.

EfficacyWorkflow Start Novel Compound (e.g., this compound) Assay1 Primary Screen: Root Growth Inhibition Assay (Arabidopsis thaliana) Start->Assay1 Decision1 Active? Assay1->Decision1 Assay2 Secondary Screen: Whole Plant Assay (Dose-response on target weeds) Decision1->Assay2 Yes Stop1 Inactive Decision1->Stop1 No Decision2 Selective Efficacy? Assay2->Decision2 Assay3 Mechanism of Action: Receptor Binding Assay (e.g., SPR with TIR1/AFB proteins) Decision2->Assay3 Yes Stop2 Non-selective or Low Efficacy Decision2->Stop2 No End Lead Candidate for Development Assay3->End

Caption: A typical workflow for evaluating the biological efficacy of a novel synthetic auxin.

Experimental Protocols

Protocol: Arabidopsis Root Growth Inhibition Assay

This assay is a standard and high-throughput method for quantifying the biological activity of auxinic compounds.

1. Materials and Reagents:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype).

  • Murashige and Skoog (MS) basal medium including vitamins.

  • Sucrose, MES buffer, and Agar.

  • Test compounds (dissolved in DMSO or appropriate solvent).

  • Sterile square Petri dishes (100x100 mm).

  • Sterile water, ethanol, and bleach for seed sterilization.

2. Procedure:

  • Plate Preparation: Prepare MS agar medium (e.g., 0.5x MS, 1% sucrose, 0.5 g/L MES, pH 5.7, 0.8% agar). Autoclave and cool to ~50°C. Add the test compound to the desired final concentration (a serial dilution is recommended, e.g., 0.1 nM to 10 µM). Pour ~30 mL of medium into each sterile Petri dish and allow to solidify.

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with a drop of Tween-20 for 10 minutes. Rinse seeds 5 times with sterile water.

  • Plating and Stratification: Resuspend seeds in sterile 0.1% agar and pipette approximately 10-15 seeds in a straight line onto the surface of each prepared plate, about 1 cm from the top edge. Seal the plates and stratify at 4°C in the dark for 2-3 days to synchronize germination.

  • Growth Conditions: Transfer plates to a growth chamber and orient them vertically. Grow under controlled conditions (e.g., 22°C, 16h light/8h dark cycle) for 4-5 days until roots are clearly visible.

  • Data Acquisition: After the initial growth period, scan the plates to mark the position of the primary root tip. Return plates to the growth chamber for an additional 2-3 days. Scan the plates again.

  • Analysis: Measure the length of new root growth from the initial mark to the final position of the root tip. Calculate the percent inhibition of root growth relative to a solvent-only control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of root growth).[12][20][21]

Causality and Validation: This assay is self-validating through the inclusion of a dose-response curve and a solvent control. The vertical plate orientation ensures roots grow along the surface due to gravitropism, simplifying measurement. Arabidopsis is used due to its rapid life cycle, small size, and well-characterized genetics, making it an ideal model for initial efficacy screening.[21]

Protocol: In Vitro Receptor Binding Assay (Surface Plasmon Resonance - SPR)

This protocol provides a quantitative measure of the binding affinity between a synthetic auxin and the TIR1/AFB receptor proteins.

1. Materials and Reagents:

  • Purified recombinant TIR1/AFB proteins (e.g., expressed in insect cells).

  • Biotinylated peptides corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7).[22]

  • SPR instrument (e.g., Biacore).

  • Streptavidin-coated sensor chip.

  • Running buffer (e.g., HBS-EP+).

  • Test compounds (synthetic auxins).

2. Procedure:

  • Chip Preparation: Prime the SPR instrument and sensor chip according to the manufacturer's instructions. Immobilize the biotinylated Aux/IAA degron peptide onto the streptavidin-coated sensor surface.

  • Binding Analysis: Prepare a dilution series of the purified TIR1 or AFB protein in running buffer. For each concentration, prepare two samples: one with the protein alone and one with the protein pre-incubated with a fixed, saturating concentration of the test auxin compound.

  • Injection and Measurement: Inject the samples sequentially over the sensor chip surface, starting with the lowest protein concentration. The auxin-induced binding of the TIR1/AFB protein to the immobilized IAA peptide will cause a change in the refractive index at the surface, which is measured in Resonance Units (RU).

  • Data Analysis: Subtract the response signal from the protein-only injection from the signal of the protein + auxin injection to get the specific auxin-dependent binding response. Plot the binding response against the protein concentration and fit the data to a steady-state affinity model to determine the equilibrium dissociation constant (KD), which is a measure of binding affinity.[18][22][23]

Causality and Validation: This assay directly measures the molecular interaction at the heart of auxin perception. The use of a reference flow cell without the immobilized peptide and the subtraction of the protein-only signal control for non-specific binding. The method's validity rests on the principle that the synthetic auxin acts as a 'molecular glue' to facilitate the TIR1/AFB-Aux/IAA interaction, which is precisely what is being measured.[10]

Conclusion

The biological efficacy of synthetic auxins is a complex interplay of chemical structure, receptor affinity, and plant physiology. While established compounds like 2,4-D, dicamba, and picloram have well-defined activities and uses, the exploration of novel structures within the picolinic acid family continues to yield promising candidates with potentially improved efficacy and weed control spectra. Although direct experimental data on this compound remains elusive, its structural features place it firmly within a class of compounds known for potent auxin activity. The experimental frameworks provided here offer a clear path for its evaluation, from whole-plant bioassays to precise measurements of its molecular interactions, contributing to the ongoing development of effective and selective herbicide technologies.

References

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023-02-02). PMC. [Link]

  • Structures of picolinic acid and 6-aryl-2-picolinate synthetic auxin herbicides. (n.d.). ResearchGate. [Link]

  • Structures of various picolinic acid auxin herbicides and 6‐aryl‐picolinate auxin herbicides. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023-02-02). PubMed. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2025-10-13). ResearchGate. [Link]

  • Picolinic acid family of herbicides - management of invasive plants in the western usa. (n.d.). NA. [Link]

  • Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. (n.d.). PubMed. [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024-01-09). MDPI. [Link]

  • Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. (2025-08-10). ResearchGate. [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). PMC. [Link]

  • Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. (2013-12-06). ACS Publications. [Link]

  • Auxin inhibition of primary root growth and auxin induction of LR formation in Col and fwr mutant seedlings. (n.d.). ResearchGate. [Link]

  • Comparative Effects and Concentration of Picloram, 2,4,5‐T and Dicamba in Tissue Culture. (2025-08-06). ResearchGate. [Link]

  • A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. (n.d.). NIH. [Link]

  • Rapid and reversible root growth inhibition by TIR1 auxin signalling. (2018-06-25). PMC. [Link]

  • Complex regulation of the TIR1/AFB family of auxin receptors. (2009-12-29). PNAS. [Link]

  • (PDF) A combinatorial TIR1/AFB–AUX/IAA co-receptor system for differential sensing of auxin. (2025-08-06). ResearchGate. [Link]

  • Efficacy of 2,4-D, Dicamba, Glufosinate and Glyphosate Combinations on Selected Broadleaf Weed Heights. (n.d.). Scirp.org. [Link]

  • Low Temperature Inhibits Root Growth by Reducing Auxin Accumulation via ARR1/12. (n.d.). Oxford Academic. [Link]

  • Assessment of dicamba and 2,4-D residues in Palmer amaranth and soybean. (2023-09-29). ResearchGate. [Link]

  • Persistence of triclopyr, dicamba, and picloram in the environment following aerial spraying for control of dense pine invasion. (2023-08-10). Cambridge University Press & Assessment. [Link]

  • Dicamba - General Information. (n.d.). Minnesota Department of Agriculture. [Link]

  • Auxin-regulated signaling in root development. a At low auxin level, a... (n.d.). ResearchGate. [Link]

  • Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (n.d.). PubMed. [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023-10-31). MDPI. [Link]

  • Dicamba 101: Everything Farmers Need to Know About Dicamba. (2025-05-19). FBN. [Link]

  • Herbicides that Mimic or Interfere with Auxin. (n.d.). The Ohio State University Pressbooks. [Link]

  • Picloram. (n.d.). Wikipedia. [Link]

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A Researcher's Guide to the Spectroscopic Differentiation of 3-Chloro-5-methoxypicolinic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of molecular entities is not merely a procedural step but a cornerstone of innovation and regulatory compliance. Picolinic acid derivatives, in particular, represent a class of compounds with significant biological activity, and the specific arrangement of substituents on the pyridine ring can drastically alter their efficacy, toxicity, and metabolic fate. This guide provides an in-depth spectroscopic comparison of 3-Chloro-5-methoxypicolinic acid and its positional isomers, offering researchers a practical framework for their unambiguous identification.

The focus of this guide is to move beyond a simple recitation of data and to delve into the causal relationships between molecular structure and spectroscopic output. We will explore how the interplay of electronic and steric effects of the chloro and methoxy substituents governs the spectral characteristics across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) platforms. The methodologies described herein are designed to be self-validating, providing a robust and logical workflow for the discerning scientist.

The Isomeric Landscape

For the purpose of this guide, we will consider the principal isomers of this compound where the positions of the chloro and methoxy groups are varied across the pyridine ring, while the carboxylic acid remains at the 2-position. The primary isomers of interest are:

  • Isomer A: this compound

  • Isomer B: 5-Chloro-3-methoxypicolinic acid

  • Isomer C: 4-Chloro-6-methoxypicolinic acid (as a representative of a different substitution pattern)

These isomers present a unique challenge in characterization due to their identical molecular weight and elemental composition. The subsequent sections will illuminate how to leverage spectroscopic techniques to reveal their distinct structural identities.

Experimental Workflow: A Systematic Approach

A logical and systematic workflow is paramount for the efficient and accurate characterization of these isomers. The following workflow is recommended:

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Interpretation cluster_3 Structural Elucidation prep Dissolve Isomer in Appropriate Solvent (e.g., DMSO-d6, CDCl3) nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) prep->nmr NMR Analysis ir FT-IR Spectroscopy prep->ir IR Analysis ms Mass Spectrometry (EI, ESI) prep->ms MS Analysis analysis Comparative Analysis of: - Chemical Shifts & Coupling - Vibrational Frequencies - Fragmentation Patterns nmr->analysis ir->analysis ms->analysis elucidation Unambiguous Isomer Identification analysis->elucidation

Figure 1: A generalized workflow for the spectroscopic identification of picolinic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Parameters: 16-32 scans, relaxation delay of 2 seconds, spectral width covering 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Acquisition Parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width covering 0-200 ppm.

  • 2D NMR (COSY & HSQC):

    • Acquire a Correlation Spectroscopy (COSY) spectrum to establish ¹H-¹H coupling networks.

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded ¹H and ¹³C nuclei.

Comparative Analysis of Expected NMR Data

The chemical shifts and coupling constants of the aromatic protons are highly diagnostic. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group, coupled with the influence of the carboxylic acid and the ring nitrogen, create unique electronic landscapes for each isomer.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

IsomerAromatic Proton 1Aromatic Proton 2Methoxy Protons
A (3-Cl, 5-OMe) H-4: ~8.2 ppm (d, J≈2.5 Hz)H-6: ~8.5 ppm (d, J≈2.5 Hz)~3.9 ppm (s)
B (5-Cl, 3-OMe) H-4: ~7.8 ppm (d, J≈2.5 Hz)H-6: ~8.3 ppm (d, J≈2.5 Hz)~4.0 ppm (s)
C (4-Cl, 6-OMe) H-3: ~7.9 ppm (s)H-5: ~7.2 ppm (s)~4.1 ppm (s)

Rationale: In Isomer A , the two aromatic protons (H-4 and H-6) are meta-coupled. H-6 is expected to be further downfield due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing carboxylic acid. In Isomer B , the positions are reversed, and the methoxy group at position 3 will have a more pronounced shielding effect on H-4. For Isomer C , the two aromatic protons are not coupled to each other, and their chemical shifts will be significantly different due to the influence of the adjacent substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

IsomerC=OC-ClC-OMeAromatic CarbonsMethoxy Carbon
A (3-Cl, 5-OMe) ~165~130~158~125-150~56
B (5-Cl, 3-OMe) ~165~145~155~115-150~57
C (4-Cl, 6-OMe) ~164~148~162~110-150~55

Rationale: The chemical shifts of the carbon atoms directly attached to the chloro and methoxy groups are highly informative. The carbon bearing the methoxy group (C-OMe) will be significantly downfield due to the oxygen's electronegativity, while the carbon attached to chlorine (C-Cl) will also be downfield but to a lesser extent. The relative positions of these signals will be a key differentiator.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the vibrational modes of the functional groups present in the molecule.

Experimental Protocol for FT-IR Analysis
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans.

Comparative Analysis of Expected IR Data

While many of the IR bands will be similar across the isomers, subtle shifts in the frequencies of the carbonyl and ring stretching vibrations can be observed.

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

IsomerO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C-O Stretch (Methoxy)C-Cl Stretch
A (3-Cl, 5-OMe) ~3000-2500 (broad)~1710-1680~1250 & ~1050~800-700
B (5-Cl, 3-OMe) ~3000-2500 (broad)~1715-1685~1255 & ~1045~810-710
C (4-Cl, 6-OMe) ~3000-2500 (broad)~1705-1675~1245 & ~1055~820-720

Rationale: The position of the electron-withdrawing chloro group relative to the carboxylic acid can influence the C=O bond strength and, consequently, its stretching frequency. The out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) will also be distinct for each substitution pattern. General correlations for substituted pyridines suggest that the positions of ring vibrations are sensitive to the substitution pattern.[1][2]

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization:

    • Electron Ionization (EI): Suitable for volatile compounds, often provides rich fragmentation.

    • Electrospray Ionization (ESI): A softer ionization technique, suitable for less volatile compounds, often shows a prominent molecular ion peak.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

Comparative Analysis of Expected MS Data

All isomers will have the same molecular ion peak. However, their fragmentation patterns under EI will differ based on the stability of the resulting fragments.

Table 4: Predicted Key Mass Spectral Fragments (m/z)

IsomerMolecular Ion [M]⁺[M-COOH]⁺[M-Cl]⁺[M-OCH₃]⁺Key Differentiating Fragments
A (3-Cl, 5-OMe) 187/189142/144152156/158Fragments from subsequent loss of CO
B (5-Cl, 3-OMe) 187/189142/144152156/158Different relative abundances of key fragments
C (4-Cl, 6-OMe) 187/189142/144152156/158Potentially unique fragments from ring cleavage

Rationale: The initial loss of the carboxylic acid group ([M-COOH]⁺) is a common fragmentation pathway for picolinic acids. The relative ease of losing the chloro or methoxy radical will depend on the stability of the resulting cation, which is influenced by the position of the other substituents. Picolinyl ester derivatives often yield simple electron impact mass spectra where cleavage at the substituent is distinctive.[3][4] The presence of the chlorine atom will result in a characteristic M+2 isotope pattern for chlorine-containing fragments.

Conclusion

The unambiguous identification of positional isomers of this compound is a critical task that can be confidently addressed through a multi-pronged spectroscopic approach. While MS and IR provide valuable confirmatory data, NMR spectroscopy, particularly a combination of ¹H, ¹³C, and 2D techniques, stands out as the definitive method for structural elucidation. By carefully analyzing the chemical shifts, coupling constants, and through-space correlations, researchers can confidently distinguish between these closely related molecules. This guide provides the foundational principles and expected data to empower scientists in their characterization endeavors, ensuring the integrity and accuracy of their research outcomes.

References

  • Shambhu, M. B., & Digenis, G. A. (1972). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Journal of Pharmaceutical Sciences, 61(7), 1096-1100.
  • Kline, C. H., & Turkevich, J. (1945). Correlations of the infrared spectra of some pyridines. The Journal of Chemical Physics, 13(10), 439-445.
  • Christie, W. W., Brechany, E. Y., & Bakare, O. (1991). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Journal of Mass Spectrometry, 26(10), 893-897.
  • Le Poidevin, G. (1983). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. Infrared Physics, 23(4), 215-223.
  • Higashi, T., & Shimada, K. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry.
  • Wu, T., & O'Shea, D. F. (2009). Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. Rapid Communications in Mass Spectrometry, 23(18), 2963-2968.
  • Andersen, F. A., Bak, B., Høg, J. H., & Nielsen, J. T. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 35(10), 1183-1191.
  • Christie, W. W., Brechany, E. Y., & Bakare, O. (1991). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Picolinic acid, TMS derivative. NIST WebBook. Retrieved from [Link]

  • Ansari, A. K., & Ahmad, N. (1977). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry, 31(5), 182-184.
  • Lattelais, M., Pau, C. F., & Francisco, J. S. (2018). Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study. The Journal of Physical Chemistry A, 122(34), 6849-6858.

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A Senior Application Scientist's Guide to In Vitro Assay Protocols for Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of essential in vitro assays for characterizing the biological activities of picolinic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to offer in-depth, field-proven insights into experimental design, causality, and data interpretation.

Introduction: The Versatile Scaffold of Picolinic Acid

Picolinic acid (pyridine-2-carboxylic acid) is a naturally occurring catabolite of the essential amino acid tryptophan, produced via the kynurenine pathway.[1][2] This simple pyridine derivative and its analogues have garnered significant scientific attention for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anti-cancer, and enzyme-inhibiting properties.[3][4][5] The therapeutic potential of these compounds often stems from their ability to act as efficient bidentate chelating agents for divalent and trivalent metal ions like zinc (Zn²⁺) and iron (Fe²⁺), which are crucial for the function of many enzymes and proteins involved in cell division and replication.[1][2][6]

The journey from a newly synthesized picolinic acid derivative to a potential therapeutic lead is paved with rigorous biological evaluation. This guide details a strategic, multi-tiered approach to in vitro screening, starting with broad cytotoxicity assessments and progressing to specific, mechanism-of-action-elucidating assays. We will compare key protocols, explain the rationale behind critical steps, and provide frameworks for interpreting the resulting data.

Section 1: Foundational Assays: Cytotoxicity and Cell Viability

Before exploring any specific therapeutic activity, it is imperative to determine the inherent cytotoxicity of a compound. This foundational screening establishes a therapeutic window and informs the concentration range for all subsequent experiments. The most common methods rely on measuring the metabolic activity of cultured cells.

The MTT Assay: A Workhorse for Viability Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][7] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes.

  • Cell Seeding: Plate cells (e.g., A549 human lung carcinoma, MCF-7 human breast cancer, or non-cancerous lines like MCF10A) in a 96-well flat-bottom plate at a density of 5 x 10⁴ viable cells per well in 100 µL of complete growth medium.[7] Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the picolinic acid derivatives in a suitable solvent like DMSO. Create a serial dilution of each compound in growth media to achieve final desired concentrations (e.g., 0.5 to 50 µg/mL).[7] The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the media containing the various compound concentrations. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., cisplatin).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Senior Application Scientist's Note: The choice of cell line is critical. Screening against both cancer cell lines (e.g., A549, MCF-7) and non-tumorigenic cell lines (e.g., MCF10A) or normal primary cells (e.g., white blood cells) is essential to identify compounds with cancer-specific cytotoxicity.[5][7]

The results are typically expressed as the percentage of cell viability compared to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) is calculated from the dose-response curve. A lower IC₅₀ value indicates higher cytotoxic potency.[6]

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Mitochondrial dehydrogenase activityInexpensive, high-throughput, well-establishedIndirect measurement, potential interference from reducing agents
Neutral Red Assay Lysosomal integrityGood for detecting membrane-active compoundsLess sensitive than MTT for some toxins
LDH Release Assay Cell membrane damage (LDH release)Measures cell death directly (necrosis)Does not detect anti-proliferative effects without cell death
Mechanistic Follow-Up: Apoptosis Assays

If a derivative shows potent cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anti-cancer agents.

  • DAPI Staining: A simple fluorescence microscopy method where the dye DAPI stains the nuclei. Apoptotic cells often display condensed chromatin and fragmented nuclei, which are readily visualized.[7][8]

  • DNA Laddering: This assay involves extracting genomic DNA from treated cells and running it on an agarose gel. During apoptosis, endonucleases cleave DNA into characteristic fragments, creating a "ladder" pattern on the gel.[7][8]

  • Caspase Activation: Apoptosis is executed by a cascade of enzymes called caspases. Assays measuring the activity of key executioner caspases (e.g., Caspase-3) or initiator caspases (e.g., Caspase-9) can confirm an apoptotic pathway.[5][7]

G cluster_0 In Vitro Screening Workflow cluster_1 Mechanistic Pathways start Synthesized Picolinic Acid Derivative cytotoxicity Primary Screen: Cytotoxicity (MTT Assay) Determine IC50/GI50 start->cytotoxicity selective Selective Toxicity? (Cancer vs. Normal Cells) cytotoxicity->selective mechanistic Mechanism of Action Assays selective->mechanistic Yes apoptosis Apoptosis Assays (DAPI, DNA Laddering) mechanistic->apoptosis enzyme Enzyme Inhibition (Kinase, MBL) mechanistic->enzyme anti_inflam Anti-inflammatory (NO, Cytokine) mechanistic->anti_inflam

Caption: General workflow for in vitro screening of picolinic acid derivatives.

Section 2: Targeting Specific Mechanisms: Enzyme Inhibition

Many picolinic acid derivatives exert their effects by inhibiting specific enzymes.[9][10] Designing assays to test this requires purified enzymes and specific substrates.

Metallo-β-Lactamase (MBL) Inhibition for Antimicrobial Activity

MBLs are enzymes produced by some bacteria that confer resistance to β-lactam antibiotics. Picolinic acid derivatives, particularly dipicolinic acid (DPA), have been investigated as MBL inhibitors.[3][11]

  • Reagents: Purified MBL enzyme (e.g., NDM-1), assay buffer, and a chromogenic or fluorogenic substrate (e.g., chromacef or fluorocillin).[11]

  • Assay Setup: In a 96-well plate, add the MBL enzyme solution to each well.

  • Inhibitor Addition: Add dilutions of the test picolinic acid derivatives to the respective wells. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells. The substrate concentration should be carefully chosen; for competitive inhibitors, using a substrate concentration below the Michaelis constant (Km) can increase assay sensitivity.[11]

  • Signal Detection: Continuously monitor the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the IC₅₀ value from the dose-response curve.

Senior Application Scientist's Note: It is crucial to perform counter-screens to ensure the compound's selectivity. For instance, an MBL inhibitor should be tested against mammalian metalloenzymes (e.g., matrix metalloproteinases, MMPs) to rule out off-target effects that could lead to toxicity in vivo.[11]

Section 3: Evaluating Antimicrobial Efficacy

The metal-chelating properties of picolinic acid derivatives make them promising candidates for antimicrobial agents.[4][12] Standardized microbiology assays are used to quantify this activity.

Broth Microdilution: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

  • Inoculum Preparation: Grow the test microorganism (e.g., E. coli, S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the picolinic acid derivative in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Comparison of Antimicrobial Susceptibility Testing Methods
MethodTypeKey OutputAdvantagesDisadvantages
Broth Microdilution QuantitativeMIC Value (e.g., µg/mL)Gold standard, provides quantitative dataMore labor-intensive than disk diffusion
Disk Diffusion QualitativeZone of Inhibition (mm)Simple, low cost, good for screeningNot quantitative, results can be affected by drug diffusion rates

Section 4: Probing Anti-inflammatory Potential

Picolinic acid can modulate immune cell functions, suggesting a role for its derivatives in treating inflammatory conditions.[1] Cell-based assays using macrophages are central to screening for anti-inflammatory activity.

LPS-Stimulated Macrophage Model

Murine macrophage cell lines like RAW 264.7 are widely used. Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is used to induce a potent inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines.[13][14]

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of the picolinic acid derivatives for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and co-incubate with the compounds for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide in phosphoric acid) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Measurement: After a 10-minute incubation, measure the absorbance at 540 nm. The amount of nitrite (a stable NO metabolite) is proportional to the NO produced and can be quantified using a sodium nitrite standard curve.[13]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB Gene Gene Transcription NFkB->Gene iNOS iNOS Gene->iNOS COX2 COX-2 Gene->COX2 TNFa TNF-α Gene->TNFa IL6 IL-6 Gene->IL6 Mediators Pro-inflammatory Mediators iNOS->Mediators COX2->Mediators TNFa->Mediators IL6->Mediators PA_Deriv Picolinic Acid Derivative PA_Deriv->NFkB Inhibition

Sources

A Senior Application Scientist's Guide to Molecular Docking of Picolinate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and procedural overview of molecular docking studies involving picolinate compounds. We will explore the fundamental principles, experimental design, and data interpretation, offering researchers, scientists, and drug development professionals a robust framework for their computational studies. The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, is a privileged structure in medicinal chemistry, known for its chelating properties and wide-ranging biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] Molecular docking serves as a critical computational tool to predict and analyze the interaction between these versatile compounds and their protein targets at a molecular level.[2][3][4]

The Rationale: Why Docking Picolinates?

The therapeutic potential of a picolinate compound is intrinsically linked to its ability to bind effectively to a biological target, typically a protein or enzyme.[1] Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., a picolinate derivative) when bound to a second (the receptor, e.g., a protein) to form a stable complex.[3][5] The primary goals are twofold:

  • Predicting Binding Conformation: To determine the most likely three-dimensional pose of the ligand within the protein's binding site.[6]

  • Estimating Binding Affinity: To calculate a score that estimates the strength of the interaction, often represented as binding energy (ΔG). A lower, more negative binding energy generally signifies a more stable and potent interaction.[6][7]

By simulating these interactions, researchers can rapidly screen virtual libraries of picolinate derivatives against known protein targets, prioritize candidates for synthesis, and generate hypotheses about the structural basis of their activity, thereby accelerating the drug discovery process.[2][4] For instance, picolinamide derivatives have been designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy.[8] Similarly, chromium(III) picolinate's interaction with Protein Tyrosine Phosphatase (PTP) has been studied to understand its role in glucose metabolism.[9]

Choosing Your Tools: A Comparison of Docking Software

Several software suites are available for molecular docking, each employing different search algorithms and scoring functions.[5][10] The choice of software is a critical experimental decision that impacts the accuracy and computational cost of the study.

SoftwareKey Features & AlgorithmScoring FunctionAvailabilityBest Suited For
AutoDock Vina Employs a Lamarckian genetic algorithm for conformational searching.[10] Known for its speed and accuracy.[10]Empirical scoring function that approximates binding free energy.Open-source, free for academic use.High-throughput virtual screening and standard protein-ligand docking.
GOLD Uses a genetic algorithm to explore ligand and limited receptor flexibility.Multiple scoring functions available (e.g., GoldScore, ChemScore).CommercialComplex docking scenarios requiring high accuracy and consideration of protein flexibility.
Glide Utilizes a hierarchical search protocol. Employs a series of filters to narrow down poses.GlideScore (SP and XP) for ranking.[11]Commercial (Schrödinger Suite)Virtual screening and lead optimization within a commercial drug discovery pipeline.
SwissDock A web-based server that uses the EADock DSS engine.[12]CHARMM force field-based scoring.[12]Free web serviceResearchers who need an easy-to-use interface without local installation.

For this guide, we will focus our protocols on AutoDock Vina , as it represents a powerful, widely validated, and accessible tool for the research community.[10][13]

The Experimental Workflow: A Self-Validating Protocol

A robust docking protocol is a self-validating system. This means incorporating steps to ensure the methodology can reliably reproduce known experimental results before applying it to unknown compounds.

Below is a diagram illustrating the comprehensive workflow for a molecular docking study.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation (Redocking) cluster_dock Phase 3: Production Docking cluster_analysis Phase 4: Analysis & Interpretation p1 Obtain Protein Structure (e.g., from PDB) p2 Prepare Protein Receptor (Remove water, add hydrogens) p1->p2 val1 Extract Co-crystallized Ligand val2 Define Binding Site (Grid Box) around native ligand p2->val2 l1 Obtain Ligand Structure (e.g., from PubChem) l2 Prepare Ligand (Generate 3D conformer, assign charges) l1->l2 d1 Dock Picolinate Compounds using validated settings l2->d1 val3 Dock Native Ligand into Receptor val1->val3 val2->val3 val4 Calculate RMSD (< 2.0 Å is successful) val3->val4 val4->d1 Protocol Validated a1 Analyze Binding Affinity Scores (kcal/mol) d1->a1 a2 Visualize Binding Poses d1->a2 a4 Compare with Alternatives/ Experimental Data a1->a4 a3 Identify Key Interactions (H-bonds, Hydrophobic, etc.) a2->a3 a3->a4 G cluster_protein Protein Binding Pocket Ligand Picolinate Compound Res1 Serine Ligand->Res1 Hydrogen Bond Res2 Aspartate Ligand->Res2 Ionic Interaction Res3 Leucine Ligand->Res3 Hydrophobic Interaction Res4 Tyrosine Ligand->Res4 π-π Stacking

Sources

A Researcher's Guide to 3-Chloro-5-methoxypicolinic Acid: Decoding the Certificate of Analysis and Comparative Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and agrochemical research, the quality of a chemical building block is paramount. The success of a synthesis, the validity of a biological assay, and the ultimate viability of a drug candidate can hinge on the purity and identity of a single starting material. 3-Chloro-5-methoxypicolinic acid, a substituted pyridine derivative, is one such critical scaffold, valued for its role in the synthesis of novel therapeutic and agricultural agents.[1] This guide provides an in-depth analysis of its Certificate of Analysis (CoA), offers a comparative framework against a relevant alternative, and presents detailed experimental protocols for in-house verification, empowering researchers to make informed decisions.

Deconstructing the Certificate of Analysis: Beyond the Purity Value

A Certificate of Analysis is more than a simple declaration of purity; it is a comprehensive data package detailing the identity and quality of a compound. Understanding each component is crucial for qualifying a batch for use in sensitive applications.

A typical CoA for this compound will include the following key sections:

  • Identification: Confirms the molecular structure.

    • ¹H NMR Spectroscopy: Should be consistent with the expected structure of this compound. The aromatic protons of the pyridine ring resonate in a characteristic downfield region.[2][3] Substituents like the chloro and methoxy groups will significantly influence the chemical shifts of the remaining ring protons.[2][3]

    • Mass Spectrometry (MS): Provides the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the presence of a single chlorine atom will result in a characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak (M+), reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[4][5]

  • Purity: Quantifies the amount of the desired compound.

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A high-purity result (e.g., >98%) should show a single major peak with minimal impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can also be used to determine purity against a certified reference standard.

  • Physical Properties:

    • Appearance: Typically a white to off-white solid.[6][7]

    • Melting Point: A sharp melting point range indicates high purity.

  • Residual Solvents: Ensures that solvents used in the synthesis and purification process are below acceptable limits (often guided by ICH guidelines).

  • Heavy Metals: Important for compounds intended for in vivo studies or pharmaceutical development.

Comparative Analysis: this compound vs. 4-Chloro-3-methoxypicolinic Acid

The choice of a building block is often dictated by its reactivity, which is governed by the electronic and steric properties of its substituents.[1] A positional isomer, such as 4-Chloro-3-methoxypicolinic acid, can offer a different reactivity profile, making it a relevant alternative for comparison.

The key difference lies in the position of the electron-withdrawing chloro group relative to the carboxylic acid and the nitrogen atom of the pyridine ring. This seemingly small change can have a significant impact on the molecule's properties and its suitability for specific synthetic transformations, such as cross-coupling reactions.[1]

Workflow for Compound Qualification

This diagram outlines a typical workflow for qualifying a new batch of a chemical intermediate like this compound.

G cluster_0 Initial Assessment cluster_1 In-House Verification cluster_2 Decision A Receive Compound & CoA B Review Supplier CoA for Completeness A->B C Identity Confirmation (¹H NMR, MS) B->C CoA Meets Initial Criteria D Purity Analysis (HPLC) C->D E Solubility & Appearance Check D->E F Compare Data to Specifications E->F G Accept Batch F->G Data Matches CoA & Specs H Reject Batch & Contact Supplier F->H Discrepancy Found

Caption: Workflow for verifying the quality of a starting material.

Comparative Data Summary

The following table presents a hypothetical comparison of key parameters for this compound and its isomer, 4-Chloro-3-methoxypicolinic acid, based on typical CoA specifications and expected chemical properties.

ParameterThis compound4-Chloro-3-methoxypicolinic acidRationale for Difference
CAS Number 128073-09-6170621-86-0[8]Different molecular structures.
Purity (HPLC) >98.0%>98.0%Both are expected to be available at high purity.
¹H NMR Protons at C4 and C6 positions.Protons at C5 and C6 positions.Different substitution patterns lead to distinct chemical shifts.
Acidity (pKa) Lower pKa (more acidic)Higher pKa (less acidic)The chloro group at the 3-position has a stronger electron-withdrawing inductive effect on the adjacent carboxylic acid.
Reactivity in Suzuki Coupling Potentially higher reactivity at the 3-position.Potentially higher reactivity at the 4-position.The position of the halogen influences the susceptibility to palladium-catalyzed cross-coupling.

Experimental Protocols for Verification

Trust, but verify. Independent verification of critical CoA parameters is a cornerstone of good scientific practice. Below are detailed protocols for the identity and purity analysis of this compound.

Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy

This protocol outlines the steps for acquiring a ¹H NMR spectrum to confirm the structure of this compound.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum (e.g., 16 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to confirm they are consistent with the structure of this compound. The pyridine ring protons should appear in the aromatic region (typically δ 7.0-9.0 ppm).[2][3]

Protocol 2: Purity Determination by HPLC

This protocol provides a general reversed-phase HPLC method for assessing the purity of this compound. Method optimization may be required.

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Methanol or Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 264 nm.[9]

    • Column Temperature: 30 °C.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in the mobile phase.

    • Prepare a working sample solution by diluting the stock solution to approximately 0.1 mg/mL with the mobile phase.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase composition (e.g., 80:20 Mobile Phase A:B) for at least 15 minutes.

    • Inject 10 µL of the sample solution.

    • Run a gradient elution method (e.g., 20% B to 95% B over 20 minutes) to ensure elution of any less polar impurities.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

HPLC Method Development Workflow

The following diagram illustrates a logical workflow for developing a robust HPLC method for purity analysis.

Sources

Safety Operating Guide

Navigating the Safe Disposal of 3-Chloro-5-methoxypicolinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Chloro-5-methoxypicolinic acid (CAS No. 128073-09-6), a halogenated picolinic acid derivative. By understanding the chemical nature of this compound and adhering to established safety protocols, laboratories can mitigate risks and uphold their commitment to environmental stewardship.

Understanding the Hazard Profile

  • Acute Toxicity: May be harmful if swallowed or inhaled.[1][2]

  • Skin and Eye Irritation: Can cause irritation upon contact.[1][2][3]

Given the presence of a halogen (chlorine), this compound is classified as a halogenated organic compound. The disposal of such compounds is subject to stringent environmental regulations due to their potential to form persistent and toxic byproducts if not managed correctly.

Core Principles of Disposal: A Proactive Approach

The fundamental principle for the disposal of this compound is to avoid direct release into the environment . This means it should never be disposed of down the drain or in regular solid waste.[4] The primary and recommended method for the final disposal of this chemical is through an approved hazardous waste disposal facility .

The following sections outline the procedural steps to ensure the safe collection, storage, and transfer of this waste material.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Immediate Waste Segregation at the Point of Generation

Causality: Proper segregation is the cornerstone of safe chemical waste management. It prevents inadvertent and dangerous reactions between incompatible chemicals and ensures that the waste stream is correctly identified for final disposal.

Procedure:

  • Designated Waste Container: All solid waste of this compound, including residues, contaminated weighing paper, and disposable labware, must be placed in a clearly labeled, dedicated hazardous waste container.

  • Container Specifications: The container must be:

    • Made of a compatible material (e.g., high-density polyethylene - HDPE).

    • In good condition with a secure, sealable lid.

    • Appropriately sized for the volume of waste to be generated.

  • Labeling: The container must be labeled immediately with the following information:

    • "Hazardous Waste"

    • "this compound"

    • CAS Number: "128073-09-6"

    • Primary Hazards (e.g., "Irritant," "Toxic")

    • Date of accumulation start.

Step 2: Handling and Personal Protective Equipment (PPE)

Causality: Minimizing personal exposure is a critical safety objective. The use of appropriate PPE creates a barrier between the researcher and the chemical.

Procedure:

  • Always handle this compound and its waste in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Wear the following minimum PPE:

    • Gloves: Nitrile or other chemically resistant gloves.

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.

    • Lab Coat: A standard laboratory coat to protect clothing and skin.

Step 3: Temporary Storage in the Laboratory

Causality: Safe temporary storage prevents accidents and ensures the integrity of the waste container until it is collected for disposal.

Procedure:

  • Storage Location: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Incompatible Materials: Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[1]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.

Step 4: Arranging for Final Disposal

Causality: Final disposal must be conducted by a licensed and approved hazardous waste contractor to ensure compliance with local, state, and federal regulations.

Procedure:

  • Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the EHS department or using an online waste pickup request system.

  • Provide Accurate Information: When arranging for disposal, provide the full chemical name and CAS number to ensure it is handled correctly by the disposal facility.

  • Incineration as the Likely Disposal Route: For halogenated organic compounds like this compound, high-temperature incineration is the preferred disposal method.[5] This process is regulated to ensure the complete destruction of the compound and to manage any hazardous combustion byproducts.[6][7]

Contingency Plan for Spills and Exposures

Accidents can happen, and a clear, actionable contingency plan is essential.

Spill Management:
  • Small Spills (Solid):

    • If a small amount of solid is spilled, carefully sweep it up, avoiding the generation of dust.

    • Place the swept material into the designated hazardous waste container.

    • Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS department or emergency response team.

    • Prevent others from entering the area.

Personal Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Point of Generation cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Generation of This compound waste container Place in a designated, labeled hazardous waste container start->container Immediate Action storage Store in a designated satellite accumulation area away from incompatibles container->storage Secure & Store pickup Arrange for pickup by Environmental Health & Safety (EHS) storage->pickup Request Disposal facility Transport to an approved hazardous waste disposal facility pickup->facility Compliant Transport incineration High-temperature incineration facility->incineration Final Treatment

Caption: Decision workflow for the disposal of this compound.

References

  • OFFICE OF ENVIRONMENTAL SUSTAINABILITY. (2016, June 17). Environmental Protection Agency. Retrieved January 16, 2026, from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved January 16, 2026, from [Link]

  • Regulation Related to Waste Incineration. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Waste Disposal Procedures. (n.d.). Washington State University. Retrieved January 16, 2026, from [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). Westlaw. Retrieved January 16, 2026, from [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. (n.d.). Environmental Protection Agency. Retrieved January 16, 2026, from [Link]

Sources

Navigating the Safe Handling of 3-Chloro-5-methoxypicolinic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical innovation, the synthesis and application of novel compounds like 3-Chloro-5-methoxypicolinic acid are routine. However, familiarity must not breed complacency. A deep and intuitive understanding of a compound's potential hazards, coupled with rigorous safety protocols, is the bedrock of responsible and successful research. This guide provides an in-depth operational plan for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Adversary

This compound is a halogenated aromatic carboxylic acid. While a specific, comprehensive toxicological profile may be limited, the hazards can be inferred from its structural motifs and data from analogous compounds. Picolinic acid derivatives and chlorinated organic compounds are known to be potentially harmful if swallowed, and can cause skin and eye irritation or damage.[1][2] The primary routes of exposure in a laboratory setting are inhalation of the powder, dermal contact, and accidental ingestion.

Key Hazards:

  • Oral Toxicity: Harmful if swallowed.

  • Dermal and Eye Irritation: Can cause skin irritation and serious eye irritation or damage.[2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure being performed and the associated risk of exposure. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

TaskEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionProtective Apparel
Weighing and Aliquoting (Solid) Ventilated Balance EnclosureDouble-gloved: Butyl or Viton (outer), Nitrile (inner)Safety glasses with side shieldsNIOSH-approved N95 or P100 respiratorLab coat, long pants, closed-toe shoes
Solution Preparation Chemical Fume HoodDouble-gloved: Butyl or Viton (outer), Nitrile (inner)Chemical splash gogglesNot typically required if performed in a certified fume hood.Chemical-resistant apron over lab coat, long pants, closed-toe shoes
Reaction Work-up and Purification Chemical Fume HoodDouble-gloved: Butyl or Viton (outer), Nitrile (inner)Chemical splash goggles and face shieldOrganic vapor cartridge respirator may be necessary if there is a risk of aerosolization.Chemical-resistant apron over lab coat, long pants, closed-toe shoes
General Handling and Inspection Well-ventilated areaNitrile glovesSafety glasses with side shieldsNot typically required.Lab coat, long pants, closed-toe shoes
The Rationale Behind Glove Selection

Standard nitrile gloves, while offering good dexterity and protection against many chemicals, provide poor resistance to halogenated and aromatic hydrocarbons.[4][5] For direct handling or where prolonged contact is possible, more robust materials are necessary.

  • Butyl and Viton® Gloves: These materials have demonstrated excellent chemical resistance to a wide range of chlorinated and aromatic solvents.[6][7] They are the preferred choice for primary contact.

  • Double Gloving: Wearing a pair of nitrile gloves underneath Butyl or Viton® gloves provides an additional layer of protection and makes it easier to identify a breach in the outer glove. It also protects the hands during the doffing process.

Respiratory Protection: An Essential Precaution

The fine, powdered nature of many research chemicals, including this compound, presents a significant inhalation hazard.

  • N95 or P100 Respirators: When weighing the solid compound, a NIOSH-approved particulate respirator is crucial to prevent inhalation of airborne dust. A P100 filter is oil-proof and offers the highest level of particulate filtration.

  • Organic Vapor Cartridges: If there is a potential for the compound to become aerosolized in a solvent, or if it is heated, a respirator with organic vapor cartridges should be used in addition to a particulate pre-filter.

  • Fit Testing: A respiratory protection program is incomplete without annual fit testing to ensure a proper seal between the respirator and the user's face.

Operational Plan: From Benchtop to Waste

A systematic approach to handling this compound minimizes the risk of exposure at every stage.

Weighing and Aliquoting

This is often the point of highest potential exposure to the solid material.

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Cleanup prep_ppe Don appropriate PPE: - Double gloves (Butyl/Nitrile) - N95/P100 respirator - Safety glasses - Lab coat prep_area Prepare Ventilated Balance Enclosure (VBE) or glove box. prep_ppe->prep_area prep_tools Gather all necessary tools: - Spatulas - Weighing paper/boats - Pre-labeled containers prep_area->prep_tools weigh_tare Place a tared, sealable container on the balance. prep_tools->weigh_tare Proceed to Weighing weigh_add Carefully add the compound to the container. weigh_tare->weigh_add weigh_seal Securely seal the container before removing from the balance. weigh_add->weigh_seal clean_tools Decontaminate all tools and surfaces. weigh_seal->clean_tools Proceed to Cleanup clean_ppe Doff PPE correctly. clean_tools->clean_ppe clean_waste Dispose of all waste in the designated halogenated waste container. clean_ppe->clean_waste

Caption: Workflow for safely weighing powdered this compound.
Decontamination

Thorough decontamination of all surfaces and equipment is critical to prevent inadvertent exposure.

Step-by-Step Decontamination Protocol:

  • Prepare a Decontamination Solution: A solution of mild detergent and water is generally sufficient for routine cleaning. For significant spills, a dilute solution of sodium bicarbonate can be used to neutralize the acidic nature of the compound before cleaning.

  • Wipe Down Surfaces: Using disposable absorbent pads, wipe down all surfaces where the compound was handled, including the interior of the fume hood or ventilated balance enclosure, benchtops, and equipment.

  • Clean Glassware: Triple rinse all contaminated glassware. The initial rinse should be with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound, followed by two rinses with water and detergent. The solvent rinsate must be collected as hazardous waste.

  • Dispose of Cleaning Materials: All used absorbent pads, gloves, and other disposable materials must be placed in the designated solid halogenated waste container.

Disposal Plan: Responsible Stewardship

This compound is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination and regulatory non-compliance.

Disposal_Plan cluster_collection Waste Collection (At the Bench) cluster_storage Waste Storage cluster_disposal Final Disposal solid_waste Solid Waste: - Contaminated PPE - Weighing paper - Absorbent pads halogenated_solid Designated, labeled 'Halogenated Solid Waste' container solid_waste->halogenated_solid Collect in liquid_waste Liquid Waste: - Solvent rinsates - Reaction residues halogenated_liquid Designated, labeled 'Halogenated Liquid Waste' container liquid_waste->halogenated_liquid Collect in storage_location Store sealed waste containers in a designated satellite accumulation area. halogenated_solid->storage_location halogenated_liquid->storage_location segregation Ensure segregation from incompatible waste streams (e.g., strong bases). storage_location->segregation ehs_contact Contact your institution's Environmental Health & Safety (EHS) office for waste pickup. storage_location->ehs_contact manifest Ensure waste is properly manifested and handed over to a licensed hazardous waste disposal company. ehs_contact->manifest

Caption: Waste stream management for this compound.

Neutralization of Aqueous Waste (Consult with EHS before implementing):

For purely aqueous waste streams containing this compound, neutralization may be an appropriate pre-treatment step. This should only be performed by trained personnel and in accordance with your institution's specific waste disposal protocols.[8]

  • Dilute: In a fume hood, dilute the acidic aqueous waste with a large volume of cold water in a suitable container.

  • Neutralize: Slowly add a weak base, such as a 5% solution of sodium bicarbonate, while stirring. Monitor the pH.

  • Target pH: Adjust the pH to a neutral range (typically 6-8).

  • Collection: Collect the neutralized aqueous waste in a designated container for pickup by EHS.

Never pour this compound or its solutions down the drain. [1]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and correct action can significantly mitigate the harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion

The safe handling of this compound is not merely a matter of following rules, but of understanding the principles of chemical safety and integrating them into every aspect of your workflow. By adopting a proactive and informed approach to personal protective equipment, operational procedures, and waste disposal, you build a culture of safety that protects yourself, your colleagues, and the integrity of your research. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most current and detailed information.

References

  • BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal of Picolinic Acid-d4.
  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • Environmental Health and Safety, The University of Tennessee, Knoxville. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Marco Rubber & Plastics. (n.d.). Viton Chemical Compatibility Chart. Retrieved from [Link]

  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]

  • J-Flex. (n.d.). Viton™ compatibility with chemicals. Retrieved from [Link]

  • Chemtools. (n.d.). VITON® CHEMICAL COMPATIBILITY CHART. Retrieved from [Link]

  • All Safety Products, Inc. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC)
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Cole-Parmer. (n.d.). How to Utilize this Chemical Resistance Guide. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
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  • USDA Agricultural Research Service. (n.d.). Acceptable Drain Disposal Procedures. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.